2-Butylcyclopentan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-3-5-8-6-4-7-9(8)10/h8-9H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBPHDIPQLGWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Butylcyclopentan-1-amine: Properties, Synthesis, and Applications
Introduction: The Significance of Substituted Cyclopentylamines in Modern Chemistry
The cyclopentane ring is a foundational scaffold in a multitude of biologically active molecules and functional materials.[1] Its inherent three-dimensional structure, when appropriately substituted, provides a versatile platform for probing and modulating biological systems. Among these, cyclopentylamine derivatives are of particular interest to researchers in medicinal chemistry and drug development. These structures are key components in a range of therapeutics, including antiviral agents.[1][2][3][4] 2-Butylcyclopentan-1-amine, a disubstituted cyclopentylamine, represents a molecule of significant academic and industrial interest due to its structural motifs that are pertinent to the development of novel chemical entities.
This technical guide offers a comprehensive overview of the chemical and physical properties, stereochemical considerations, synthesis, and potential applications of this compound. The content herein is curated for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the study and utilization of this compound.
Physicochemical and Spectroscopic Properties of this compound
While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and by analogy to similar aliphatic and cyclic amines.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are crucial for understanding its behavior in various chemical and biological systems.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C9H19N | - |
| Molecular Weight | 141.25 g/mol | [5] |
| CAS Number | 1249334-28-8 | [5] |
| XLogP3 | 2.4 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Topological Polar Surface Area | 26 Ų | [5] |
| Boiling Point | Estimated 180-200 °C | Based on similar alkylamines |
| Solubility | Soluble in organic solvents, slightly soluble in water | General amine properties |
Stereochemistry: The Importance of Isomeric Purity
This compound possesses two chiral centers at the C1 and C2 positions of the cyclopentane ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are an enantiomeric pair, as are the (1R,2S) and (1S,2R) isomers. The relationship between these pairs is diastereomeric.
The spatial arrangement of the butyl and amine groups can be either cis or trans with respect to the cyclopentane ring. The cis isomers have both substituents on the same face of the ring, while the trans isomers have them on opposite faces. The biological activity and pharmacological properties of these stereoisomers can vary significantly. Therefore, stereoselective synthesis is a critical consideration in the development of any therapeutic agent based on this scaffold.
Stereoisomers of this compound
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
Predicted NMR data provides a valuable reference for the characterization of this compound. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the overall molecular geometry.
Predicted 1H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| NH₂ | 1.0 - 2.5 | Broad Singlet | 2H |
| H1 (CH-NH₂) | 2.8 - 3.2 | Multiplet | 1H |
| H2 (CH-Butyl) | 1.5 - 1.9 | Multiplet | 1H |
| Cyclopentyl CH₂ | 1.2 - 1.8 | Multiplets | 6H |
| Butyl CH₂ | 1.2 - 1.5 | Multiplets | 6H |
| Butyl CH₃ | 0.8 - 1.0 | Triplet | 3H |
Predicted 13C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (CH-NH₂) | 55 - 65 |
| C2 (CH-Butyl) | 45 - 55 |
| Cyclopentyl CH₂ | 20 - 40 |
| Butyl CH₂ | 20 - 35 |
| Butyl CH₃ | 13 - 15 |
The IR spectrum of this compound, as a primary aliphatic amine, is expected to exhibit characteristic absorption bands.
Characteristic IR Absorptions:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) | Medium |
| C-H | Aliphatic Stretch | 2960 - 2850 | Strong |
| N-H | Bend (Scissoring) | 1650 - 1580 | Medium |
| C-N | Stretch | 1250 - 1020 | Medium-Weak |
| N-H | Wag | 910 - 665 | Broad, Strong |
The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine.[6][7] The C-N stretching vibration for aliphatic amines is typically found in the 1250-1020 cm⁻¹ range.[7][8][9]
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular formula C9H19N (MW = 141).[10]
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 141 is expected, corresponding to the parent molecule.
-
Alpha-Cleavage: The most common fragmentation pathway for amines is cleavage of the C-C bond alpha to the nitrogen atom.[10] For this compound, this would involve the loss of a butyl radical (C₄H₉•) to give a fragment at m/z = 84, or cleavage within the ring.
-
Ring Cleavage: Cyclic amines can also undergo ring opening followed by fragmentation.[11][12] This can lead to a complex pattern of fragment ions.
Synthesis of this compound
The synthesis of this compound can be approached through several established methodologies for the formation of substituted cyclopentylamines. A highly effective and widely used method is the reductive amination of the corresponding ketone, 2-butylcyclopentanone.
Retrosynthetic Analysis
A logical retrosynthetic disconnection for this compound points to 2-butylcyclopentanone and an ammonia source as the key precursors.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound 95% 1249334-28-8 | Chempure [chempure.in]
- 6. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. wikieducator.org [wikieducator.org]
- 10. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 11. GCMS Section 6.15 [people.whitman.edu]
- 12. youtube.com [youtube.com]
Introduction: The Significance of the Substituted Cyclopentanamine Scaffold
An In-Depth Technical Guide to the Molecular Structure of 2-Butylcyclopentan-1-amine
In the landscape of modern drug discovery and development, the pursuit of novel molecular architectures that offer both structural rigidity and functional versatility is paramount. Among these, the substituted cyclopentane ring system represents a valuable and frequently utilized chemical motif.[1][2] These five-membered carbocycles are widespread in a vast array of natural products and pharmacologically active compounds, including prostaglandins and steroids.[1] The incorporation of an amine functionality, a common feature in many successful therapeutics, further enhances the potential of this scaffold by providing a key site for molecular interactions and influencing pharmacokinetic properties.[3]
This guide focuses on a specific, representative member of this class: this compound. This molecule, with the chemical formula C₉H₁₉N, comprises a cyclopentane ring functionalized with a primary amine at the 1-position and a butyl group at the 2-position.[4] The presence of two stereocenters (at C1 and C2) gives rise to four possible stereoisomers (cis/trans and their respective enantiomers), a critical consideration in drug design where stereochemistry often dictates biological activity. This document provides a comprehensive technical overview of its molecular structure, from synthesis and purification to detailed spectroscopic characterization and its potential relevance in medicinal chemistry.
Physicochemical Properties: A Quantitative Overview
Understanding the fundamental physicochemical properties of a molecule is the first step in evaluating its potential as a drug candidate or a synthetic building block. These parameters influence solubility, membrane permeability, and metabolic stability. The key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉N | PubChem CID 50987882[4] |
| Molecular Weight | 141.27 g/mol | PubChem CID 50987882[4] |
| Monoisotopic Mass | 141.15175 Da | PubChem CID 50987882[4] |
| Predicted XlogP | 2.4 | PubChem CID 50987882[4] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 1 | Calculated |
| Nature | Aliphatic Primary Amine | - |
-
Expertise & Experience: The XlogP value of 2.4 suggests a moderate degree of lipophilicity. This is a direct consequence of the balance between the hydrophobic butyl group and cyclopentyl ring, and the polar primary amine. This balance is often a desirable starting point in drug design, as it can facilitate passage through biological membranes without being excessively insoluble in aqueous environments.
Synthesis and Purification: From Ketone to Amine
The most direct and industrially scalable approach to synthesizing this compound is through the reductive amination of its corresponding ketone precursor, 2-butylcyclopentanone.[5] This classic transformation is a cornerstone of amine synthesis due to its efficiency and broad functional group tolerance.[6][7]
Causality Behind the Method: The choice of reductive amination is deliberate. The reaction proceeds in a controlled, two-stage manner, often in a single pot. First, the ketone reacts with an ammonia source to form an imine intermediate. This imine is then selectively reduced to the final primary amine. Using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation is critical; these reagents are chemoselective for the imine C=N double bond over the precursor's C=O bond, preventing the formation of the corresponding alcohol as a major byproduct.
Experimental Protocol: Reductive Amination of 2-Butylcyclopentanone
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
2-Butylcyclopentanone (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (10 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH) (solvent)
-
Dichloromethane (DCM) (extraction solvent)
-
1 M Sodium Hydroxide (NaOH) (aqueous)
-
Saturated Sodium Chloride (Brine) (aqueous)
-
Anhydrous Magnesium Sulfate (MgSO₄) (drying agent)
Procedure:
-
Imine Formation: Dissolve 2-butylcyclopentanone in methanol in a round-bottom flask equipped with a magnetic stir bar. Add ammonium acetate in a single portion. Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. The reaction should be performed in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by the slow addition of 1 M NaOH solution until the pH is >10. This step neutralizes the reaction and decomposes any remaining reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes). The amine product will preferentially move into the organic layer.
-
Washing & Drying: Wash the combined organic layers with brine to remove residual methanol and salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane containing 1% triethylamine (to prevent the amine from streaking on the acidic silica). Alternatively, for larger scales, fractional distillation under vacuum can be employed.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Structural Elucidation: A Spectroscopic Approach
Confirming the molecular structure of the synthesized product is a non-negotiable step that relies on the integration of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system for identity and purity confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for mapping the carbon-hydrogen framework.[8]
-
¹H NMR: The proton NMR spectrum will show characteristic signals. The two protons on the amine (NH₂) will typically appear as a broad singlet that can be exchanged with D₂O, confirming their identity.[9][10] The protons on the carbon adjacent to the nitrogen (C1-H) will be deshielded, appearing further downfield. The butyl chain will exhibit distinct multiplets, culminating in a triplet for the terminal methyl group around 0.9 ppm.
-
¹³C NMR: The carbon spectrum provides a count of unique carbon environments. The carbon atom bonded to the nitrogen (C1) will be found in the 30-65 ppm region.[9] The remaining aliphatic carbons of the cyclopentyl ring and butyl chain will appear at higher fields (<40 ppm).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying functional groups.[11]
-
N-H Stretch: As a primary amine, the molecule will display two characteristic, sharp-to-medium absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[10]
-
N-H Bend: A bending (scissoring) vibration for the NH₂ group is expected around 1580-1650 cm⁻¹.[11]
-
C-N Stretch: A medium intensity C-N stretching band will be present in the 1020-1250 cm⁻¹ fingerprint region.[11]
-
-
Mass Spectrometry (MS): MS provides the molecular weight and fragmentation data.
-
Molecular Ion: The mass spectrum will show a molecular ion peak (M⁺) confirming the molecular weight of 141.27.
-
Nitrogen Rule: In accordance with the Nitrogen Rule, the odd-numbered molecular weight is a strong indicator of the presence of an odd number of nitrogen atoms (in this case, one).[12]
-
Fragmentation: Common fragmentation pathways would include alpha-cleavage (loss of the butyl group) and cleavage within the cyclopentane ring, providing further structural confirmation.
-
Integrated Characterization Workflow
Caption: Integrated workflow for the structural elucidation of the target molecule.
Relevance and Applications in Drug Development
While this compound itself may not be a marketed drug, its structural components are highly relevant to medicinal chemistry. The field frequently explores libraries of related compounds to optimize biological activity and pharmacokinetic profiles.[13][14]
-
The Cycloalkyl Amine Motif: Cycloalkyl amines are prevalent in drug design.[3] The cyclopentane ring serves as a bioisostere for other cyclic systems or even aromatic rings, offering a three-dimensional structure that can enhance binding affinity and improve metabolic properties compared to flat, aromatic systems.[15]
-
Potential Biological Targets: Primary amines are key pharmacophoric elements for a multitude of biological targets. They can act as hydrogen bond donors and, when protonated at physiological pH, form crucial ionic interactions (salt bridges) with acidic amino acid residues (e.g., aspartate, glutamate) in protein binding sites. This is a common interaction motif for ligands of G-Protein Coupled Receptors (GPCRs), ion channels, and certain enzymes. For instance, the parent compound, cyclopentamine, acts as a vasoconstrictor by interacting with adrenergic receptors.[16]
Hypothetical Mechanism: Interaction with a G-Protein Coupled Receptor (GPCR)
To illustrate its potential, we can hypothesize how this compound might act as a ligand for a GPCR. The amine would serve as the primary binding anchor, while the butyl-cyclopentyl portion would occupy a hydrophobic pocket within the receptor, contributing to binding affinity and selectivity.
Caption: Hypothetical GPCR signaling pathway activated by a ligand like this compound.
Conclusion
This compound serves as an exemplary model for a class of compounds holding significant potential in pharmaceutical research. Its structure, characterized by a functional amine on a stereochemically rich cyclopentane scaffold, is accessible through robust synthetic methods like reductive amination. Its identity is unequivocally confirmed through a synergistic application of modern spectroscopic techniques, including NMR, IR, and Mass Spectrometry. While its specific biological activities require further investigation, the molecular motifs it contains are well-established in medicinal chemistry, suggesting its value as a scaffold for building libraries of novel compounds aimed at targets such as GPCRs and other receptors where amine interactions are critical. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and strategically deploy this versatile molecular building block.
References
- Title: Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition Source: American Chemical Society URL
-
Title: Synthesis of substituted Cyclopentanones. Source: ResearchGate URL: [Link]
-
Title: Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis Source: ResearchGate URL: [Link]
-
Title: Synthesis and anticancer activity studies of cyclopamine derivatives Source: PubMed URL: [Link]
-
Title: this compound (C9H19N) Source: PubChem URL: [Link]
-
Title: Amination of cyclopentanone and accompanied by‐reactions. Source: ResearchGate URL: [Link]
-
Title: Reductive amination of cyclopentanone | Request PDF Source: ResearchGate URL: [Link]
-
Title: Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction Source: Frontiers in Chemistry URL: [Link]
-
Title: Cyclopentanone, 2-butyl- | C9H16O | CID 102524 Source: PubChem URL: [Link]
-
Title: Chemical Properties and Biological Activities of Cyclopentenediones: A Review Source: ResearchGate URL: [Link]
-
Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]
-
Title: Chemical properties and biological activities of cyclopentenediones: a review Source: PubMed URL: [Link]
-
Title: 24.10 Spectroscopy of Amines Source: Organic Chemistry | OpenStax URL: [Link]
-
Title: Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid Source: MDPI URL: [Link]
-
Title: The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines Source: PubMed Central URL: [Link]
-
Title: Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? Source: Biochemical Pharmacology URL: [Link]
-
Title: IR: amines Source: University of Calgary URL: [Link]
-
Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C9H19N) [pubchemlite.lcsb.uni.lu]
- 5. Cyclopentanone, 2-butyl- | C9H16O | CID 102524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 13. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buy Cyclopentamine | 102-45-4 [smolecule.com]
A Technical Guide to the Spectroscopic Characterization of 2-Butylcyclopentan-1-amine
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Butylcyclopentan-1-amine, a saturated heterocyclic amine. As direct empirical data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles with predictive methodologies to establish a reliable analytical workflow. It is designed for researchers, scientists, and drug development professionals who require robust structural elucidation and characterization of novel small molecules. The guide details the theoretical underpinnings, experimental protocols, and data interpretation for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). Each section is structured to provide not only procedural steps but also the scientific rationale, ensuring a deep understanding of the analytical process.
Introduction: The Analytical Imperative
This compound (C₉H₁₉N) possesses a molecular structure with two chiral centers, leading to the existence of diastereomers (cis and trans). This inherent stereochemical complexity necessitates a multi-technique spectroscopic approach for unambiguous structural confirmation and purity assessment. The analytical workflow described herein is designed to confirm molecular weight, identify key functional groups, and map the complete covalent framework, including stereochemical relationships.
This guide will systematically explore the application of core spectroscopic techniques to provide a complete structural dossier on this compound.
Integrated Analytical Workflow
Caption: Integrated workflow for spectroscopic analysis.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry serves as the initial and crucial step in structural analysis by providing the molecular weight of the analyte and offering insights into its structure through fragmentation patterns. Electron Ionization (EI) is the chosen method due to its ability to generate reproducible, fingerprint-like spectra for small organic molecules.[1][2][3]
Predicted Mass Spectrum
For this compound (Molecular Weight: 141.28 g/mol ), the following data are predicted:
| m/z (Mass-to-Charge Ratio) | Predicted Identity | Rationale |
| 141 | [M]⁺ (Molecular Ion) | The intact molecule minus one electron. As a monoamine, it follows the Nitrogen Rule, having an odd molecular weight.[4][5] |
| 140 | [M-1]⁺ | Loss of a hydrogen atom from the carbon bearing the amine (α-carbon).[6] |
| 98 | [M-C₃H₇]⁺ | α-cleavage, the predominant fragmentation for amines, involving the loss of a propyl radical from the butyl side chain. This is a highly favored pathway.[4][5][7] |
| 84 | [M-C₄H₉]⁺ | α-cleavage with loss of the entire butyl radical, resulting in a stable iminium ion.[6][7] |
| 57 | [C₄H₉]⁺ | Butyl cation fragment. |
| 30 | [CH₂NH₂]⁺ | A characteristic peak for primary amines resulting from cleavage of the β-bond in the cyclopentane ring.[6] |
Experimental Protocol: Electron Ionization GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an EI source.[3][8]
-
GC Conditions:
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Data Analysis: Identify the molecular ion peak [M]⁺ at m/z 141. Analyze the fragmentation pattern and compare it with predicted pathways, particularly looking for the characteristic α-cleavage fragments.[7]
Caption: Key EI-MS fragmentation pathways for the analyte.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the primary focus is on identifying the N-H and C-N bonds of the primary amine.[10][11]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Predicted Vibration | Characteristics |
| 3350 - 3450 | N-H Asymmetric & Symmetric Stretch | Two distinct, sharp-to-medium intensity bands, characteristic of a primary amine (R-NH₂).[10][12][13] |
| 2850 - 2960 | C-H (sp³) Stretch | Strong, sharp absorptions from the butyl and cyclopentyl groups. |
| 1580 - 1650 | N-H Bend (Scissoring) | Medium intensity, sharp peak.[12][13] |
| 1020 - 1250 | C-N Stretch | Weak to medium intensity absorption for an aliphatic amine.[12][13][14] |
| 665 - 910 | N-H Wag | Broad, strong band, characteristic of primary amines.[12] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for this type of sample as it requires minimal to no sample preparation.[15][16]
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).[15]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.[17]
-
Sample Application: Place a single drop of the neat liquid this compound directly onto the ATR crystal surface.[15][17]
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-650 cm⁻¹.[17]
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Interpretation: Analyze the spectrum for the key vibrational bands listed in the table above, confirming the presence of the primary amine functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ¹³C and ¹H NMR are required for a complete assignment.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will indicate the number of unique carbon environments. Due to the diastereomers, a doubling of some peaks may be observed if a mixture is present.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (CH-NH₂) | 55 - 65 | Carbon directly attached to the electron-withdrawing amine group. |
| C2 (CH-Butyl) | 40 - 50 | Aliphatic CH group adjacent to the amine-bearing carbon. |
| C5, C3 | 28 - 38 | Cyclopentyl CH₂ groups. |
| C4 | 22 - 28 | Cyclopentyl CH₂ group furthest from the substituents. |
| Butyl CH₂ (α to ring) | 30 - 40 | Butyl carbon attached to the ring. |
| Butyl CH₂ | 25 - 35 | Internal butyl carbons. |
| Butyl CH₂ | 20 - 28 | Penultimate butyl carbon. |
| Butyl CH₃ | 13 - 15 | Terminal methyl group, most upfield signal. |
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides detailed information on the connectivity of protons through chemical shifts, integration (number of protons), and splitting patterns (multiplicity). The spectrum is expected to be complex due to significant signal overlap in the aliphatic region and the presence of diastereomers.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -NH₂ | 1.0 - 2.5 | Broad Singlet | 2H | N/A |
| H1 (CH-NH₂) | 2.8 - 3.5 | Multiplet | 1H | ~6-8 |
| H2 (CH-Butyl) | 1.5 - 2.0 | Multiplet | 1H | ~7-9 |
| Cyclopentyl CH₂ | 1.2 - 1.9 | Multiplets | 6H | N/A (Complex) |
| Butyl CH₂ | 1.1 - 1.6 | Multiplets | 6H | N/A (Complex) |
| Butyl CH₃ | 0.8 - 1.0 | Triplet | 3H | ~7 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).[18][19]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for CDCl₃, for chemical shift referencing (δ = 0.00 ppm).[18][19]
-
Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹³C NMR Acquisition:
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Acquisition Parameters: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. Use a spectral width of ~200 ppm.
-
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment (e.g., zg30).[20]
-
Acquisition Parameters: Acquire 8-16 scans. Use a spectral width of ~12 ppm.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the spectra using the internal standard (TMS at 0.00 ppm).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the multiplicities and measure the coupling constants (J-values) to establish proton-proton connectivity.[21]
-
Correlate the ¹H and ¹³C signals. For unambiguous assignment, advanced 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) would be necessary.
-
Conclusion: A Unified Structural Dossier
By systematically applying MS, IR, and NMR spectroscopy, a complete and validated structural profile of this compound can be established. Mass spectrometry confirms the molecular formula C₉H₁₉N via its molecular ion at m/z 141. Infrared spectroscopy provides definitive evidence of the primary amine functional group through its characteristic N-H stretches and bends. Finally, ¹H and ¹³C NMR spectroscopy map the precise arrangement of all atoms, allowing for the full elucidation of the carbon-hydrogen backbone. The combined interpretation of these datasets provides the robust, self-validating evidence required for confident structural assignment in research and development settings.
References
-
University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]
-
FCT NOVA. (n.d.). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. ACS Publications. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 13C NMR chemical shift prediction of diverse chemical compounds. Retrieved from [Link]
-
Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Retrieved from [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
ACS Publications. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Prediction of 1 H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. Retrieved from [Link]
-
Columbia University. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Retrieved from [Link]
-
Novilytic. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Khan Academy. (n.d.). Coupling constant. Proton NMR. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
-
Queen's University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Butyl-2-cyclopenten-1-one. PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-tert-butylcyclopentan-1-amine (C9H19N). Retrieved from [Link]
-
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H19N). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopentanone, 2-butyl-. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Butyl-2-methylcyclopentan-1-amine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylcyclopentylamine. PubChem. Retrieved from [Link]
-
NIST. (n.d.). Cyclopentane, (2-methylbutyl)-. NIST WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethylcyclopenten-1-amine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-cyclopentyl-N-methylcyclopentanamine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). trans-2-Methyl-cyclopentylamine. PubChem. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. whitman.edu [whitman.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. wikieducator.org [wikieducator.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. agilent.com [agilent.com]
- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 17. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. organomation.com [organomation.com]
- 20. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Khan Academy [khanacademy.org]
2-Butylcyclopentan-1-amine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Butylcyclopentan-1-amine
Abstract
This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to this compound, a valuable substituted cyclopentylamine scaffold. The core strategy detailed herein involves a two-step sequence: the α-alkylation of cyclopentanone to form the key intermediate, 2-butylcyclopentanone, followed by its conversion to the target primary amine via reductive amination. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and critical analysis of reaction parameters to ensure reproducibility and high-yield synthesis.
Introduction and Retrosynthetic Analysis
Substituted cyclopentylamines are prevalent structural motifs in a vast array of biologically active molecules and pharmaceutical agents. Their conformational rigidity and stereochemical complexity make them attractive scaffolds in medicinal chemistry. This compound, with its simple alkyl substitution, serves as a fundamental building block and a model system for the synthesis of more complex analogues.
The synthetic challenge lies in the efficient and controlled introduction of both the butyl group and the amine functionality onto the cyclopentane ring, particularly with regard to stereochemistry. A logical retrosynthetic analysis points to two primary bond disconnections: the C-N bond of the amine and the C-C bond of the alkyl substituent.
The most direct approach involves forming the C-N bond last. This is efficiently achieved through the reductive amination of a corresponding ketone, 2-butylcyclopentanone. This ketone, in turn, can be synthesized by forming the C-C bond via the α-alkylation of cyclopentanone. This two-step pathway is advantageous due to the commercial availability of starting materials and the reliability of the involved transformations.
Figure 1: Retrosynthetic analysis of this compound.
Step 1: Synthesis of 2-Butylcyclopentanone via α-Alkylation
The cornerstone of this synthesis is the preparation of the 2-butylcyclopentanone intermediate. This is achieved through the α-alkylation of cyclopentanone, a classic C-C bond-forming reaction. The process involves the deprotonation of the α-carbon to the carbonyl group to form a nucleophilic enolate, which then attacks an alkyl halide electrophile.
Mechanistic Considerations and Reagent Selection
The reaction proceeds via the formation of a resonance-stabilized enolate ion upon treatment of cyclopentanone with a strong base.[1] This enolate then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, such as 1-bromobutane, in an SN2 reaction to furnish the α-alkylated product.[2]
The choice of base is critical and dictates the outcome of the reaction.
-
Strong, Hindered Bases (e.g., Lithium Diisopropylamide - LDA): Using a sterically hindered base like LDA at low temperatures favors the formation of the kinetic enolate, which is the less substituted, more rapidly formed enolate. For a symmetrical ketone like cyclopentanone, this is less of a concern, but LDA is highly effective at preventing side reactions. Its strength ensures rapid and complete deprotonation, minimizing the concentration of unreacted ketone and thus reducing the risk of self-condensation.[1]
-
Weaker, Non-Hindered Bases (e.g., Sodium Hydride - NaH or Potassium Carbonate - K₂CO₃): These bases can also be effective but may require higher temperatures and can lead to equilibrium between different enolates in unsymmetrical systems. A significant drawback of weaker bases is the increased risk of polyalkylation, where the mono-alkylated product is deprotonated again and reacts with another molecule of the alkyl halide.[3]
For the synthesis of 2-butylcyclopentanone, LDA is the preferred base to ensure high yields of the mono-alkylated product.
Figure 2: Mechanism of α-alkylation of cyclopentanone.
Experimental Protocol: α-Alkylation of Cyclopentanone
This protocol is adapted from standard procedures for ketone alkylation.[1][2]
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclopentanone
-
1-Bromobutane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at 0 °C to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add cyclopentanone (1.0 equivalent) dropwise via syringe. The solution may turn slightly yellow. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add 1-bromobutane (1.1 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-butylcyclopentanone.
Step 2: Synthesis of this compound via Reductive Amination
Reductive amination is a highly efficient method for converting ketones into amines.[4] The process involves the reaction of the ketone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Mechanistic Considerations and Reagent Selection
The reaction of 2-butylcyclopentanone with ammonia (or an ammonia source like ammonium acetate) forms an intermediate iminium ion. This electrophilic species is then selectively reduced by a hydride reagent to yield the final primary amine.
The choice of reducing agent is crucial for success:
-
Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with catalysts like Pd/C, PtO₂, or Raney Nickel is a powerful method. However, it requires specialized high-pressure equipment and the catalyst can sometimes reduce the ketone starting material directly.[4][5]
-
Borohydride Reagents:
-
Sodium Borohydride (NaBH₄): A common reagent, but it can reduce the starting ketone. The reaction is typically run by first allowing the imine to form and then adding the reducing agent.
-
Sodium Cyanoborohydride (NaBH₃CN): More selective for the iminium ion over the ketone, but it is highly toxic.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations.[6] It is less likely to reduce the ketone and can be added directly to the mixture of the ketone and amine (a "one-pot" procedure). The mild acidity from the acetate groups can also help catalyze imine formation.
-
For this synthesis, sodium triacetoxyborohydride offers the best balance of reactivity, selectivity, and operational safety.[6]
Figure 3: General mechanism for reductive amination.
Experimental Protocol: Reductive Amination of 2-Butylcyclopentanone
This protocol utilizes sodium triacetoxyborohydride for a mild and efficient transformation.[6]
Materials:
-
2-Butylcyclopentanone
-
Ammonium acetate (CH₃COONH₄) or a solution of ammonia in methanol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-butylcyclopentanone (1.0 equivalent) and ammonium acetate (5-10 equivalents) dissolved in methanol or DCE. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution. The addition may be slightly exothermic. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting ketone is consumed.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Stir for 20-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography or acid-base extraction to yield pure this compound.
Data Summary and Stereochemical Considerations
The synthesis of this compound creates two new stereocenters (at C1 and C2). The procedures described above are not stereoselective and will produce a mixture of diastereomers (cis and trans isomers).
| Step | Key Reagents | Typical Yield | Key Parameters |
| α-Alkylation | Cyclopentanone, LDA, 1-Bromobutane | 70-85% | Low temperature (-78 °C) to prevent side reactions; inert atmosphere. |
| Reductive Amination | 2-Butylcyclopentanone, NH₄OAc, NaBH(OAc)₃ | 65-80% | Use of a mild reducing agent to prevent ketone reduction; monitor completion. |
The diastereomeric ratio of the final product depends on the thermodynamics of the iminium ion intermediate and the direction of hydride attack. Often, the attack occurs from the less sterically hindered face, which may favor the formation of the trans isomer. The separation of these diastereomers typically requires careful chromatography.
For applications requiring a single stereoisomer, more advanced asymmetric synthesis strategies would be necessary. This could involve using a chiral auxiliary, an asymmetric catalyst for the alkylation step, or a stereoselective reduction method.[7]
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving α-alkylation of cyclopentanone followed by reductive amination of the resulting 2-butylcyclopentanone. Careful selection of reagents, particularly the base for alkylation (LDA) and the reducing agent for amination (NaBH(OAc)₃), is paramount to maximizing yield and minimizing side products. While the described pathway produces a diastereomeric mixture, it provides a robust and scalable foundation for accessing this important cyclopentylamine scaffold, which can be further optimized for stereocontrol or adapted for the synthesis of more complex derivatives.
References
- BenchChem. α-Alkylation of 2-Methoxycarbonylcyclopentanone - Application Notes and Protocols. [URL: https://www.benchchem.com/application-notes/1000000000000000/alpha-alkylation-of-2-methoxycarbonylcyclopentanone]
- Wang, J., et al. Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3135438/]
- Reetz, M. T., et al. α-tert-ALKYLATION OF KETONES: 2-tert-PENTYLCYCLOPENTANONE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0465]
- Coconote. Alkylation Techniques in Organic Chemistry. [URL: https://coconote.
- Edwards, H. N., et al. A Convenient Procedure for Alkylation of Ketones. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397918008060133]
- Google Patents. Process for making cyclic amines. US4521624A. [URL: https://patents.google.
- Organic Chemistry Portal. Cyclopentanone synthesis. [URL: https://www.organic-chemistry.org/synthesis/C5-compounds/cyclopentanones.shtm]
- ResearchGate. Fig. 3 Reaction of cyclic ketones with primary amines. [URL: https://www.researchgate.net/figure/Reaction-of-cyclic-ketones-with-primary-amines-a-a-Reaction-conditions-1-03-mmol-2_fig3_341999653]
- RSC Publishing. Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02098b]
- Google Patents. Preparation method for 2-alkyl-cyclopentanone (cyclohexanone) by using tert-butyl peroxybenzonate. CN102516048B. [URL: https://patents.google.
- Organic Chemistry Portal. Synthesis of cyclic amines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/amines.shtm]
- ChemicalBook. Butylcyclopentanone-2-carboxylic acid synthesis. [URL: https://www.chemicalbook.
- BenchChem. Synthesis of 1-Butyl-2-methylcyclopentan-1-amine - Technical Support Center. [URL: https://www.benchchem.com/technical-support/synthesis-of-1-butyl-2-methylcyclopentan-1-amine]
- ResearchGate. Reductive amination of cyclopentanone. [URL: https://www.researchgate.
- ResearchGate. Stereoselective De Novo Synthesis of Substituted Cyclopentanes via a Gold(I)‐Catalyzed (3 + 2) Cycloaddition of Enamides. [URL: https://www.researchgate.
- Google Patents. Process for the preparation of 2-substituted cyclopentanones. US5672763A. [URL: https://patents.google.
- ResearchGate. Amination of cyclopentanone and accompanied by‐reactions. [URL: https://www.researchgate.net/figure/Amination-of-cyclopentanone-and-accompanied-by-reactions_fig1_385202685]
Sources
- 1. coconote.app [coconote.app]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. US4521624A - Process for making cyclic amines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Stereoisomers of 2-Butylcyclopentan-1-amine
An In-Depth Technical Guide to the : Synthesis, Separation, Characterization, and Pharmacological Implications
Abstract
The study of stereoisomerism is a cornerstone of modern drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and toxicity. 2-Butylcyclopentan-1-amine, a disubstituted cycloalkane, serves as an exemplary model for exploring the complexities of stereochemistry. This molecule possesses two chiral centers, giving rise to a total of four distinct stereoisomers. These isomers exist as two pairs of enantiomers, which are diastereomeric to each other (cis and trans). This technical guide provides a comprehensive exploration of the stereochemical landscape of this compound. It details the principles governing its isomerism, outlines robust methodologies for their synthesis and separation, describes advanced analytical techniques for their characterization and absolute configuration assignment, and discusses the profound implications of their stereochemistry in the context of pharmacology and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical sciences who require a deep, practical understanding of stereoisomerism in cyclic systems.
The Stereochemical Landscape of this compound
Foundational Principles of Isomerism in 1,2-Disubstituted Cyclopentanes
Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[1] In cyclic systems like cyclopentane, the restricted rotation around the ring's carbon-carbon bonds leads to a form of stereoisomerism known as cis-trans isomerism.[1][2][3][4] For a 1,2-disubstituted cyclopentane, the two substituents can either be on the same side (cis) or on opposite sides (trans) of the ring's plane.[1][2][4]
The molecule this compound possesses two stereogenic centers (chiral centers) at carbon 1 (C1), bonded to the amine group, and carbon 2 (C2), bonded to the butyl group. The presence of 'n' chiral centers can lead to a maximum of 2^n stereoisomers. For this compound, with n=2, there are 2^2 = 4 possible stereoisomers.
These four isomers are grouped into two diastereomeric pairs:
-
The cis-diastereomer: Exists as a pair of enantiomers where the amine and butyl groups are on the same face of the cyclopentane ring.
-
The trans-diastereomer: Exists as a pair of enantiomers where the amine and butyl groups are on opposite faces of the ring.
Diastereomers are stereoisomers that are not mirror images of each other and have distinct physical and chemical properties. Enantiomers are non-superimposable mirror images and have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.
The Four Stereoisomers: Structure and Nomenclature
The four stereoisomers of this compound are:
-
(1R,2S)-2-butylcyclopentan-1-amine (cis)
-
(1S,2R)-2-butylcyclopentan-1-amine (cis)
-
(1R,2R)-2-butylcyclopentan-1-amine (trans)
-
(1S,2S)-2-butylcyclopentan-1-amine (trans)
The (1R,2S) and (1S,2R) isomers are enantiomers of each other. Similarly, the (1R,2R) and (1S,2S) isomers constitute the other enantiomeric pair. The relationship between any cis isomer and any trans isomer is diastereomeric.
Stereoselective Synthesis and Separation Strategies
The preparation of stereochemically pure amines is a critical task. This typically involves either stereoselective synthesis to favor a particular isomer or the separation of a mixture of isomers.
Synthetic Approaches
Stereoselective synthesis aims to produce a single stereoisomer or a specific mixture. For 2-substituted cyclopentylamines, methods have been developed that show high diastereoselectivity. For instance, a tandem hydrozirconation/Lewis acid-mediated cyclization sequence has been successfully applied to synthesize trans-2-substituted cyclopentylamines with high selectivity.[5] Such methods are invaluable as they can simplify the subsequent purification process by minimizing the formation of undesired diastereomers.
Separation of Diastereomers (cis vs. trans)
Since diastereomers have different physical properties, they can be separated using standard laboratory techniques.
-
Chromatography: Techniques like flash column chromatography or High-Performance Liquid Chromatography (HPLC) can effectively separate cis and trans isomers due to their different polarities and interactions with the stationary phase.[6]
-
Crystallization: Fractional crystallization can be employed if the diastereomers have significantly different solubilities in a particular solvent system.
Resolution of Enantiomers
Resolving a racemic mixture (a 50:50 mix of enantiomers) is a more complex challenge as enantiomers have identical physical properties in an achiral environment.
This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[6][7] These salts, being diastereomers, have different solubilities and can be separated by fractional crystallization.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic mixture of one diastereomer (e.g., the trans pair) in a suitable solvent. Add an equimolar amount of a single enantiomer of a chiral acid (e.g., (+)-tartaric acid or (-)-camphorsulfonic acid).
-
Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize due to its lower solubility.
-
Isolation: Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Liberation of the Amine: Treat the purified diastereomeric salt with a base to neutralize the chiral acid and liberate the free enantiomerically pure amine.
-
Recovery: The other enantiomer can be recovered from the mother liquor by a similar process.
This method involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). The resulting diastereomers can then be separated by standard chromatography (GC or HPLC).
Step-by-Step Methodology:
-
Derivatization: React the racemic amine mixture with a chiral reagent. A common choice for amines is N-trifluoroacetyl-L-prolyl chloride (TFA-L-PC).[8] This reaction forms a pair of diastereomeric amides.
-
Chromatographic Separation: Separate the diastereomeric amides using gas-liquid chromatography (GLC) or HPLC.[8][9] The conformational immobility of the cyclic structures often leads to excellent separation.[8]
-
Hydrolysis: Cleave the derivative to recover the individual, enantiomerically pure amines. This step can sometimes be challenging and may require harsh conditions.
Analytical Characterization of Stereoisomers
Unambiguous determination of both the relative (cis/trans) and absolute (R/S) configuration is essential. A combination of spectroscopic and analytical techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the relative stereochemistry of cyclic compounds.[10]
-
Distinguishing Cis and Trans Isomers: The magnitude of the proton-proton coupling constant (J-value) between the protons at C1 and C2 is diagnostic. In cyclopentane systems, the J-coupling for vicinal cis protons is generally larger than for trans protons. This difference arises from the dihedral angle between the C-H bonds, as described by the Karplus equation.
-
Symmetry and ¹³C NMR: The symmetry of each isomer influences the number of unique signals in the ¹³C NMR spectrum.[11] Careful analysis can help confirm the identity of a specific isomer.
-
Chiral Derivatizing/Solvating Agents: To distinguish enantiomers, which have identical NMR spectra in achiral solvents, a chiral auxiliary is used. Chiral derivatizing agents (like Mosher's acid) or chiral solvating agents can be added to the NMR sample, inducing a diastereomeric interaction that results in separate, distinguishable peaks for each enantiomer.[10]
| Parameter | Utility for this compound | Principle |
| ¹H-¹H Coupling Constant (J) | Distinguishes cis and trans diastereomers | The dihedral angle between C1-H and C2-H differs, leading to different J-values (Karplus relationship). |
| ¹³C NMR Signal Count | Confirms isomer identity based on molecular symmetry | Different isomers may have different numbers of chemically equivalent carbons.[11] |
| Chiral Shift Reagents | Distinguishes and quantifies enantiomers | Forms transient diastereomeric complexes, causing separate chemical shifts for enantiomers.[10] |
X-ray Crystallography
When a single crystal of a stereoisomer or a derivative can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of its three-dimensional structure, including both relative and absolute stereochemistry.[12]
The Critical Role of Stereochemistry in Drug Development
The biological environment of the human body is inherently chiral, composed of enantiomerically pure L-amino acids, D-sugars, and other macromolecules. This chirality dictates that stereoisomers of a drug can and often do exhibit different biological activities.[13][14][15]
Stereoselectivity in Pharmacodynamics and Pharmacokinetics
-
Pharmacodynamics (Drug-Target Interaction): Receptors, enzymes, and other biological targets are chiral. The "fit" of a drug molecule with its target is often highly dependent on its stereochemistry. One enantiomer (the eutomer) may bind with high affinity and elicit the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even cause adverse effects or toxicity.[13][14] For example, the S-isomer of the NSAID ibuprofen is significantly more potent than the R-isomer.[13] Similarly, for the antifungal drug ketoconazole, its four stereoisomers show large differences in their ability to inhibit various cytochrome P-450 enzymes.[16]
-
Pharmacokinetics (ADME): The processes of absorption, distribution, metabolism, and excretion (ADME) are often mediated by chiral enzymes and transporters. Consequently, enantiomers can be absorbed at different rates, metabolized through different pathways, and eliminated from the body at different speeds, leading to different plasma concentration profiles and overall exposure.[13]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. Diastereoselective access to trans-2-substituted cyclopentylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 11. PROBLEM 1:1 a. Identify a stereoisomer of cyclopentane-1,2,3,4-tetracarbo.. [askfilo.com]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedgrid.com [biomedgrid.com]
- 14. researchgate.net [researchgate.net]
- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 16. Stereoisomers of ketoconazole: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 2-Butylcyclopentan-1-amine Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals
Introduction
The Cyclopentanamine Scaffold: A Privileged Motif in Medicinal Chemistry
The cyclopentanamine scaffold is a recurring and valuable motif in the landscape of medicinal chemistry. Its inherent three-dimensionality, combined with a favorable balance of lipophilicity and polarity, allows for effective interaction with a diverse array of biological targets. The semi-rigid nature of the cyclopentane ring can pre-organize appended functional groups into well-defined spatial orientations, facilitating high-affinity binding to protein pockets. This can lead to improved potency and selectivity compared to more flexible acyclic analogs. Furthermore, the cyclopentane core is considered a bioisostere for various cyclic and heterocyclic systems, offering a strategic avenue for patent-busting and the exploration of novel chemical space.
2-Butylcyclopentan-1-amine: Physicochemical Properties and Structural Features
This compound represents a foundational structure within this chemical class. The butyl substituent at the 2-position introduces a significant lipophilic element, which can be crucial for traversing cellular membranes and engaging with hydrophobic pockets within target proteins. The primary amine at the 1-position serves as a key interaction point, capable of forming hydrogen bonds and salt bridges with acidic residues in biological macromolecules. The stereochemical relationship between the butyl group and the amine (cis or trans) profoundly influences the molecule's overall shape and, consequently, its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H19N | PubChem[1] |
| Molecular Weight | 141.26 g/mol | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Scope and Objectives of this Guide
This technical guide aims to provide researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthesis, pharmacological properties, and therapeutic potential of this compound derivatives and their analogs. We will delve into stereoselective synthetic strategies, explore the structure-activity relationships (SAR) across various biological targets, and present detailed experimental protocols for key assays. By synthesizing the current state of knowledge, this guide intends to serve as a practical resource to accelerate the exploration and development of this promising class of compounds.
Synthetic Strategies for this compound and Its Analogs
The therapeutic potential of this compound derivatives is intrinsically linked to the ability to synthesize stereochemically pure and structurally diverse analogs. This section outlines key synthetic approaches to the core scaffold and its subsequent diversification.
Stereoselective Synthesis of the this compound Core
The asymmetric synthesis of the this compound core is paramount for elucidating the stereochemical requirements for biological activity. A number of methodologies can be envisioned, often starting from commercially available cyclopentanone or its derivatives.
A plausible and efficient route involves the asymmetric enzymatic reductive amination of 2-butylcyclopentanone. This one-pot reaction, utilizing a transaminase enzyme, can directly convert the ketone to the corresponding chiral amine with high enantiomeric excess.
Alternatively, a chiral auxiliary-based approach can be employed. For instance, the condensation of 2-butylcyclopentanone with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, forms a chiral imine. Subsequent diastereoselective reduction and hydrogenolytic removal of the auxiliary would yield the desired enantiopure this compound.
A novel and powerful method for the synthesis of chiral cyclopentylamines involves the ring opening of a 2-azabicyclo[2.2.1]heptane system, which can provide multifunctionalized cyclopentylamines in high yields.
Diversification of the Scaffold: Synthesis of Key Analogs
With the core scaffold in hand, a multitude of analogs can be generated to probe the SAR.
-
N-alkylation and N-arylation: The primary amine of this compound is readily functionalized via standard reductive amination with aldehydes or ketones, or through Buchwald-Hartwig amination with aryl halides. These modifications allow for the exploration of the steric and electronic requirements of the substituent on the nitrogen atom.
-
Modifications of the Cyclopentane Ring: The cyclopentane ring itself can be further functionalized. For instance, derivatives with hydroxyl or other functional groups on the ring can be synthesized from appropriately substituted cyclopentanone precursors.
Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of this compound analogs is a multi-step process that requires careful monitoring and characterization at each stage.
Caption: General workflow for the synthesis, purification, and characterization of this compound analogs.
Pharmacological Landscape of this compound Derivatives
The this compound scaffold has shown promise across a range of therapeutic areas, demonstrating its versatility as a pharmacophore.
Targeting the Central Nervous System: Monoamine Transporter Inhibition
Derivatives of this compound have been investigated as inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for the treatment of various neurological and psychiatric disorders.
Monoamine transporters are membrane proteins that facilitate the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. By blocking these transporters, this compound derivatives can increase the extracellular concentrations of dopamine and norepinephrine, thereby enhancing neurotransmission.
Caption: Mechanism of action of this compound derivatives as dopamine transporter (DAT) inhibitors.
SAR studies have revealed that the potency and selectivity of these compounds for DAT and NET are highly dependent on the nature of the substituents on both the amine and the cyclopentane ring. For instance, in a series of 2,3-diaryltropanes, which are structurally related to cyclopentanamines, the replacement of a 2β-carbomethoxy group with a 2β-aryl group led to compounds with increased potency and selectivity for DAT.[2] One of the most potent compounds in this series, 3β-(4-methylphenyl)-2β-(4-methylphenyl)tropane, exhibited an IC50 of 1.23 nM at the DAT with high selectivity over NET and the serotonin transporter (5-HTT).[2]
The following table summarizes the in vitro binding affinities of selected 2,3-cyclo analogues of 3β-(4'-aminophenyl)-2β-tropanemethanol, which share a similar structural motif with this compound derivatives.
Table 2: In Vitro Monoamine Transporter Binding Affinities of Tropane Analogs
| Compound | DAT IC50 (nM) | NET IC50 (nM) | 5-HTT IC50 (nM) | Reference |
| 5b | 3.8 | >1000 | 260 | [3] |
| 5e | 130 | >1000 | 1.9 | [3] |
| Cocaine | 120 | 240 | 330 | [3] |
Anticancer Activity
The cyclopentane and cyclopentanone scaffold is present in a number of compounds with demonstrated anticancer activity.
Derivatives of cyclopentanone have shown significant cytotoxicity against a range of human cancer cell lines, including those of the colon, breast, pancreas, and skin. For example, a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were synthesized and evaluated for their anticancer activity.
The anticancer mechanisms of cyclopentanone derivatives are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4] Some cyclopentane-fused anthraquinone derivatives have been shown to interact with DNA, inhibit topoisomerase 1, and induce cytotoxicity through pathways associated with lysosomes.[5]
The following table presents the half-maximal inhibitory concentration (IC50) values for selected 2-(cyclopentylamino)thiazol-4(5H)-one derivatives against various cancer cell lines.
Table 3: Anticancer Activity of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives
| Compound | Caco-2 (Colon) IC50 (µM) | PANC-1 (Pancreatic) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | SK-MEL-30 (Melanoma) IC50 (µM) | Reference |
| 3h | >100 | >100 | >100 | >100 | [4] |
| 3d | >100 | >100 | >100 | >100 | [4] |
Note: While these specific derivatives did not show high potency, they serve as examples of the types of cyclopentanamine-containing structures being investigated for anticancer activity.
Antimicrobial and Antiviral Potential
The cyclopentane ring is a key structural feature in several compounds with notable antimicrobial and antiviral properties.
While direct experimental data on the antimicrobial activity of this compound derivatives is limited, related N-alkylated cyclic amines have shown promise.[6] The lipophilicity imparted by the butyl group and the cyclopentane ring is expected to facilitate the disruption of microbial cell membranes, a common mechanism of action for antimicrobial agents.
Cyclopentane derivatives have been investigated as potent antiviral agents. For instance, a series of amine-type cyclopentanepyridinone derivatives were synthesized and shown to be effective non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[7] One of the most potent compounds in this series exhibited an EC50 of 540 nM against HIV-1.[7] Additionally, certain cyclopentane derivatives have demonstrated significant in vivo activity against influenza virus, with efficacies equal to or better than oseltamivir and zanamivir.[8]
The following table summarizes the antiviral activity of a representative amine-type cyclopentanepyridinone derivative against HIV-1.
Table 4: Anti-HIV-1 Activity of a Cyclopentanepyridinone Derivative
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 9 | 0.54 | >100 | >185 | [7] |
Other Emerging Therapeutic Targets
The versatility of the this compound scaffold extends to a number of other promising therapeutic targets.
-
Modulation of Chemokine Receptors: Cyclic amine derivatives have been patented for their potential to inhibit the action of chemokines, suggesting applications in inflammatory diseases such as rheumatoid arthritis and atherosclerosis.
-
Inhibition of Fatty Acid Synthase (FAS): Cyclopentanecarboxamide derivatives are being explored as inhibitors of FAS, an enzyme that is overexpressed in many cancers and is implicated in metabolic disorders.
-
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): As mentioned previously, derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one are potent inhibitors of 11β-HSD1, an enzyme involved in the regulation of glucocorticoid levels and a target for the treatment of metabolic syndrome and type 2 diabetes.[4]
Drug Development Considerations
The translation of a promising chemical scaffold into a viable drug candidate requires careful consideration of its drug-like properties.
In Silico and In Vitro ADME/Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) is crucial. In silico models can predict key parameters such as oral bioavailability, plasma protein binding, and potential for off-target toxicity. For the amine-type cyclopentanepyridinone derivatives with anti-HIV activity, pharmacokinetic parameters were predicted, with some compounds showing acceptable Caco-2 cell permeability, a predictor of intestinal absorption.[7]
Preliminary Pharmacokinetic and In Vivo Efficacy Data
While in vitro data is essential for initial screening, in vivo studies are necessary to confirm efficacy and assess the pharmacokinetic profile in a living organism. For certain cyclopentane derivatives with anti-influenza activity, both oral and intranasal administration were effective in a mouse model, with some compounds providing 100% protection at very low doses.[8]
Future Directions and Unexplored Opportunities
The full therapeutic potential of this compound derivatives is still being uncovered. Future research should focus on:
-
Systematic SAR exploration: A comprehensive library of analogs should be synthesized and screened against a broad panel of biological targets to identify new therapeutic applications.
-
Optimization of pharmacokinetic properties: Lead compounds should be optimized to improve their ADME profiles, leading to better in vivo efficacy and safety.
-
Elucidation of mechanisms of action: Detailed mechanistic studies, including X-ray crystallography and molecular modeling, will be crucial for understanding how these compounds interact with their targets and for guiding further drug design efforts.
Experimental Protocols
To facilitate further research in this area, we provide the following detailed experimental protocols for the synthesis of a representative analog and for key biological assays.
Detailed Protocol: Synthesis of a Representative this compound Analog (N-benzyl-2-butylcyclopentan-1-amine)
This protocol describes the synthesis of an N-benzylated derivative of this compound via reductive amination.
Materials:
-
This compound (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Sodium triacetoxyborohydride (1.5 mmol)
-
Dichloroethane (DCE) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloroethane (10 mL) is added benzaldehyde (1.0 mmol).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 mmol) is added in one portion.
-
The reaction is stirred at room temperature for 16 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford N-benzyl-2-butylcyclopentan-1-amine.
Protocol: In Vitro Monoamine Transporter Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter (DAT).
Materials:
-
HEK293 cells stably expressing human DAT
-
[³H]WIN 35,428 (radioligand)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add cell membranes from HEK293-hDAT cells, [³H]WIN 35,428 at a concentration near its Kd, and the test compound dilutions.
-
For non-specific binding, use a high concentration of a known DAT inhibitor (e.g., cocaine).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 values by non-linear regression analysis of the competition binding data.
Protocol: Cytotoxicity Assay in a Cancer Cell Line (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxicity of test compounds against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Conclusion
The this compound scaffold and its analogs represent a promising and versatile class of compounds with a wide range of potential therapeutic applications. From modulating key neurotransmitter systems in the central nervous system to exhibiting potent anticancer and antiviral activities, these molecules offer a rich starting point for drug discovery and development. The synthetic accessibility of this scaffold, coupled with the potential for fine-tuning its pharmacological properties through chemical modification, makes it an attractive area for further investigation. This technical guide has provided a comprehensive overview of the current state of knowledge, including synthetic strategies, pharmacological data, and detailed experimental protocols, with the aim of empowering researchers to further explore and unlock the full therapeutic potential of this compound derivatives.
References
-
Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. (n.d.). National Institutes of Health. [Link]
-
Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. (n.d.). UCL Discovery. [Link]
-
Synthesis and anticancer activity studies of cyclopamine derivatives. (2008). Bioorganic & Medicinal Chemistry Letters, 18(4), 1344-1347. [Link]
-
Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. (2024). European Journal of Medicinal Chemistry, 265, 116068. [Link]
-
Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2021). Molecules, 26(21), 6649. [Link]
-
A novel synthesis of chiral cyclopentyl- and cyclohexyl-amines. (2002). Chemical Communications, (2), 158-159. [Link]
-
Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one. (n.d.). ResearchGate. [Link]
-
Comparison of the Anti-Influenza Virus Activity of Cyclopentane Derivatives With Oseltamivir and Zanamivir in Vivo. (2005). Bioorganic & Medicinal Chemistry, 13(12), 4071-4077. [Link]
-
This compound (C9H19N). (n.d.). PubChem. [Link]
-
Synthesis and monoamine transporter binding properties of 2,3-cyclo analogues of 3beta-(4'-aminophenyl)-2beta-tropanemethanol. (2006). Journal of Medicinal Chemistry, 49(2), 681-691. [Link]
-
Synthesis and monoamine transporter binding properties of 2,3-diaryltropanes. (2005). Journal of Medicinal Chemistry, 48(23), 7233-7241. [Link]
Sources
- 1. PubChemLite - this compound (C9H19N) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and monoamine transporter binding properties of 2,3-diaryltropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and monoamine transporter binding properties of 2,3-cyclo analogues of 3beta-(4'-aminophenyl)-2beta-tropanemethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities | MDPI [mdpi.com]
- 5. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the anti-influenza virus activity of cyclopentane derivatives with oseltamivir and zanamivir in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemical Properties of 2-Butylcyclopentan-1-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the determination of the thermochemical properties of 2-butylcyclopentan-1-amine, a substituted cyclic amine of interest in medicinal chemistry and materials science. Recognizing the current absence of published thermochemical data for this specific molecule, this document serves as a procedural and intellectual roadmap for researchers. It details both state-of-the-art experimental methodologies and robust computational protocols necessary for acquiring high-fidelity data on properties such as enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp). The guide emphasizes the critical importance of sample purity, particularly the separation of cis and trans diastereomers, which possess distinct thermochemical characteristics. By integrating field-proven experimental designs with validated computational approaches, this whitepaper establishes a self-validating system for data generation, ensuring the scientific integrity and trustworthiness of the results.
Strategic Importance of Thermochemical Data for Novel Amines
In drug development and materials science, the thermodynamic stability of a molecule is a cornerstone of its viability. Properties such as the standard enthalpy of formation dictate the energy landscape of synthetic routes and potential degradation pathways. For a molecule like this compound, which contains stereocenters, understanding the relative stabilities of its isomers is crucial for predicting receptor-binding affinities and ensuring the synthesis of the desired therapeutic form. Furthermore, heat capacity and entropy data are indispensable for modeling phase behavior, solubility, and reaction equilibria under various process conditions. This guide provides the necessary theoretical grounding and practical protocols to empower researchers to generate this foundational data.
The Foundational Prerequisite: Synthesis and Diastereomeric Separation
Before any thermochemical measurement can be undertaken, the acquisition of a pure, well-characterized sample is paramount. For this compound, this involves not only its chemical synthesis but also the rigorous separation of its cis and trans diastereomers.
Synthesis via Reductive Amination
A robust and widely adopted method for the synthesis of this compound is the reductive amination of the corresponding ketone, 2-butylcyclopentanone. This process typically occurs in a one-pot reaction.
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butylcyclopentanone (1.0 eq) in a suitable solvent, typically an alcohol such as methanol or ethanol.
-
Imine Formation: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (excess, ~5-10 eq). The reaction is stirred at room temperature to facilitate the formation of the intermediate imine. The equilibrium can be driven forward by the removal of water, although this is often not necessary given the subsequent reduction step.
-
Reduction: Introduce a reducing agent. For laboratory scale, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are effective as they are selective for the imine over the ketone and are stable in weakly acidic conditions which favor imine formation.[1] The reducing agent (approx. 1.5 eq) is added portion-wise to control the reaction rate.
-
Workup and Isolation: Upon reaction completion (monitored by TLC or GC-MS), the reaction is quenched, typically with an aqueous acid solution. The product is then extracted into an organic solvent after basification of the aqueous layer. The combined organic layers are dried and concentrated under reduced pressure to yield the crude product, which is a mixture of cis and trans this compound.
Separation of cis and trans Diastereomers
The thermochemical properties of the cis and trans isomers of this compound will differ due to variations in steric strain and intramolecular interactions. Therefore, their separation is not optional, but a critical step for accurate characterization. A classic and effective method for separating such diastereomeric amines is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[2][3]
Protocol: Diastereomeric Salt Resolution
-
Selection of Resolving Agent: Choose an enantiomerically pure chiral acid. A common and effective choice for resolving amines is a derivative of tartaric acid, such as (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA).[4]
-
Salt Formation: Dissolve the racemic amine mixture in a suitable solvent (e.g., methanol, ethanol, or a mixture). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (D-DTTA) in the same solvent. Combine the two solutions. A salt will precipitate, either immediately or upon cooling.
-
Fractional Crystallization: The two diastereomeric salts—(cis-amine·D-DTTA) and (trans-amine·D-DTTA)—will have different solubilities in the chosen solvent.[2] By carefully controlling the temperature and concentration, one salt will preferentially crystallize. This less soluble salt is isolated by filtration. The key to this step is the exploitation of the different physicochemical properties of diastereomers.[3]
-
Liberation of the Pure Isomer: The isolated diastereomeric salt is treated with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free amine. The pure amine isomer can then be extracted with an organic solvent, dried, and purified.
-
Analysis: The purity of the separated cis and trans isomers must be confirmed using techniques such as NMR spectroscopy and chiral chromatography.
Heat Capacity (Cp)
Differential Scanning Calorimetry (DSC) is a rapid and accurate method for determining the heat capacity of liquids as a function of temperature. [2][5] Methodology: Differential Scanning Calorimetry
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature.
Experimental Protocol:
-
Sample Preparation: A small, precisely weighed amount of the liquid amine isomer (5-15 mg) is hermetically sealed in an aluminum pan. [2]2. Three-Step Measurement: The standard procedure (ASTM E1269) involves three sequential runs under the same temperature program (e.g., heating at 20 °C/min): a. Baseline: An empty sample pan and an empty reference pan are run to determine the instrumental baseline. b. Standard: A certified standard of known heat capacity (e.g., sapphire) is run in the sample pan. c. Sample: The amine sample is run.
-
Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow difference between the sample and the baseline to the heat flow difference between the sapphire standard and the baseline.
Computational Determination of Thermochemical Properties
In parallel with experimental work, computational chemistry provides a powerful, predictive tool for estimating thermochemical properties. High-level ab initio methods can yield data with accuracy approaching that of experiments.
Computational Workflow
The determination of thermochemical properties from first principles follows a structured, multi-step process.
Protocol: Computational Thermochemistry
-
Conformational Search: For a flexible molecule like this compound, identify all low-energy conformers for both the cis and trans isomers. This is crucial as the final thermochemical properties are a Boltzmann-weighted average over the conformational ensemble.
-
Geometry Optimization: Optimize the geometry of each conformer using a reliable quantum mechanical method. Density Functional Theory (DFT) with a functional like B3LYP or a more modern functional from the M06 suite, combined with a suitable basis set (e.g., 6-311++G(d,p)), is a common choice for this step. [6]3. Vibrational Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These frequencies are essential for calculating the zero-point vibrational energy (ZPVE) and the thermal contributions to enthalpy and entropy.
-
High-Accuracy Single-Point Energy Calculation: To achieve high accuracy for the electronic energy, perform a single-point energy calculation on the optimized geometry using a more sophisticated and computationally expensive method. High-level composite methods like Gaussian-4 (G4) or Gaussian-3 (G3) theory are highly recommended for amines, as they are designed to yield accurate enthalpies of formation. [4][7]5. Thermochemical Analysis: Combine the electronic energy (from the G4/G3 calculation) with the thermal corrections (ZPVE, thermal contributions to enthalpy and entropy from the frequency calculation) to obtain the final thermochemical properties. The entropy is calculated using statistical thermodynamics, considering translational, rotational, and vibrational partition functions. [1][8]
Data Presentation and Validation
All determined data, both experimental and computational, should be summarized for each isomer. The close agreement between high-level computational results and precise experimental measurements serves as a powerful validation of the data's quality and trustworthiness.
Table 1: Thermochemical Properties of this compound Isomers at 298.15 K (Note: As no data currently exists for the target molecule, this table is presented as a template. It is populated with illustrative experimental data for analogous compounds to demonstrate the expected format and values.)
| Property | Method | Cyclopentylamine (Illustrative) [9][10] | n-Butylamine (Illustrative) | cis-2-Butylcyclopentan-1-amine (Target) | trans-2-Butylcyclopentan-1-amine (Target) |
| ΔfH°liquid (kJ/mol) | Combustion Calorimetry | -85.9 ± 0.8 | -103.2 ± 0.6 | To be determined | To be determined |
| ΔfH°gas (kJ/mol) | From ΔfH°liquid & ΔvapH° | -54.9 ± 0.9 | -79.3 ± 0.6 | To be determined | To be determined |
| ΔfH°gas (kJ/mol) | G4 Theory (Computational) | N/A | N/A | To be predicted | To be predicted |
| S°liquid (J/mol·K) | Adiabatic Calorimetry | 241.04 | 249.4 | To be determined | To be determined |
| S°gas (J/mol·K) | Statistical Thermodynamics | N/A | N/A | To be predicted | To be predicted |
| Cp,liquid (J/mol·K) | DSC | 181.21 | 174.9 | To be determined | To be determined |
Conclusion
The thermochemical characterization of novel chemical entities like this compound is a data-driven imperative for modern chemical research and development. While direct data for this compound is not yet available, this guide provides a comprehensive, scientifically rigorous framework for its determination. By meticulously following the outlined protocols—from synthesis and isomer separation to high-precision calorimetry and advanced computational modeling—researchers can generate reliable, publication-quality data. The synergy between experimental measurement and theoretical prediction forms a self-validating loop, ensuring the highest degree of confidence in the final thermochemical values. This foundational data will, in turn, accelerate the rational design of new pharmaceuticals and materials.
References
-
Fiveable. (n.d.). Diastereomeric Salt Definition. Retrieved January 20, 2026, from [Link]
- Henry, J. C., et al. (2009). Comparison of G3 and G4 Theories for Radical Addition and Abstraction Reactions. The Journal of Physical Chemistry A, 113(19), 5765–5773.
- Dorofeeva, O. V., et al. (2019). Aliphatic Amines: A Critical Analysis of the Experimental Enthalpies of Formation by Comparison with Theoretical Calculations.
- ASTM International. (2018). ASTM E1269-11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry.
- Rajan, V. K., & Muraleedharan, K. (2017). Study of pKa values of alkylamines based on density functional theory.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Finke, H. L., Messerly, J. F., & Lee-Bechtold, S. H. (1981). Thermodynamic properties of cyclopropylamine, cyclopentylamine, and methylenecyclobutane. The Journal of Chemical Thermodynamics, 13(4), 345-355.
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved January 20, 2026, from [Link]
- Doležal, P., et al. (2004). Reductive amination of cyclopentanone. Chemical Papers, 58(5), 334-338.
-
Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 20, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopentanamine. In NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Butylamine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
- Irikura, K. K. (1998). Essential Statistical Thermodynamics. In K. K. Irikura & D. J. Frurip (Eds.), Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society.
-
Chemistry LibreTexts. (2023, January 29). Statistical Entropy. Retrieved January 20, 2026, from [Link]
- LibreTexts. (2021, August 15). 18.8: The Famous Equation of Statistical Thermodynamics is S = k ln W. Chemistry LibreTexts.
-
Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved January 20, 2026, from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
Quantum chemical calculations for 2-Butylcyclopentan-1-amine
An In-depth Technical Guide to Quantum Chemical Calculations for 2-Butylcyclopentan-1-amine
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
This compound is a saturated heterocyclic amine with a molecular structure characterized by a cyclopentane ring substituted with a butyl group at the second position and an amino group at the first. The presence of two chiral centers at the C1 and C2 positions gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The relative orientation of the butyl and amine substituents further classifies these isomers into cis and trans diastereomers. Understanding the three-dimensional structure, electronic properties, and relative stabilities of these isomers is crucial for applications in medicinal chemistry and materials science, where molecular geometry and electronic distribution dictate intermolecular interactions and reactivity.
Quantum chemical calculations provide a powerful in-silico framework for elucidating the molecular properties of this compound with high accuracy. These first-principles methods allow for the determination of optimized geometries, vibrational frequencies, and a host of electronic properties, offering insights that are often difficult or expensive to obtain through experimental techniques alone. This guide provides a comprehensive, step-by-step protocol for conducting quantum chemical calculations on this compound, with a focus on Density Functional Theory (DFT), a widely used and versatile computational method.
Theoretical Framework: The Choice of Density Functional Theory
For a molecule of this size, DFT offers an optimal balance between computational cost and accuracy. Unlike wavefunction-based methods like Hartree-Fock, which can be computationally demanding, DFT calculates the electronic structure based on the electron density, a more manageable variable. The accuracy of a DFT calculation is primarily determined by the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock and DFT, providing reliable results for a wide range of organic molecules.
-
Basis Set: The 6-31G(d) basis set is a Pople-style basis set that provides a good description of the electronic structure for most organic molecules. The inclusion of a polarization function (d) on heavy atoms is essential for accurately describing the non-spherical nature of electron density in chemical bonds.
This combination of B3LYP/6-31G(d) is a well-established and cost-effective level of theory for the initial investigation of molecules like this compound.
Computational Protocol: A Step-by-Step Guide
The following protocol outlines the key steps for performing quantum chemical calculations on the stereoisomers of this compound. This workflow is applicable to various quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
Step 1: Initial Structure Generation
The first step is to generate the 3D coordinates of the desired stereoisomer. This can be done using any molecular building software. It is crucial to build all four stereoisomers to compare their relative energies and properties. For this guide, we will focus on the (1R,2R) and (1R,2S) isomers as representative examples.
Step 2: Geometry Optimization
The initial, manually built structure is not necessarily at its lowest energy state. Geometry optimization is the process of finding the molecular structure that corresponds to a minimum on the potential energy surface.
Protocol for Geometry Optimization:
-
Input File Preparation: Create an input file specifying the molecular coordinates, charge (0 for a neutral molecule), and spin multiplicity (1 for a singlet state).
-
Keyword Selection: Specify the level of theory (B3LYP/6-31G(d)) and the type of calculation (Opt for optimization).
-
Execution: Run the calculation using the chosen quantum chemistry software.
-
Convergence Check: Ensure the optimization has converged by checking the output file for the convergence criteria.
Step 3: Vibrational Frequency Analysis
A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum.
Protocol for Frequency Analysis:
-
Input File Preparation: Use the optimized coordinates from the previous step.
-
Keyword Selection: Specify the level of theory (B3LYP/6-31G(d)) and the type of calculation (Freq).
-
Execution: Run the calculation.
-
Analysis of Results: A true minimum will have no imaginary frequencies. The output will also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 4: Calculation of Molecular Properties
Once the optimized geometry is confirmed, a variety of molecular properties can be calculated. These properties provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.
Key Properties to Calculate:
-
Electronic Energy and Dipole Moment: These are standard outputs of the optimization and frequency calculations.
-
Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Data Presentation and Analysis
The results of the quantum chemical calculations should be organized and presented in a clear and concise manner to facilitate comparison between the different stereoisomers.
Table 1: Calculated Properties of this compound Isomers
| Property | (1R,2R)-isomer | (1R,2S)-isomer |
| Relative Energy (kcal/mol) | 0.00 | +1.25 |
| Dipole Moment (Debye) | 1.45 | 1.62 |
| HOMO Energy (eV) | -6.23 | -6.31 |
| LUMO Energy (eV) | +1.12 | +1.08 |
| HOMO-LUMO Gap (eV) | 7.35 | 7.39 |
Note: These are hypothetical values for illustrative purposes.
Visualization of Results
Visualizing the calculated properties is essential for a deeper understanding of the molecule's behavior.
-
Optimized Geometries: The 3D structures of the optimized isomers should be visualized to compare their conformations.
-
Molecular Orbitals: The HOMO and LUMO surfaces should be plotted to identify the regions of electron density involved in chemical reactions.
-
MEP Maps: The MEP should be mapped onto the electron density surface to visualize the electrostatic potential.
Diagrams and Workflows
Computational Workflow
Caption: Computational workflow for this compound.
Stereoisomer Relationships
Caption: Stereoisomeric relationships of this compound.
Conclusion
This guide has provided a comprehensive and technically detailed protocol for performing quantum chemical calculations on this compound. By following the outlined steps, researchers can gain valuable insights into the structural, electronic, and thermodynamic properties of its various stereoisomers. The application of DFT at the B3LYP/6-31G(d) level of theory offers a robust and efficient approach for these investigations. The data and visualizations generated from these calculations are invaluable for understanding the molecule's behavior and for guiding further experimental work in drug development and materials science.
References
-
Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871. [Link]
-
Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
Methodological & Application
Synthesis of 2-Butylcyclopentan-1-amine: A Detailed Protocol for Researchers
Introduction
2-Butylcyclopentan-1-amine is a substituted cyclic amine of interest in medicinal chemistry and drug discovery as a potential building block for novel therapeutic agents. Its structural motif, featuring a five-membered ring with a butyl substituent adjacent to the amine group, provides a unique scaffold for the exploration of new chemical space. This document provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of this compound, designed for researchers and professionals in organic synthesis and drug development. The protocol is presented in two key stages: the synthesis of the precursor 2-butylcyclopentanone, followed by its reductive amination to the target primary amine.
Synthetic Strategy Overview
The overall synthetic route to this compound is a two-step process. The first step involves the α-alkylation of cyclopentanone with a suitable butylating agent to introduce the four-carbon chain. The second, and key, transformation is the reductive amination of the resulting 2-butylcyclopentanone. This application note will focus on a robust and widely applicable method for this conversion utilizing sodium triacetoxyborohydride as the reducing agent.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Part 1: Synthesis of 2-Butylcyclopentanone
The introduction of the butyl group at the α-position of cyclopentanone is a critical first step. While direct addition of alkenes can be achieved under specific conditions, a more common and reliable laboratory-scale method is the alkylation of a cyclopentanone enolate with a butyl halide.
Principle of the Reaction
This reaction proceeds via the formation of a nucleophilic enolate from cyclopentanone using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The enolate then undergoes an SN2 reaction with an electrophilic butyl source, typically 1-bromobutane, to form the C-C bond.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Cyclopentanone | Reagent | Sigma-Aldrich |
| Diisopropylamine | Anhydrous, 99.5% | Sigma-Aldrich |
| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich |
| 1-Bromobutane | 99% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Saturated aq. NH4Cl | ||
| Saturated aq. NaCl (Brine) | ||
| Anhydrous Magnesium Sulfate (MgSO4) |
Experimental Protocol
Safety Precaution: This procedure involves pyrophoric (n-butyllithium) and flammable reagents. All operations must be conducted under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves, must be worn.
-
Preparation of Lithium Diisopropylamide (LDA):
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.
-
To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting pale yellow solution at -78 °C for 30 minutes.
-
-
Enolate Formation and Alkylation:
-
In a separate dry flask under a nitrogen atmosphere, dissolve cyclopentanone (1.0 equivalent) in anhydrous THF (50 mL) and cool to -78 °C.
-
Slowly transfer the cyclopentanone solution to the freshly prepared LDA solution via cannula, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add 1-bromobutane (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight (approximately 12-16 hours).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-butylcyclopentanone can be purified by fractional distillation under reduced pressure to yield a colorless oil.
-
Part 2: Reductive Amination of 2-Butylcyclopentanone
The conversion of the ketone to the primary amine is achieved through reductive amination. This one-pot procedure involves the in-situ formation of an imine from 2-butylcyclopentanone and an ammonia source, which is then selectively reduced.
Principle of the Reaction
Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent that is particularly effective for reductive aminations.[1] It is less reactive towards ketones than the corresponding iminium ions, which minimizes the formation of the alcohol byproduct.[2] The reaction is typically carried out in a non-protic solvent, and a weak acid like acetic acid can be used to catalyze imine formation.[3]
Figure 2: Mechanism of reductive amination of 2-butylcyclopentanone.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Butylcyclopentanone | As synthesized in Part 1 | |
| Ammonium Acetate (NH4OAc) | ≥98% | Sigma-Aldrich |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | 95% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Acetic Acid | Glacial | Fisher Scientific |
| Saturated aq. NaHCO3 | ||
| Dichloromethane (DCM) | Reagent | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na2SO4) |
Experimental Protocol
Safety Precaution: Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. Handle in a fume hood and wear appropriate PPE. 1,2-dichloroethane is a suspected carcinogen.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-butylcyclopentanone (1.0 equivalent) and ammonium acetate (5-10 equivalents).
-
Add anhydrous 1,2-dichloroethane (DCE) to dissolve the starting materials (approximately 0.2 M concentration with respect to the ketone).
-
Add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
-
Reductive Amination:
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. The addition may cause some effervescence.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane containing a small amount of triethylamine (e.g., 0.5-1%) to prevent tailing. Alternatively, purification can be achieved via acid-base extraction.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| 1H NMR | The spectrum should show characteristic signals for the butyl group (a triplet for the terminal methyl and multiplets for the methylene groups), multiplets for the cyclopentyl ring protons, and a broad singlet for the amine protons (which will disappear upon D2O exchange).[4] |
| 13C NMR | The spectrum will display distinct signals for the nine carbon atoms in the molecule.[4] |
| FTIR | The spectrum of the primary amine will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm-1.[1][2][5] A scissoring vibration for the NH2 group is expected around 1580-1650 cm-1.[5] |
| GC-MS | The gas chromatogram will indicate the purity of the compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, such as the loss of a butyl radical. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete enolate formation. | Ensure anhydrous conditions and accurate temperature control. Use freshly titrated n-butyllithium. |
| Side reactions (e.g., aldol condensation). | Add the ketone solution slowly to the LDA solution at low temperature. | |
| Low yield in Step 2 | Incomplete imine formation. | Increase the reaction time before adding the reducing agent. Ensure the ammonium acetate is in sufficient excess. |
| Decomposition of the reducing agent. | Use fresh sodium triacetoxyborohydride and ensure anhydrous conditions. | |
| Formation of alcohol byproduct | The reducing agent is too reactive. | Ensure the use of sodium triacetoxyborohydride, as stronger reducing agents like sodium borohydride can reduce the ketone directly. |
| Difficulty in purification | The amine product adheres to the silica gel column. | Add a small amount of triethylamine or ammonia to the eluent to suppress tailing. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
-
n-Butyllithium: Pyrophoric. Handle under an inert atmosphere. Work away from flammable materials. Have a Class D fire extinguisher readily available.
-
1,2-Dichloroethane: Suspected carcinogen. Avoid inhalation and skin contact.
-
Acids and Bases: Corrosive. Handle with care and avoid contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy, 34(3), 10-15.
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
- Myers, A. G. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the NMR Spectroscopy of 1-Butyl-2-methylcyclopentan-1-amine.
- LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Fisher Scientific. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the NMR Spectroscopy of 1-Butyl-2-methylcyclopentan-1-amine.
- Sigma-Aldrich. (2025).
- LibreTexts. (2024). 24.11: Spectroscopy of Amines.
- PubChem. (n.d.). 2-Butylcyclopentan-1-one.
- PubChem. (n.d.). This compound.
- University of California, Los Angeles. (n.d.). IR: amines.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines.
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
- Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines.
- BenchChem. (2025). Application Note: GC-MS Analysis of 2-Cycloheptylpropan-2-amine.
Sources
Application Notes: 2-Butylcyclopentan-1-amine as a Chiral Ligand in Asymmetric Catalysis
Disclaimer: The chiral ligand 2-butylcyclopentan-1-amine is not a widely documented compound in peer-reviewed literature. This guide is therefore constructed based on established principles of asymmetric catalysis and by drawing direct analogies from well-characterized, structurally similar chiral amines and amino alcohols. The protocols and performance data herein are representative of what can be expected for this class of C₁-symmetric ligands and are intended to serve as a scientifically grounded starting point for research and development.
Introduction: The Potential of C₁-Symmetric Cyclopentylamines
In the field of asymmetric catalysis, the development of novel chiral ligands is paramount for accessing enantiomerically pure molecules, a critical requirement in the pharmaceutical industry. While C₂-symmetric ligands have historically dominated the field, there is growing interest in C₁-symmetric ligands, which can offer unique steric and electronic environments for stereochemical control.
The this compound scaffold presents an attractive, yet underexplored, candidate for a C₁-symmetric chiral ligand. Its structure combines a rigid cyclopentyl backbone, which reduces conformational flexibility and helps in creating a well-defined chiral pocket, with a simple n-butyl group. This alkyl substituent, devoid of additional coordinating functionality, allows for the study of purely steric effects on enantioselectivity. The primary amine serves as a versatile coordination site for a wide range of metals or can act as a precursor for more complex ligand structures.
This document provides a prospective guide on the synthesis and application of this compound, focusing on its potential use in two fundamental asymmetric transformations: the catalytic addition of diethylzinc to aldehydes and the organocatalytic Michael addition.
Proposed Enantioselective Synthesis of (1R,2S)-2-Butylcyclopentan-1-amine
A robust and stereocontrolled synthesis is the prerequisite for the application of any new chiral ligand. While a specific synthesis for this compound is not published, a plausible route can be designed based on established methodologies, such as the asymmetric epoxidation and subsequent rearrangement of benzylidenecyclobutanes, followed by reductive amination.[1][2]
Synthetic Workflow
The proposed multi-step synthesis aims to establish the trans relationship between the butyl group and the amine, which is often crucial for creating an effective chiral environment.
Caption: Proposed synthetic workflow for (1R,2S)-2-butylcyclopentan-1-amine.
Detailed Protocol: Synthesis of Enantioenriched 2-Butylcyclopentanone
This protocol is adapted from the synthesis of 2-aryl cyclopentanones.[1][2]
-
Step 1: Synthesis of Butylidenecyclopentane. To a suspension of butyltriphenylphosphonium bromide in anhydrous THF, add n-butyllithium dropwise at 0 °C. Stir for 1 hour, then add cyclopentanone. Allow the reaction to warm to room temperature and stir overnight. Quench with water, extract with ether, and purify by column chromatography to yield the alkene.
-
Step 2: Asymmetric Epoxidation. Dissolve the butylidenecyclopentane in a suitable solvent system (e.g., CH₃CN/buffer). Add a chiral catalyst (e.g., a fructose-derived ketone catalyst for Shi epoxidation) and Oxone® in portions at 0 °C. Monitor the reaction by TLC. Upon completion, work up and purify the epoxide.
-
Step 3: Epoxide Rearrangement. Dissolve the enantioenriched epoxide in anhydrous dichloromethane and cool to -78 °C. Add a Lewis acid such as diethylaluminum chloride (Et₂AlCl) dropwise. Stir at low temperature until the rearrangement is complete. Quench carefully with saturated NaHCO₃ solution, extract, and purify by column chromatography to afford the chiral 2-butylcyclopentanone.
Protocol: Reductive Amination
-
Dissolve the enantioenriched 2-butylcyclopentanone in methanol.
-
Add an excess of ammonia (as a solution in methanol or bubbled through the solution).
-
Add sodium cyanoborohydride (NaBH₃CN) portion-wise, maintaining the temperature below 25 °C.
-
Stir the reaction at room temperature for 24-48 hours.
-
Acidify the mixture carefully with HCl to destroy excess reducing agent.
-
Basify with NaOH and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by distillation or chromatography to yield the final product, this compound.
Application Note 1: Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. Chiral β-amino alcohols are highly effective catalysts for this transformation, achieving excellent enantioselectivities.[3][4][5] By analogy, this compound can be considered a precursor to a catalytically active β-amino alcohol upon in-situ reaction with diethylzinc.
Mechanistic Rationale & The Role of the Ligand
The reaction is believed to proceed through a dimeric zinc complex. The chiral ligand first reacts with one equivalent of diethylzinc to form a zinc alkoxide (or in this case, a zinc amide). This species then coordinates a second molecule of diethylzinc and the aldehyde substrate. The chiral ligand creates a rigid, sterically defined environment that forces the ethyl group from the second zinc molecule to add to only one enantiotopic face of the aldehyde.
Caption: General workflow for ligand-catalyzed diethylzinc addition.
General Protocol: Asymmetric Ethylation of Benzaldehyde
This protocol is adapted from well-established procedures using chiral amino alcohols.[6][7][8]
-
Catalyst Preparation: In a flame-dried, nitrogen-purged Schlenk flask, dissolve (1R,2S)-2-butylcyclopentan-1-amine (0.05 mmol, 5 mol%) in 3 mL of anhydrous toluene.
-
Formation of Zinc Complex: Cool the solution to 0 °C and add diethylzinc (1.0 M solution in hexanes, 1.2 mmol, 1.2 equiv) dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Substrate Addition: Add benzaldehyde (1.0 mmol, 1.0 equiv) dropwise to the catalyst solution at 0 °C.
-
Reaction: Stir the mixture at 0 °C and monitor by TLC. The reaction is typically complete within 2-12 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 5 mL of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient). Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Expected Performance & Substrate Scope (Based on Analogues)
The performance of chiral amino alcohol ligands is highly dependent on the steric bulk and the relative stereochemistry of the substituents. For a ligand like this compound, high yields and enantioselectivities are expected, particularly for aromatic aldehydes.
| Entry | Aldehyde Substrate | Typical Yield (%) | Typical ee (%) | Probable Product Configuration | Reference Ligand Type |
| 1 | Benzaldehyde | 90-99 | 90-98 | (S) or (R) | Camphor-derived β-amino alcohol[5] |
| 2 | 4-Chlorobenzaldehyde | 92-98 | 92-97 | (S) or (R) | Fructose-derived β-amino alcohol[7] |
| 3 | 2-Naphthaldehyde | 88-95 | >95 | (S) or (R) | Camphor-derived β-amino alcohol[5] |
| 4 | Cinnamaldehyde | 75-85 | 70-85 | (S) or (R) | Fructose-derived β-amino alcohol[7] |
| 5 | Cyclohexanecarboxaldehyde | 70-80 | 35-60 | (S) or (R) | Fructose-derived β-amino alcohol[7] |
| 6 | Hexanal | 65-75 | 60-75 | (S) or (R) | Fructose-derived β-amino alcohol[7] |
Note: The absolute configuration of the product depends on the stereochemistry of the ligand used.
Application Note 2: Organocatalytic Asymmetric Michael Addition
Chiral primary amines are powerful organocatalysts for the conjugate addition of nucleophiles to α,β-unsaturated systems (Michael addition).[9] They operate via the formation of a transient enamine or iminium ion, which activates the substrate and provides a chiral environment for the reaction.
Mechanistic Rationale: Enamine Catalysis
The primary amine catalyst condenses with a ketone or aldehyde nucleophile to form a chiral enamine. This enamine is more nucleophilic than the starting carbonyl compound. It then attacks the Michael acceptor (e.g., a nitroalkene) from a sterically less hindered face, dictated by the chiral scaffold of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst.
Caption: Catalytic cycle for a primary amine-catalyzed Michael addition.
General Protocol: Asymmetric Michael Addition of Acetone to β-Nitrostyrene
This protocol is based on similar transformations catalyzed by chiral primary amines.[10][11]
-
Reaction Setup: To a vial, add β-nitrostyrene (0.2 mmol, 1.0 equiv), (1R,2S)-2-butylcyclopentan-1-amine (0.04 mmol, 20 mol%), and a Brønsted acid co-catalyst (e.g., benzoic acid, 0.04 mmol, 20 mol%).
-
Solvent and Nucleophile: Add acetone (1.0 mL, excess) as both the nucleophile and solvent.
-
Reaction: Stir the mixture at room temperature for 24-72 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acetone.
-
Purification & Analysis: Purify the residue directly by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to obtain the chiral γ-nitroketone. Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.
Expected Performance & Substrate Scope (Based on Analogues)
This reaction is expected to work well for a variety of nitroalkenes and simple ketone nucleophiles. The steric hindrance provided by the butylcyclopentyl group should effectively shield one face of the enamine intermediate.
| Entry | Michael Acceptor | Nucleophile | Typical Yield (%) | Typical ee (%) | Reference Ligand Type |
| 1 | trans-β-Nitrostyrene | Cyclohexanone | 90-99 | 90-99 | Primary amine-thiourea[11] |
| 2 | trans-β-(4-Chloronitrostyrene) | Acetone | 85-95 | 88-96 | Cinchona-derived primary amine[10] |
| 3 | trans-β-(2-Nitronitrostyrene) | Cyclohexanone | 80-90 | >99 | Primary amine-thiourea[11] |
| 4 | 1-Nitrocyclohexene | Acetone | 70-85 | 85-92 | Cinchona-derived primary amine[10] |
| 5 | trans-3-Penten-2-one | Malononitrile | 80-90 | ~80 | Chiral primary amine[9] |
Conclusion
While this compound is not an established chiral ligand, this guide demonstrates its significant potential based on strong analogies to well-known catalytic systems. Its straightforward, C₁-symmetric structure makes it an ideal candidate for academic and industrial research aimed at developing new, efficient, and cost-effective asymmetric transformations. The provided protocols for its synthesis and application in diethylzinc additions and Michael reactions offer a solid foundation for researchers to begin exploring its catalytic capabilities. The key to unlocking its full potential will lie in systematic screening across various reaction types and fine-tuning of reaction conditions.
References
-
Chen, J.-R., et al. (2015). Chiral Primary Amine Catalyzed Asymmetric Michael Addition of Malononitrile to α-Substituted Vinyl Ketone. Organic Letters, 17(1), 82-85. Available at: [Link]
-
Goyal, P., et al. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. RSC Advances, 14, 21567-21572. Available at: [Link]
-
Grijalva-Bustamante, G., et al. (2024). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 29(11), 2535. Available at: [Link]
-
Wikipedia contributors. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
de Souza, A. L. F., et al. (2025). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Tetrahedron: Asymmetry. Available at: [Link]
-
Shen, Y.-M., et al. (2006). Enantioselective Synthesis of 2‐Aryl Cyclopentanones by Asymmetric Epoxidation and Epoxide Rearrangement. Angewandte Chemie International Edition, 45(9), 1429-1432. Available at: [Link]
-
Grijalva-Bustamante, G., et al. (2024). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 29(11), 2535. Available at: [Link]
-
Wikipedia contributors. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Letters - ACS Publications. (2024). Ahead of Print. Available at: [Link]
-
Singleton, D. A., et al. (2012). Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst. Organic & Biomolecular Chemistry, 10(23), 4561-4566. Available at: [Link]
-
Szőri, K., et al. (2022). Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids. Catalysis Science & Technology, 12(13), 4217-4227. Available at: [Link]
-
Singleton, D. A., et al. (2012). Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst. Organic & Biomolecular Chemistry, 10(23), 4561-4566. Available at: [Link]
-
de Souza, A. L. F., et al. (2025). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Tetrahedron: Asymmetry. Available at: [Link]
-
Shen, Y.-M., et al. (2006). Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and epoxide rearrangement. Angewandte Chemie International Edition, 45(9), 1429-1432. Available at: [Link]
-
ResearchGate. (2025). Enantioselective Addition of Diethylzinc to Aldehydes Using Novel Chiral 1,4-aminoalcohols as Chiral Catalysts. Available at: [Link]
-
Chen, C.-Y., et al. (2024). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules, 29(13), 3020. Available at: [Link]
-
Popowycz, F., et al. (2020). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 25(21), 5036. Available at: [Link]
Sources
- 1. Sci-Hub. Enantioselective Synthesis of 2‐Aryl Cyclopentanones by Asymmetric Epoxidation and Epoxide Rearrangement / Angewandte Chemie International Edition, 2006 [sci-hub.box]
- 2. Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and epoxide rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Untapped Potential of 2-Butylcyclopentan-1-amine in Asymmetric Catalysis: Application Notes and Protocols
Introduction: In the landscape of modern synthetic chemistry, the quest for efficient, selective, and sustainable catalytic systems is paramount. Chiral primary and secondary amines have emerged as powerful organocatalysts, capable of facilitating a wide array of asymmetric transformations with remarkable stereocontrol. This guide focuses on the catalytic potential of 2-Butylcyclopentan-1-amine, a chiral primary amine whose structural features—a stereodefined cyclopentyl backbone and a primary amine moiety—position it as a promising candidate for various asymmetric syntheses. While direct literature on the catalytic applications of this compound is nascent, this document will provide a comprehensive overview of the established catalytic roles of structurally analogous chiral amines. The protocols and mechanistic discussions herein are based on well-documented catalyst systems and are intended to serve as a robust starting point for researchers looking to explore the capabilities of this compound and its derivatives.
Part 1: Foundational Principles of Chiral Amine Catalysis
Chiral amines are workhorses in organocatalysis, primarily operating through two major activation modes: enamine and iminium ion catalysis. The choice of a primary or secondary amine catalyst dictates the accessible reaction pathways.
-
Enamine Catalysis: Primary and secondary amines react with carbonyl compounds (ketones or aldehydes) to form nucleophilic enamine intermediates. This activation mode is central to reactions like asymmetric aldol and Michael additions, where the enamine attacks an electrophilic partner. The chiral environment provided by the amine backbone directs the approach of the electrophile, thereby controlling the stereochemical outcome of the reaction.
-
Iminium Ion Catalysis: Secondary amines, in particular, can condense with α,β-unsaturated aldehydes or ketones to form electrophilic iminium ions. This process lowers the LUMO of the unsaturated system, activating it for attack by a nucleophile. This mode is instrumental in conjugate additions and cycloadditions.
The structure of this compound, with its primary amine, makes it an ideal candidate for enamine-mediated catalysis. The cyclopentyl ring provides a rigid scaffold that can effectively shield one face of the reactive intermediate, while the butyl group can influence the steric environment and solubility of the catalyst.
Part 2: Asymmetric Michael Addition – A Core Application
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation.[1] Chiral primary and secondary amines are frequently employed to catalyze the asymmetric addition of ketones and aldehydes to nitroalkenes, enones, and other Michael acceptors.
Mechanistic Insight: Enamine-Mediated Michael Addition
The catalytic cycle for a primary amine-catalyzed Michael addition of a ketone to a nitroalkene is a well-established paradigm. The reaction is initiated by the formation of a chiral enamine from the ketone and the amine catalyst.[2] This enamine then attacks the nitroalkene in a stereocontrolled fashion. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral product.
Caption: Proposed catalytic cycle for the Michael addition catalyzed by this compound.
Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol is adapted from established procedures using chiral primary amine catalysts and serves as a starting point for optimization with this compound.
Materials:
-
This compound (catalyst)
-
Cyclohexanone (nucleophile)
-
trans-β-Nitrostyrene (electrophile)
-
Benzoic Acid (co-catalyst)
-
Toluene (solvent)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%) in toluene (1.0 mL).
-
Stir the solution at room temperature for 10 minutes.
-
Add cyclohexanone (2.0 mmol, 2.0 equiv.).
-
Cool the reaction mixture to 0 °C.
-
Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv.) in one portion.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Benzoic Acid (10) | Toluene | 0 | 24 | >95 | >90 |
| 2 | 10 | None | Toluene | 0 | 48 | 75 | 85 |
| 3 | 20 | Benzoic Acid (20) | CH2Cl2 | rt | 12 | >95 | 88 |
Note: Data presented is representative of typical results obtained with analogous chiral primary amine catalysts.
Part 3: Asymmetric Aldol Reaction
The aldol reaction is another fundamental C-C bond-forming reaction that benefits immensely from organocatalysis.[3] Chiral primary amines, often in conjunction with a carboxylic acid co-catalyst, can promote the direct asymmetric aldol reaction between a ketone and an aldehyde.
Mechanistic Pathway
Similar to the Michael addition, the reaction proceeds via a chiral enamine intermediate formed from the ketone and the amine catalyst.[3] This enamine then adds to the aldehyde, forming a new C-C bond and creating two new stereocenters. The stereochemistry of the product is determined by the facial selectivity of the enamine and the geometry of the transition state.
Caption: General experimental workflow for an organocatalyzed asymmetric aldol reaction.
Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol is a guide for employing this compound in a classic asymmetric aldol reaction.
Materials:
-
This compound (catalyst)
-
Cyclohexanone (nucleophile)
-
4-Nitrobenzaldehyde (electrophile)
-
Acetic Acid (co-catalyst)
-
Dimethylformamide (DMF) (solvent)
Procedure:
-
In a vial, dissolve 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv.) in DMF (0.5 mL).
-
Add cyclohexanone (1.0 mmol, 2.0 equiv.).
-
Add this compound (0.05 mmol, 10 mol%) followed by acetic acid (0.05 mmol, 10 mol%).
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Once the aldehyde is consumed, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product via flash chromatography to obtain the aldol adduct.
-
Determine the diastereomeric ratio (dr) by 1H NMR and the enantiomeric excess (ee) by chiral HPLC.
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | dr (anti/syn) | ee (anti, %) |
| 1 | 10 | Acetic Acid (10) | DMF | rt | 92 | 95:5 | 98 |
| 2 | 10 | None | DMF | rt | 65 | 80:20 | 90 |
| 3 | 20 | Acetic Acid (20) | DMSO | rt | 95 | 96:4 | 99 |
Note: Data is representative of results with analogous well-established primary amine catalysts.[4]
Part 4: Potential as a Chiral Ligand in Metal Catalysis
Beyond organocatalysis, chiral amines like this compound can serve as valuable ligands for transition metals in asymmetric catalysis. The primary amine can be readily derivatized, for instance, by conversion to a phosphine or an oxazoline, to create bidentate ligands.[5][6] These ligands can coordinate with metals such as palladium, rhodium, or copper to catalyze a variety of transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.
Caption: Potential pathways for converting this compound into chiral ligands for metal catalysis.
Conclusion and Future Outlook
This compound represents a structurally simple yet potentially powerful chiral catalyst. Based on the established reactivity of analogous chiral primary amines, it is poised to be an effective catalyst for key asymmetric transformations, including Michael and aldol reactions. The protocols and mechanistic frameworks provided in this guide offer a solid foundation for researchers to begin exploring its catalytic utility. Furthermore, its potential for derivatization into novel chiral ligands opens up another exciting avenue for its application in asymmetric metal catalysis. The exploration of this and similar chiral amines will undoubtedly continue to enrich the toolkit of the synthetic chemist, enabling the efficient and selective synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.
References
- Ciber, L., et al. (2024). Synthesis of Bifunctional Amine-Squaramide Organocatalysts Derived from 3-((Dimethylamino) methylene)camphor. ACTA CHIM SLOV.
-
PubChem. This compound (C9H19N). Available at: [Link]
-
Shim, J.H., et al. (2020). Enantioselective Organocatalytic Michael Reactions Using Chiral (R,R)-1,2-diphenylethylenediamine-derived Thioureas. RSC Adv., 10, 31808–31814. Available at: [Link]
-
Thirupathi, P., et al. (2023). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Available at: [Link]
-
Bode, J.W., et al. (2009). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. PMC. Available at: [Link]
-
Jørgensen, K.A., et al. (2025). Aminocatalytic enantioselective [2 + 2] cycloaddition of Bicyclo[1.1.0]butanes and α,β-unsaturated aldehydes. PubMed Central. Available at: [Link]
-
Wang, J., et al. (2011). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. NIH. Available at: [Link]
-
Chowdhury, S., et al. (2025). Asymmetric synthesis of amines using tert-butanesulfinamide. ResearchGate. Available at: [Link]
-
MacMillan, D.W.C., et al. (2021). Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. PubMed Central. Available at: [Link]
-
List, B., et al. (2025). Organocatalytic enantioselective [2π + 2σ] cycloaddition reactions of bicyclo[1.1.0]butanes with α,β-unsaturated aldehydes. PMC. Available at: [Link]
-
Li, X., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. Available at: [Link]
-
Bode, J.W., et al. (2009). Asymmetric synthesis of functionalized cyclopentanones via a multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequence. PubMed. Available at: [Link]
-
Vogt, D., et al. (2005). Chiral bidentate aminophosphine ligands: Synthesis, coordination chemistry and asymmetric catalysis. ResearchGate. Available at: [Link]
-
Bode, J.W., et al. (2007). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PMC. Available at: [Link]
-
Lambert, T.H., et al. (2021). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. Available at: [Link]
-
Vogt, D., et al. (2005). Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions. Available at: [Link]
-
Svete, J., et al. (2022). Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journals. Available at: [Link]
-
Crash Course. (2022). Crossed Aldol Reactions, Enones, and Conjugate Addition: Crash Course Organic Chemistry #45. YouTube. Available at: [Link]
-
Taylor, R.J.K., et al. (2025). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. ResearchGate. Available at: [Link]
-
Feliu, L., et al. (2022). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. PMC. Available at: [Link]
-
Woggon, W-D., et al. (2007). Aldol Reactions in Water Using a β-Cyclodextrin-Binding Proline Derivative. ResearchGate. Available at: [Link]
-
Al-Harrasi, A., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
-
Bakulina, O., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. Available at: [Link]
Sources
- 1. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-Butylcyclopentan-1-amine in Organic Synthesis
Introduction: Unveiling the Potential of a Versatile Chiral Building Block
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the fields of medicinal chemistry and materials science. Chiral amines are foundational building blocks in this pursuit, serving as resolving agents, precursors to chiral auxiliaries, and ligands for asymmetric catalysis.[1][2] This document provides a detailed exploration of the potential applications of 2-Butylcyclopentan-1-amine, a chiral cyclic amine. While specific literature on this exact molecule is emerging, its structural motifs are analogous to well-studied systems, allowing for the development of robust protocols for its use in key asymmetric transformations.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising, yet underexplored, chiral amine in their synthetic endeavors. We will delve into its prospective use as a chiral resolving agent and as a precursor for the synthesis of more complex chiral auxiliaries, providing both theoretical grounding and detailed, practical protocols.
Proposed Synthetic Pathway for this compound
A plausible and efficient synthesis of this compound can be envisioned starting from the readily available 2-butylcyclopentanone.[5] The proposed route involves a stereoselective reductive amination, a cornerstone reaction in amine synthesis.
Caption: Proposed synthetic route to this compound.
This transformation can be achieved through various established methods, with the choice of reducing agent and reaction conditions influencing the stereochemical outcome. For a racemic product, standard reducing agents are sufficient. Accessing enantiomerically pure this compound would necessitate either an asymmetric synthesis (e.g., using a chiral catalyst) or the resolution of the racemic mixture, a topic we will explore in detail.
Application I: this compound as a Chiral Resolving Agent
One of the most direct applications of a chiral amine is as a resolving agent for racemic carboxylic acids.[6] The principle relies on the formation of diastereomeric salts upon reaction of the racemic acid with an enantiomerically pure amine. These diastereomeric salts exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[7]
Protocol 1: Resolution of Racemic Mandelic Acid
This protocol details the resolution of racemic mandelic acid using (1R,2R)-2-Butylcyclopentan-1-amine as a representative example. The choice of solvent is critical and may require optimization for different substrates.
Materials:
-
Racemic Mandelic Acid
-
(1R,2R)-2-Butylcyclopentan-1-amine (or the corresponding enantiomer)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Filter paper and funnel
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic mandelic acid in 100 mL of warm methanol.
-
In a separate flask, dissolve an equimolar amount of (1R,2R)-2-Butylcyclopentan-1-amine in 50 mL of methanol.
-
Slowly add the amine solution to the mandelic acid solution with gentle stirring.
-
Allow the solution to cool to room temperature, then slowly add diethyl ether until turbidity is observed.
-
Cover the flask and allow it to stand at 4 °C for 24 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol/diethyl ether (1:1) solution.
-
Dry the crystals under vacuum. This is the first crop of the less soluble diastereomeric salt.
-
The mother liquor can be concentrated and cooled to obtain subsequent crops of crystals, which may have lower diastereomeric purity.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the collected crystals in 100 mL of water and add 50 mL of ethyl acetate.
-
Acidify the mixture to pH 1-2 with 1 M HCl while stirring.
-
Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.
-
Filter and remove the solvent under reduced pressure to yield the enantiomerically enriched mandelic acid.
-
-
Recovery of the Chiral Amine:
-
The aqueous layer from step 3, containing the protonated chiral amine, is basified to pH 12-13 with 1 M NaOH.
-
Extract the aqueous layer three times with 30 mL portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.
-
Filter and remove the solvent under reduced pressure to recover the this compound, which can be reused.
-
Caption: Workflow for chiral resolution via diastereomeric salt formation.
| Parameter | Expected Outcome/Considerations |
| Solvent System | The choice of solvent is crucial for differential solubility. Alcohols, ethers, and their mixtures are common. |
| Diastereomeric Purity | The purity of the crystallized salt should be assessed by chiral HPLC or NMR after conversion back to the acid. |
| Yield | The theoretical maximum yield for a single enantiomer in a classical resolution is 50%. |
| Amine Recovery | Efficient recovery of the resolving agent is essential for the economic viability of the process. |
Application II: A Precursor for Chiral Auxiliaries in Asymmetric Synthesis
Chiral amines are frequently converted into amides or other derivatives to function as chiral auxiliaries.[3][8] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[1] The auxiliary is then removed to reveal the enantiomerically enriched product.
Protocol 2: Synthesis of an N-Acyl-2-Butylcyclopentyl Amine Auxiliary and its Use in an Asymmetric Aldol Reaction
This protocol outlines the synthesis of an N-propanoyl derivative of this compound and its subsequent use in a diastereoselective aldol reaction, drawing parallels from established oxazolidinone-based methodologies.[3]
Part A: Synthesis of the Chiral Auxiliary
Materials:
-
(1R,2S)-2-Butylcyclopentan-1-amine
-
Propanoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Acylation:
-
Dissolve (1R,2S)-2-Butylcyclopentan-1-amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure N-propanoyl-2-butylcyclopentyl amine auxiliary.
-
Part B: Asymmetric Aldol Reaction
Caption: Workflow for an auxiliary-controlled asymmetric aldol reaction.
Procedure:
-
Enolate Formation:
-
Dissolve the N-propanoyl auxiliary (1 equivalent) in anhydrous DCM under a nitrogen atmosphere and cool to -78 °C.
-
Add di-n-butylboron triflate (Bu2BOTf, 1.1 equivalents) followed by the dropwise addition of triethylamine (1.2 equivalents).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete formation of the Z-enolate.
-
Re-cool the solution to -78 °C.
-
-
Aldol Addition:
-
Add isobutyraldehyde (1.5 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
-
Workup and Auxiliary Cleavage:
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Without further purification, dissolve the crude aldol adduct in a mixture of tetrahydrofuran (THF) and water.
-
Cool to 0 °C and add an aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H2O2).
-
Stir for 4 hours, then work up to isolate the chiral β-hydroxy acid product and the recovered this compound auxiliary.
-
| Reaction Step | Key Parameters and Rationale |
| Auxiliary Synthesis | Standard acylation. The use of a base like triethylamine is crucial to neutralize the HCl generated. |
| Enolate Formation | Bu2BOTf is used to favor the formation of the Z-enolate through a six-membered ring transition state, which is key for high diastereoselectivity in the subsequent aldol reaction. |
| Aldol Reaction | The reaction is performed at low temperatures (-78 °C) to maximize stereocontrol. The bulky butyl and cyclopentyl groups on the auxiliary are expected to effectively shield one face of the enolate, directing the electrophilic attack of the aldehyde to the opposite face. |
| Auxiliary Cleavage | Mild conditions (e.g., LiOH/H2O2) are used to cleave the auxiliary without racemizing the newly formed stereocenters. |
Conclusion and Future Outlook
This compound represents a structurally simple yet potentially powerful tool for asymmetric synthesis. Based on established principles of organic chemistry, this guide outlines its plausible and highly promising applications as both a chiral resolving agent and a precursor to effective chiral auxiliaries. The protocols provided herein are designed to be robust starting points for laboratory investigation. Future research should focus on the development of efficient asymmetric syntheses of this compound itself, as well as the exploration of its derivatives as chiral ligands in transition metal catalysis. The continued development of novel chiral building blocks like this compound is essential for advancing the synthesis of complex, enantiomerically pure molecules for a wide range of applications.
References
- Ghosh, A. K., & Fidanze, S. (2000). (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health.
-
Davies, S. G., et al. (1998). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Moody, C. J., & Taylor, R. J. (1999). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications. Available at: [Link]
-
Ishizuka, T. (1997). [Synthetic 2-amino alcohol derivatives as chiral auxiliaries]. Yakugaku Zasshi. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]
-
Baran, P. S., et al. (2016). Strain Release Amination. National Institutes of Health. Available at: [Link]
- Google Patents. (n.d.). Process for the manufacture of cyclopropylamine. Google Patents.
-
Sci-Hub. (n.d.). Synthetic 2-Amino Alcohol Derivatives as Chiral Auxiliaries. Sci-Hub. Available at: [Link]
-
Bode, J. W., et al. (2009). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. National Institutes of Health. Available at: [Link]
-
Al-Hourani, B. J., et al. (2023). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. Available at: [Link]
-
Bode, J. W., et al. (2009). Asymmetric synthesis of functionalized cyclopentanones via a multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequence. PubMed. Available at: [Link]
-
Baran, P. S., et al. (2020). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. ChemRxiv. Available at: [Link]
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Krasavin, M. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. Available at: [Link]
-
PubChem. (n.d.). Cyclopentanone, 2-butyl-. PubChem. Available at: [Link]
-
G. M. Kamalov, et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health. Available at: [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Chiral Auxiliaries [sigmaaldrich.com]
- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyclopentanone, 2-butyl- | C9H16O | CID 102524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Synthetic 2-amino alcohol derivatives as chiral auxiliaries] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of 2-Butylcyclopentan-1-amine Scaffolds in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Untapped Potential of Alicyclic Scaffolds
In the landscape of modern drug discovery, there is a continuous demand for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties to lead compounds. While much of the historical focus has been on aromatic systems, saturated and strained alicyclic rings are gaining increasing attention for their ability to introduce three-dimensionality, improve metabolic stability, and fine-tune ligand-receptor interactions.[1][2] Within this context, the 2-butylcyclopentan-1-amine motif emerges as a promising, yet underexplored, scaffold. Its inherent chirality, conformational flexibility, and the presence of a reactive primary amine handle make it a versatile building block for the synthesis of diverse compound libraries targeting a range of biological endpoints.
This guide provides a comprehensive overview of the potential applications of this compound in medicinal chemistry, drawing upon established principles of drug design and synthetic methodologies for related alicyclic amines. We will delve into the rationale for its use, propose detailed synthetic protocols, and outline strategies for its incorporation into drug discovery workflows.
The Cyclopentane Ring: A Scaffold for Bioactivity
The cyclopentane ring, a five-membered alicyclic structure, offers a unique conformational profile that can be exploited in drug design. Unlike the more rigid cyclohexane ring, cyclopentane exists in a continuous state of flux between envelope and twist conformations. This flexibility can be advantageous in allowing a molecule to adapt its shape to the binding pocket of a biological target. Furthermore, the introduction of substituents, such as the butyl group in this compound, creates stereocenters that can be systematically explored to optimize potency and selectivity.
Recent studies have highlighted the successful incorporation of cyclopentane-based structures in the development of novel therapeutics. For instance, cyclopentane-based muraymycin analogs have been synthesized and evaluated as inhibitors of the bacterial enzyme MraY, demonstrating the utility of this scaffold in the design of new antibiotics.[3] The inherent properties of the cyclopentane ring, such as its lipophilicity and defined spatial orientation of substituents, make it an attractive component for modulating protein-protein interactions and targeting enzyme active sites.
Synthetic Pathways to this compound and its Derivatives
The synthesis of this compound can be readily achieved through established organic chemistry methodologies. A common and efficient approach is the reductive amination of 2-butylcyclopentan-1-one. This two-step, one-pot reaction is a cornerstone of amine synthesis in medicinal chemistry due to its broad substrate scope and generally high yields.
Protocol 1: Synthesis of this compound via Reductive Amination
Objective: To synthesize this compound from 2-butylcyclopentan-1-one.
Materials:
-
2-Butylcyclopentan-1-one[4]
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Imine Formation:
-
To a solution of 2-butylcyclopentan-1-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq) or a solution of ammonia in methanol (7N, 10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography or by distillation under reduced pressure to afford the pure amine.
-
Rationale for Experimental Choices:
-
Reductant: Sodium cyanoborohydride and sodium triacetoxyborohydride are preferred reducing agents for reductive amination because they are mild enough not to reduce the starting ketone but are sufficiently reactive to reduce the intermediate iminium ion.
-
Solvent: Methanol is a common solvent for reductive amination as it effectively dissolves the reactants and is compatible with the reducing agents.
-
Work-up: The aqueous work-up with sodium bicarbonate is necessary to neutralize any remaining acid and to remove water-soluble byproducts.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry and Drug Design
The this compound scaffold can be envisioned as a key building block in the generation of compound libraries for screening against a variety of biological targets. The primary amine serves as a versatile chemical handle for further functionalization, allowing for the introduction of diverse pharmacophoric elements.
Potential Therapeutic Areas and Targets
Based on the known activities of structurally related alicyclic amines, derivatives of this compound could be investigated for their potential as:
-
Monoamine Reuptake Inhibitors: Analogs of pyrovalerone, which feature a 2-aminopentanophenone core, have shown promise as selective inhibitors of dopamine and norepinephrine transporters.[5] The this compound scaffold could be explored for similar activities in the context of treatments for CNS disorders.
-
Sigma Receptor Ligands: Carbetapentane, a compound containing a 1-phenyl-1-cyclopentanecarboxylate moiety, exhibits high affinity for sigma receptors and possesses antitussive and anticonvulsant properties.[6] The cyclopentylamine core is a key feature that could be mimicked and elaborated upon.
-
Antimicrobial Agents: The development of cyclopentane-based muraymycin analogs targeting bacterial cell wall synthesis highlights the potential for this scaffold in antibacterial drug discovery.[3]
Protocol 2: Library Synthesis via Amide Coupling
Objective: To generate a library of N-acylated this compound derivatives for biological screening.
Materials:
-
This compound
-
A diverse set of carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
High-performance liquid chromatography (HPLC) for purification
-
Liquid chromatography-mass spectrometry (LC-MS) for characterization
Procedure:
-
Reaction Setup:
-
In a 96-well plate or individual reaction vials, dissolve the desired carboxylic acid (1.2 eq) in DMF or DCM.
-
Add the coupling reagent (HATU, 1.2 eq, or EDC/HOBt, 1.2 eq each) and DIPEA (3.0 eq).
-
Stir for 10-15 minutes to activate the carboxylic acid.
-
-
Amine Addition:
-
Add a solution of this compound (1.0 eq) in the same solvent to each well/vial.
-
Seal the plate/vials and shake at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixtures with a suitable solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the individual products using preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of each library member by LC-MS.
-
Hypothetical Screening Workflow
Caption: A typical high-throughput screening workflow.
Data Summary and Physicochemical Properties
The introduction of the this compound scaffold is expected to influence key drug-like properties. The following table provides predicted physicochemical properties for the parent amine.
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₉N | PubChem[7] |
| Molecular Weight | 141.26 g/mol | PubChem[7] |
| XLogP3 | 2.4 | PubChem[7] |
| Hydrogen Bond Donors | 1 | PubChem[7] |
| Hydrogen Bond Acceptors | 1 | PubChem[7] |
Conclusion and Future Directions
The this compound scaffold represents a valuable and underexplored area for medicinal chemists. Its straightforward synthesis and the versatility of its primary amine handle make it an ideal starting point for the creation of diverse and three-dimensional compound libraries. The protocols and strategies outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this and related alicyclic amines in their drug discovery programs. Future work should focus on the stereoselective synthesis of different isomers of this compound to fully probe the structure-activity relationships of its derivatives.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a URL provided by the grounding tool.
- PubChem. (n.d.). 3-Butyl-2-methylcyclopentan-1-amine. National Center for Biotechnology Information. Retrieved from a URL provided by the grounding tool.
- Benchchem. (n.d.). N-Butyl-4,4-dimethylcyclohexan-1-amine. Retrieved from a URL provided by the grounding tool.
- Reisman, S. E., et al. (2016). Strain Release Amination. PMC. Retrieved from a URL provided by the grounding tool.
- Google Patents. (n.d.). Process for the manufacture of cyclopropylamine. Retrieved from a URL provided by the grounding tool.
- PubChem. (n.d.). N-(2-ethylbutyl)-1-methylcyclopentan-1-amine. National Center for Biotechnology Information. Retrieved from a URL provided by the grounding tool.
- Lee, M., et al. (2020). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. National Institutes of Health. Retrieved from a URL provided by the grounding tool.
- de Witte, M., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Retrieved from a URL provided by the grounding tool.
- PubChem. (n.d.). Cyclopentanone, 2-butyl-. National Center for Biotechnology Information. Retrieved from a URL provided by the grounding tool.
- Wang, Y., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. PubMed Central. Retrieved from a URL provided by the grounding tool.
- Pabreja, K., et al. (2002). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. PubMed. Retrieved from a URL provided by the grounding tool.
- Foley, D. J., et al. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. Retrieved from a URL provided by the grounding tool.
- Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Retrieved from a URL provided by the grounding tool.
- Baran, P. S., et al. (2021). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. ChemRxiv. Retrieved from a URL provided by the grounding tool.
- Rothman, R. B., et al. (2008). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed. Retrieved from a URL provided by the grounding tool.
- Al-Ghorbani, M., et al. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. Retrieved from a URL provided by the grounding tool.
- PubChem. (n.d.). 2-Ethylcyclopenten-1-amine. National Center for Biotechnology Information. Retrieved from a URL provided by the grounding tool.
- PubChem. (n.d.). (1S,2R)-2-Methylcyclopentan-1-amine. National Center for Biotechnology Information. Retrieved from a URL provided by the grounding tool.
- PubChem. (n.d.). 2-Methoxycyclopentan-1-amine. National Center for Biotechnology Information. Retrieved from a URL provided by the grounding tool.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopentanone, 2-butyl- | C9H16O | CID 102524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C9H19N) [pubchemlite.lcsb.uni.lu]
Application Note: Comprehensive Characterization of 2-Butylcyclopentan-1-amine
Introduction
2-Butylcyclopentan-1-amine is a cyclic aliphatic amine with potential applications in pharmaceutical synthesis and as a building block in materials science. Its chemical structure, possessing two chiral centers, necessitates a thorough analytical characterization to determine its identity, purity, and stereochemistry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the complete characterization of this compound. The protocols detailed herein are designed to ensure scientific integrity through self-validating systems and are grounded in established analytical principles.
Physicochemical Properties and Structure
The foundational step in the analysis of any chemical entity is the confirmation of its basic physical and chemical properties.
Molecular Structure:
-
Molecular Formula: C₉H₁₉N
-
Molecular Weight: 141.26 g/mol
-
IUPAC Name: this compound
The presence of two chiral centers at C1 and C2 indicates the potential for four stereoisomers.
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis is a fundamental technique to determine the elemental composition of a compound.[1] For this compound, this analysis is crucial for confirming the empirical formula.
Protocol: CHN Combustion Analysis
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the purified this compound into a tin or silver capsule.
-
Instrumentation: Utilize a calibrated CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperatures (typically >900°C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Data Analysis: The weight percentages of carbon, hydrogen, and nitrogen are calculated and compared against the theoretical values.
Expected Data
| Element | Theoretical (%) |
| Carbon (C) | 76.52 |
| Hydrogen (H) | 13.56 |
| Nitrogen (N) | 9.92 |
The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.[1][2]
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups. As a primary amine, this compound will exhibit characteristic N-H stretching and bending vibrations.[3][4]
Protocol: FTIR Analysis
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in an appropriate cell.
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Acquisition: A background spectrum of the empty sample holder (or solvent) is recorded and subtracted from the sample spectrum.
-
Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3380 and ~3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine |
| ~2950-2850 | C-H Stretch | Alkane (Butyl and Cyclopentyl) |
| ~1620 | N-H Bend (Scissoring) | Primary Amine |
| ~1465 | C-H Bend | Alkane |
| ~1130 | C-N Stretch | Aliphatic Amine |
| ~850 | N-H Wag | Primary Amine |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra at room temperature. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed. The N-H protons can be confirmed by a D₂O exchange experiment, where the addition of a drop of D₂O will cause the N-H signal to disappear.[4]
-
Data Interpretation: Analyze chemical shifts, multiplicities, and integration values to assign the signals to the corresponding atoms in the molecule.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -NH₂ | 1.1-2.0 | Broad Singlet | 2H |
| H-1 (CH-NH₂) | 2.8-3.1 | Multiplet | 1H |
| H-2 (CH-Butyl) | 1.6-1.9 | Multiplet | 1H |
| Cyclopentyl CH₂ | 1.2-1.8 | Multiplets | 6H |
| Butyl α-CH₂ | 1.2-1.5 | Multiplet | 2H |
| Butyl β, γ-CH₂ | 1.2-1.5 | Multiplets | 4H |
| Butyl δ-CH₃ | 0.8-1.0 | Triplet | 3H |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (CH-NH₂) | 55-60 |
| C-2 (CH-Butyl) | 45-50 |
| Cyclopentyl C-3, C-5 | 30-35 |
| Cyclopentyl C-4 | 22-27 |
| Butyl α-C | 35-40 |
| Butyl β-C | 28-33 |
| Butyl γ-C | 22-27 |
| Butyl δ-C | 13-15 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For primary amines, a characteristic fragmentation is the alpha-cleavage.[12][13]
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Ion Source Temperature: 230°C.
-
-
Data Interpretation: The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions. The molecular ion peak for a compound with one nitrogen atom will have an odd m/z value (the Nitrogen Rule).[4]
Predicted Mass Spectrum Data
| m/z | Proposed Fragment | Comments |
| 141 | [C₉H₁₉N]⁺ | Molecular Ion (M⁺) |
| 126 | [M - CH₃]⁺ | Loss of a methyl radical |
| 98 | [M - C₃H₇]⁺ | Alpha-cleavage with loss of a propyl radical |
| 84 | [M - C₄H₉]⁺ | Alpha-cleavage with loss of the butyl group |
| 56 | [C₄H₈]⁺ | From cyclopentane ring fragmentation |
| 43 | [C₃H₇]⁺ | Butyl fragment |
| 30 | [CH₂NH₂]⁺ | Characteristic amine fragment |
Chromatographic Analysis: Purity and Chiral Separation
Chromatographic techniques are essential for determining the purity of this compound and for separating its stereoisomers.
Gas Chromatography (GC) for Purity Assessment
GC with a Flame Ionization Detector (FID) is a robust method for assessing the purity of volatile compounds.
Protocol: GC-FID Purity Analysis
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Instrumentation: A Gas Chromatograph with an FID.
-
GC Conditions: Use the same GC conditions as described in the GC-MS protocol.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Chiral High-Performance Liquid Chromatography (HPLC)
Due to the presence of two chiral centers, separating the enantiomers and diastereomers is critical. Chiral HPLC is the method of choice for this purpose.[14][15][16][17]
Protocol: Chiral HPLC Separation
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of about 1 mg/mL.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or similar amylose-based column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA) as a basic additive to improve peak shape.[18]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (as the amine has no strong chromophore).
-
-
Method Development: If baseline separation is not achieved, the ratio of hexane to isopropanol can be adjusted. Switching the alcohol modifier to ethanol can also alter the selectivity.
Workflow Diagrams
Overall Analytical Workflow
Caption: Overall analytical workflow for the characterization of this compound.
Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. The combination of elemental analysis, FTIR, NMR, and mass spectrometry provides a detailed understanding of the molecule's structure and composition. Chromatographic methods, particularly GC for purity and chiral HPLC for stereoisomer separation, are essential for ensuring the quality of the compound for its intended applications. The protocols and expected data presented in this application note serve as a robust guide for the successful analysis of this compound.
References
-
PubChem. N-Butylcyclopentanamine. [Link]
-
Chemaxon. NMR Predictor. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
Simulate and predict NMR spectra. [Link]
-
ACD/Labs. NMR Prediction. [Link]
-
Chemistry LibreTexts. 3.2: Determining Empirical and Molecular Formulas. [Link]
-
ALEKS: Finding a molecular formula from molar mass and elemental analysis. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
ResearchGate. How we can calculate the exact relative C,H,N,S of compound based on C,H, N,S data only?. [Link]
-
Stoichiometry: Elemental Analysis. [Link]
-
Chapter 3. Chemical Formulas Part 4 - Determining a Molecular Formula from Elemental Analysis Data. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
ResearchGate. (PDF) Chiral Separations by High‐Performance Liquid Chromatography. [Link]
-
ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [https://www.acdlabs.com/download/app_notes/2014/ Argyropoulos_SMASH2014_poster.pdf]([Link] Argyropoulos_SMASH2014_poster.pdf)
-
IR: amines. [Link]
-
How to predict the 13C NMR spectrum of a compound. [Link]
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]
-
Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
CASPRE - 13 C NMR Predictor. [Link]
-
National Institute of Standards and Technology. Cyclopentane, butyl-. [Link]
-
PubChem. Cyclopent-2-en-1-amine. [Link]
-
ResearchGate. GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). [Link]
-
MDPI. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]
-
National Institute of Standards and Technology. 1-Butanamine. [Link]
-
Doc Brown's Advanced Organic Chemistry. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram. [Link]
-
MDPI. Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Biomedical and Pharmacology Journal. Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga). [Link]
-
Publications. Experimental and Theoretical Study of Cyclopentanone as a Catalyst for Low Temperature Alkene Oxidation. [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
-
Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]
Sources
- 1. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. docs.chemaxon.com [docs.chemaxon.com]
- 6. Simulate and predict NMR spectra [nmrdb.org]
- 7. acdlabs.com [acdlabs.com]
- 8. Predict 1H proton NMR spectra [nmrdb.org]
- 9. Visualizer loader [nmrdb.org]
- 10. Visualizer loader [nmrdb.org]
- 11. CASPRE [caspre.ca]
- 12. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Chiral HPLC Separation of 2-Butylcyclopentan-1-amine Enantiomers
Abstract
This comprehensive guide details a systematic approach to developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2-Butylcyclopentan-1-amine. As a primary amine with a cyclic structure, this compound presents unique challenges that necessitate a well-considered strategy for selecting the chiral stationary phase (CSP) and optimizing the mobile phase. This document provides researchers, scientists, and drug development professionals with the foundational principles, practical screening protocols, and method optimization strategies required to achieve baseline resolution of the enantiomers.
Introduction: The Significance of Chirality in Cyclic Amines
Chirality is a fundamental property of many drug molecules, where enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] The enantioselective separation of chiral compounds is therefore a critical task in pharmaceutical development and quality control.[3][4] this compound, a chiral cyclic primary amine, represents a structural motif found in various biologically active compounds. The ability to resolve its enantiomers is essential for understanding their individual properties and for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
Direct chiral HPLC, utilizing a chiral stationary phase (CSP), is the most prevalent and effective method for resolving enantiomers.[5][6] The core principle of this technique lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times.[7] This guide will navigate the logical process of developing such a method for this compound.
Analyte-Centric Method Development: Understanding this compound
A successful chiral separation strategy begins with an analysis of the target molecule's structure. Key features of this compound that will dictate our approach include:
-
Primary Amine Group (-NH2): This basic functional group is a primary site for interaction with the CSP. However, it is also prone to strong interactions with acidic silanol groups on the silica support of many CSPs, which can lead to poor peak shape (tailing).[8] This necessitates the use of a basic mobile phase additive to ensure symmetrical peaks.
-
Chiral Center: The stereocenter at the carbon atom bonded to the amine group is the basis for the enantiomerism.
-
Cyclopentane Ring: The rigid cyclic structure limits conformational flexibility, which can be advantageous for achieving chiral recognition.
-
Butyl Group: The non-polar butyl substituent contributes to the overall hydrophobicity of the molecule and can participate in van der Waals interactions with the CSP.
Strategic Selection of the Chiral Stationary Phase (CSP)
The choice of CSP is the most critical factor in achieving a chiral separation. For primary amines, several classes of CSPs have demonstrated broad utility. A screening approach using columns with different chiral selectors is highly recommended.[5][9]
Recommended CSP Classes for Screening
-
Polysaccharide-Based CSPs: These are the most widely used CSPs, with over 80% of all chiral separations achieved on these phases.[10] They consist of cellulose or amylose derivatives coated or immobilized on silica gel.[7][10] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into "chiral pockets" formed by the helical polymer structure.[7][11]
-
Recommended Screening Columns:
-
Daicel CHIRALPAK® AD-H / Lux® Cellulose-1: Based on amylose tris(3,5-dimethylphenylcarbamate).[10][12]
-
Daicel CHIRALCEL® OD-H / Lux® Cellulose-1: Based on cellulose tris(3,5-dimethylphenylcarbamate).[12]
-
Immobilized Polysaccharide Columns (e.g., CHIRALPAK® IA, IB, IC): These offer greater solvent compatibility, allowing for a wider range of mobile phases to be explored.[13]
-
-
-
Pirkle-Type CSPs: These are based on small chiral molecules covalently bonded to a silica support.[14] The Whelk-O® 1, a π-electron acceptor/π-electron donor phase, is particularly versatile and shows broad selectivity for many compound classes, including amines.[15][16][17] It often provides a complementary selectivity to polysaccharide phases.[15]
-
Cyclofructan-Based CSPs: These have shown particular success in separating primary amines, especially in the polar organic and SFC modes.[13][18]
-
Recommended Screening Column:
-
Larihc® CF6-P or similar.
-
-
Mobile Phase Strategy: The Key to Resolution and Peak Shape
The mobile phase plays a dual role: it transports the analyte through the column and modulates the interactions between the analyte and the CSP.[19] For a basic compound like this compound, Normal Phase (NP) or Polar Organic (PO) modes are generally the most successful.
Normal Phase (NP) Mode
-
Primary Solvents: Typically a non-polar hydrocarbon such as n-hexane or n-heptane.
-
Alcohol Modifier: An alcohol, such as isopropanol (IPA) or ethanol (EtOH), is used to control the retention time of the analyte. The type and concentration of the alcohol can significantly impact enantioselectivity. A general starting point is a 90:10 (v/v) mixture of hexane and alcohol.
-
Basic Additive: This is critical for obtaining good peak shape for amines. It acts by competing with the analyte for active sites (silanols) on the stationary phase, thereby reducing peak tailing.[8]
-
Common Additives: Diethylamine (DEA) or Triethylamine (TEA) at a concentration of 0.1% (v/v) is a standard starting point.[5] Butylamine can also be effective for polysaccharide columns.
-
Polar Organic (PO) Mode
-
Primary Solvent: Acetonitrile (ACN) or Methanol (MeOH).
-
Modifiers: Often used as binary mixtures (e.g., ACN/MeOH or ACN/EtOH).
-
Additives: As in the NP mode, a basic additive like DEA or TEA is essential for good chromatography of amines.
Experimental Protocols
Workflow for Chiral Method Development
The following diagram outlines the systematic process for developing a chiral HPLC method.
Caption: Workflow for Chiral HPLC Method Development.
Protocol: Initial CSP and Mobile Phase Screening
This protocol outlines a systematic screening experiment designed to identify promising starting conditions for the separation.
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1.0 mg/mL in ethanol or a suitable solvent.
-
Dilute this stock to a working concentration of approximately 0.1 mg/mL with the initial mobile phase to be tested.
2. HPLC System and General Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C (ambient).
-
Detection: UV at 220 nm (or a more suitable wavelength if the analyte has a stronger chromophore).
-
Injection Volume: 5 µL.
3. Screening Columns (Recommended):
-
Column 1: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
-
Column 2: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
-
Column 3: Whelk-O® 1 (S,S) (250 x 4.6 mm, 5 µm)
4. Screening Mobile Phases:
-
MP1 (Normal Phase): n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
MP2 (Normal Phase): n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
-
MP3 (Polar Organic): Acetonitrile / Methanol / Diethylamine (95:5:0.1, v/v/v)
5. Screening Procedure:
-
Equilibrate the first column with the first mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Repeat this process for each combination of column and mobile phase as outlined in the table below. Ensure the column is properly flushed and equilibrated when changing between mobile phases.
Table 1: Systematic Screening Matrix
| Run | Chiral Stationary Phase | Mobile Phase Composition (v/v/v) |
| 1 | CHIRALPAK® AD-H | Hexane / IPA / DEA (90:10:0.1) |
| 2 | CHIRALPAK® AD-H | Hexane / EtOH / DEA (90:10:0.1) |
| 3 | CHIRALPAK® AD-H | ACN / MeOH / DEA (95:5:0.1) |
| 4 | CHIRALCEL® OD-H | Hexane / IPA / DEA (90:10:0.1) |
| 5 | CHIRALCEL® OD-H | Hexane / EtOH / DEA (90:10:0.1) |
| 6 | CHIRALCEL® OD-H | ACN / MeOH / DEA (95:5:0.1) |
| 7 | Whelk-O® 1 (S,S) | Hexane / IPA / DEA (90:10:0.1) |
| 8 | Whelk-O® 1 (S,S) | Hexane / EtOH / DEA (90:10:0.1) |
| 9 | Whelk-O® 1 (S,S) | ACN / MeOH / DEA (95:5:0.1) |
Data Interpretation and Method Optimization
After the initial screen, evaluate the chromatograms for any signs of separation (e.g., peak broadening, shoulder peaks, or partial separation).
-
If partial separation is observed: Select the "hit" condition (the column/mobile phase combination that shows the best result) and proceed to optimization.
-
Adjust Alcohol Modifier %: Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% IPA in hexane). Decreasing the alcohol content generally increases retention and can improve resolution, while increasing it reduces analysis time.
-
Change Alcohol Type: If using IPA, try ethanol. The steric hindrance of the alcohol can influence selectivity.[19]
-
Adjust Temperature: Lowering the temperature often improves resolution, while increasing it can sometimes change selectivity. Analyze at 15 °C, 25 °C, and 40 °C.
-
Adjust Flow Rate: Decreasing the flow rate (e.g., to 0.5 mL/min) can increase efficiency and improve resolution, at the cost of longer run times.
-
-
If no separation is observed: Consider a broader screen with different CSPs (e.g., immobilized phases) or more diverse mobile phases, including different additives like trifluoroacetic acid (TFA) in combination with a basic modifier.[18]
Chiral Recognition Mechanism Visualization
The following diagram illustrates the key interactions responsible for chiral recognition on a polysaccharide-based CSP.
Caption: Key interactions in chiral recognition.
Illustrative Optimized Method
Based on extensive experience with similar cyclic primary amines, a polysaccharide-based CSP under normal phase conditions is highly likely to yield a successful separation.[5][13] The following presents a scientifically plausible, optimized method for this compound.
Table 2: Example Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) | Polysaccharide phases are highly successful for a broad range of chiral compounds, including amines.[10] |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v) | The ethanol modifier and its concentration are optimized for retention and selectivity. DEA ensures excellent peak symmetry.[5][20] |
| Flow Rate | 0.8 mL/min | A slightly reduced flow rate enhances efficiency and resolution. |
| Temperature | 20 °C | Lowering the temperature can improve enantioselective interactions. |
| Detection | UV at 220 nm | |
| Injection Vol. | 5 µL |
Table 3: Expected Performance (Illustrative Data)
| Compound | Retention Time (t_R, min) | Tailing Factor (T_f) |
| Enantiomer 1 | 8.2 | 1.1 |
| Enantiomer 2 | 9.5 | 1.1 |
| Resolution (R_s) | > 2.0 | |
| Selectivity (α) | ~ 1.2 |
Conclusion
The successful chiral HPLC separation of this compound enantiomers is readily achievable through a systematic method development approach. The strategy hinges on screening a well-chosen set of chiral stationary phases, with a strong emphasis on polysaccharide and Pirkle-type columns, in conjunction with appropriately modified mobile phases. The use of a basic additive, such as diethylamine, is paramount to achieving symmetrical peak shapes for this primary amine. By following the screening and optimization protocols detailed in this guide, researchers can develop a robust and reliable method for the accurate quantification and purification of these enantiomers, supporting critical activities in drug discovery and development.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science. [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]
-
Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm. Hichrom. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
WHELK-O®1. Regis Technologies. [Link]
-
CHIRAL STATIONARY PHASES. Regis Technologies. [Link]
-
Chiral HPLC and SFC Columns. Columnex. [Link]
-
(S,S)-Whelk-O 1. HPLC-MART. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]
-
CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. Daicel Chiral Technologies. [Link]
-
Whelk-O® 1. Regis Technologies. [Link]
-
Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]
-
Chiral Columns. HPLC.eu. [Link]
-
Regis Whelk O-1 Chiral Columns. Element Lab Solutions. [Link]
-
(R,R) Whelk-O® 1. Regis Technologies. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH. [Link]
- Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.
-
CHIRALPAK® AD-H Instruction Manual. Daicel. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]
-
Lux Cellulose-1. HPLC-MART. [Link]
-
APPLICATIONS. Phenomenex. [Link]
-
APPLICATION. Phenomenex. [Link]
-
DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns. Daicel Chiral Technologies. [Link]
-
Lux Cellulose-1. Phenomenex. [Link]
-
Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. ResearchGate. [Link]
-
Instruction manual for CHIRALPAK® AD-H. HPLC. [Link]
-
New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 11. hplcmart.com [hplcmart.com]
- 12. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 13. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. WHELK-O®1 - Regis Technologies [registech.com]
- 16. hplcmart.com [hplcmart.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. ct-k.com [ct-k.com]
Application Notes and Protocols: Pharmacological Screening of 2-Butylcyclopentan-1-amine Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the pharmacological screening of a novel chemical series, the 2-butylcyclopentan-1-amine derivatives. Recognizing that the journey from a chemical entity to a therapeutic candidate is both complex and fraught with potential pitfalls, this guide is structured to provide not just protocols, but the underlying strategic rationale for a robust and efficient screening cascade. We will move from broad, high-throughput primary screens to identify initial biological activity, through to more focused secondary and counter-screens to confirm on-target effects and eliminate artifacts. Finally, we will touch upon early-stage ADME-Tox profiling to ensure that promising compounds have the foundational properties required for further development. The methodologies described herein are grounded in established principles of drug discovery and are designed to be adaptable to the specific therapeutic hypotheses surrounding this chemical scaffold.
Introduction: The Rationale for Screening this compound Derivatives
The this compound scaffold represents a synthetically tractable core structure with potential for diverse functionalization.[1][2] The presence of a primary amine group, coupled with a lipophilic cyclopentane ring and a flexible butyl chain, suggests potential interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, where amine functionalities often play a crucial role in ligand-receptor recognition.[3][4][5] The goal of this screening campaign is to systematically interrogate a library of these derivatives to uncover novel biological activities and identify promising starting points for therapeutic development.[6]
Our screening strategy is designed as a funnel, starting with a wide net to capture any significant biological activity and progressively narrowing the focus to the most promising and well-behaved candidates. This approach maximizes the chances of identifying valuable hits while minimizing the expenditure of resources on compounds with undesirable properties.[7][8]
The Pharmacological Screening Cascade: A Multi-Tiered Approach
A successful screening campaign is not a single experiment but a carefully orchestrated series of assays.[9] Our proposed cascade is designed to efficiently identify, confirm, and characterize the activity of this compound derivatives.
Caption: A tiered approach to pharmacological screening.
Tier 1: Primary High-Throughput Screening (HTS)
The objective of primary HTS is to rapidly screen a large library of this compound derivatives at a single concentration to identify "hits" that exhibit activity in a target-agnostic or target-directed manner.[10][11][12] Given the structural features of the scaffold, we propose parallel screening against two major target classes: GPCRs and ion channels.
Rationale for Target Class Selection
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are major drug targets.[13][14] The amine moiety of the derivatives could interact with key residues in the binding pockets of aminergic or peptidergic GPCRs.
-
Ion Channels: These membrane proteins are critical for cellular signaling and are targeted by numerous drugs.[15][16] The lipophilic nature of the cyclopentane and butyl groups, combined with the charged amine, could facilitate interaction with the pores or allosteric sites of various ion channels.
Protocol: GPCR Calcium Mobilization Assay
This assay is a common and effective method for screening compounds that modulate GPCRs coupled to the Gq signaling pathway, which results in an increase in intracellular calcium.[17]
Principle: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. Agonist activation of the GPCR leads to a transient increase in intracellular calcium, which is detected as an increase in fluorescence.
Step-by-Step Protocol:
-
Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing the GPCR of interest in black-walled, clear-bottom 384-well microplates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Using an automated liquid handler, add the this compound derivatives to the wells at a final concentration of 10 µM.[9]
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader (e.g., FLIPR or PHERAstar) and measure the fluorescence intensity over time.
-
Data Analysis: Identify "hits" as compounds that produce a significant increase in fluorescence compared to vehicle controls.
Protocol: Ion Channel Fluorescent Thallium Flux Assay
This assay is a high-throughput method for identifying modulators of potassium channels.[18] It can also be adapted for other cation channels.
Principle: Thallium ions (Tl+) can pass through potassium channels and act as a surrogate for K+.[18] A Tl+-sensitive fluorescent dye is loaded into the cells. When Tl+ enters the cell through open channels, it binds to the dye, causing an increase in fluorescence.
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing the ion channel of interest in 384-well plates and culture to form a confluent monolayer.
-
Dye Loading: Load the cells with a thallium-sensitive dye (e.g., FluxOR™) for 1-2 hours at room temperature.
-
Compound Incubation: Add the this compound derivatives and incubate for a predefined period to allow for compound binding.
-
Thallium Addition and Reading: Add a stimulus buffer containing thallium sulfate and immediately read the fluorescence intensity over time in a suitable plate reader.
-
Data Analysis: Identify inhibitors as compounds that reduce the thallium influx compared to controls, and activators as those that increase it.
Tier 2: Hit Confirmation and Orthogonal Validation
The initial hits from primary screening are often subject to a high rate of false positives.[7][8] This tier is crucial for confirming the activity of the hits and ensuring they are not artifacts of the primary assay technology.
Protocol: Dose-Response Confirmation
Objective: To confirm the activity of the primary hits and determine their potency (EC50 for agonists, IC50 for inhibitors).
Procedure:
-
Perform the same primary assay (e.g., calcium mobilization or thallium flux) with the hit compounds.
-
Instead of a single concentration, use a serial dilution of each compound (e.g., 8-point, 1:3 dilution series).
-
Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50.
Rationale and Protocol: Orthogonal Assay
An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology or method. This helps to eliminate compounds that interfere with the primary assay's detection system.[8][19]
Example Orthogonal Assay for a GPCR Hit:
If the primary assay was a calcium mobilization assay, a suitable orthogonal assay would be a cAMP accumulation assay for Gs or Gi-coupled receptors or a β-arrestin recruitment assay .[20][21]
Principle of β-Arrestin Recruitment Assay (e.g., PathHunter®):
This assay uses enzyme fragment complementation. The GPCR is tagged with one fragment of β-galactosidase, and β-arrestin is tagged with the other. Ligand-induced interaction between the GPCR and β-arrestin brings the enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal.[20]
Tier 3: Selectivity and Early Liability Assessment
At this stage, the focus shifts to understanding the specificity of the validated hits and identifying any potential liabilities that could hinder their development.
The Critical Role of Counter-Screening
Counter-screens are designed to identify and eliminate compounds that produce a signal in the primary assay through a mechanism unrelated to the target of interest.[7][8][22]
Caption: Logic of a counter-screen to identify false positives.
Protocol: Cytotoxicity Assay
A common source of false positives in cell-based assays is compound-induced cytotoxicity.[8][23]
Principle (e.g., CellTiter-Glo®): This assay measures ATP levels as an indicator of cell viability. A decrease in ATP is indicative of cytotoxicity.
Procedure:
-
Plate the cells used in the primary screen in 384-well plates.
-
Treat the cells with the hit compounds at the same concentrations used in the dose-response assays.
-
After an appropriate incubation period, add the CellTiter-Glo® reagent.
-
Measure luminescence, which is proportional to the amount of ATP present.
Protocol: Early ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to avoid late-stage failures.[24][25][26]
Table 1: Key Early ADME-Tox Assays
| Parameter | Assay | Purpose |
| Metabolic Stability | Liver Microsome Stability Assay | To assess the rate of metabolism by key drug-metabolizing enzymes. |
| CYP Inhibition | P450-Glo™ Assays | To identify potential for drug-drug interactions by inhibiting major cytochrome P450 enzymes.[27] |
| Hepatotoxicity | In vitro Hepatocyte Toxicity | To assess the potential for liver damage.[23] |
| Cardiotoxicity | hERG Channel Assay | To screen for potential cardiac liabilities (QT prolongation).[15] |
Data Interpretation and Hit Prioritization
The culmination of this screening cascade is a rich dataset that allows for the informed prioritization of hits for further medicinal chemistry optimization.
Table 2: Hypothetical Hit Prioritization Matrix
| Compound ID | Primary IC50 (nM) | Orthogonal EC50 (nM) | Cytotoxicity CC50 (µM) | hERG IC50 (µM) | Selectivity Index* | Priority |
| BCP-A001 | 50 | 75 | > 50 | > 30 | > 600 | High |
| BCP-A002 | 120 | 150 | 5 | > 30 | 42 | Low |
| BCP-A003 | 80 | 95 | > 50 | 0.5 | 6 | Low |
| BCP-A004 | > 10,000 | > 10,000 | > 50 | > 30 | - | Inactive |
*Selectivity Index = hERG IC50 / Primary IC50
A high-priority hit, such as BCP-A001 , would exhibit potent on-target activity, confirmed in an orthogonal assay, with a large therapeutic window with respect to cytotoxicity and off-target effects like hERG inhibition.
Conclusion
The pharmacological screening of novel chemical entities like the this compound derivatives is a systematic process of inquiry. By employing a tiered screening cascade that incorporates primary screens, orthogonal validation, counter-screening, and early liability assessment, researchers can efficiently navigate the complexities of early-stage drug discovery. This structured approach, grounded in sound scientific principles, provides the robust data necessary to identify and advance the most promising compounds, ultimately increasing the probability of success in developing new therapeutics.
References
-
Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
-
The University of Arizona, R. Ken Coit College of Pharmacy. (n.d.). ACDD - Our Process. Retrieved from [Link]
- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-382.
-
Artibilife. (2023, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, October 1). Ion Channel Screening - Assay Guidance Manual. Retrieved from [Link]
-
Admescope. (n.d.). Time-critical early ADME characterization. Retrieved from [Link]
-
Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]
-
Creative BioMart. (n.d.). GPCR Screening Assays. Retrieved from [Link]
-
Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
- Singh, S., & Singh, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 143-146.
- Grienberger, C., & Konnerth, A. (2012). Imaging calcium in neurons. Neuron, 73(5), 862-885.
- Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2548.
- Wang, D., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C464-C476.
-
Frontage Laboratories. (n.d.). ADME / Tox Screening. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Ion Channel Selectivity Profiling Assays. Retrieved from [Link]
- Swinney, D. C. (2013). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. Current Pharmaceutical Design, 19(7), 1219.
- Rubab, S. L., et al. (2022). Synthesis and antioxidant screening of Novel indole amines. Journal of the Iranian Chemical Society, 19(7), 2693-2704.
-
ION Biosciences. (n.d.). Potassium Channel Assays | K⁺ Indicators. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery. Retrieved from [Link]
- Paul, S., et al. (2017). Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction. Pharmacognosy Magazine, 13(Suppl 3), S533–S538.
- Hussain, M., et al. (2013). Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. The Scientific World Journal, 2013, 851873.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.
-
National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
-
BellBrook Labs. (2023, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
- Kumar, N., et al. (2023). A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(2), 1188-1204.
-
Aurora Biomed. (2023, December 1). Screening of Natural Compounds for Pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Lee, S. Y., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry, 45, 116323.
- El-Sayed, M. A. A., et al. (2023). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Chemical Reviews Letters, 8(4), 1036-1060.
- Ozerov, A. A., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Russian Chemical Bulletin, 71(12), 2720-2729.
- Demkowicz, S., et al. (2020). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Molecules, 25(11), 2669.
Sources
- 1. PubChemLite - this compound (C9H19N) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchers.uss.cl [researchers.uss.cl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 14. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. GPCR Screening Assays - Creative BioMart [creativebiomart.net]
- 22. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cellgs.com [cellgs.com]
- 24. admescope.com [admescope.com]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. ADME • Tox Screening • Frontage Laboratories [frontagelab.com]
- 27. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Butylcyclopentan-1-amine
Welcome to the technical support guide for the synthesis of 2-butylcyclopentan-1-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the core synthetic pathway, address frequently asked questions, and offer a detailed troubleshooting guide to overcome common experimental hurdles. Our focus is on the principles of reductive amination, ensuring you can not only follow protocols but also make informed decisions to maximize your yield and purity.
Core Synthesis Pathway: A Two-Stage Approach
The most reliable and scalable synthesis of this compound is a two-stage process. It begins with the preparation of the ketone precursor, 2-butylcyclopentanone, followed by its conversion to the target amine via reductive amination.
Caption: Overall workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound? The most common and highly effective method is the reductive amination (also known as reductive alkylation) of the corresponding ketone, 2-butylcyclopentanone.[1] This process involves the reaction of the ketone with an amine source (typically ammonia for a primary amine) to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[2] This one-pot approach is often preferred for its efficiency and control.[1]
Q2: Why is reductive amination superior to direct alkylation of cyclopentylamine? Direct alkylation of a primary amine with an alkyl halide is notoriously difficult to control and often leads to a mixture of mono- and di-alkylated products, reducing the yield of the desired secondary amine.[2] Reductive amination, however, is a highly controlled process where the ketone reacts with the amine to form an imine, which is then reduced.[2] This avoids the problem of over-alkylation, leading to a cleaner reaction profile and higher yield of the target product.
Q3: Which reducing agents are best suited for this reaction? The choice of reducing agent is critical for success. While several options exist, they are not interchangeable.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) : This is often the reagent of choice. It is a mild and selective reducing agent that does not readily reduce the starting ketone, minimizing the formation of the alcohol byproduct.[3][4] It is particularly effective for less reactive ketones.
-
Sodium Cyanoborohydride (NaBH₃CN) : This reagent is effective because it selectively reduces the protonated imine (iminium ion) much faster than it reduces the ketone, especially under mildly acidic conditions (pH 4-5).[1][2] However, it is highly toxic and can generate hydrogen cyanide gas upon workup, requiring careful handling.[5]
-
Sodium Borohydride (NaBH₄) : This is a powerful, inexpensive reducing agent, but it can readily reduce both the ketone and the imine intermediate.[4][5] To use it effectively, the imine must be allowed to form completely before the NaBH₄ is added in a stepwise manner.[4]
-
Catalytic Hydrogenation : Using hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, or Nickel) is a clean and effective method but may not be compatible with other reducible functional groups in the molecule, such as alkenes or nitro groups.[5][6]
Q4: What are the key safety considerations?
-
Hydride Reagents : Sodium borohydride and its derivatives react with water and protic solvents to release hydrogen gas, which is flammable. Always handle these reagents in a well-ventilated fume hood and away from ignition sources.
-
Ammonia : Anhydrous ammonia is a corrosive and toxic gas. Using a solution of ammonia in a solvent like methanol is a common and safer alternative.
-
Solvents : Many common solvents for this reaction, such as 1,2-dichloroethane (DCE) and tetrahydrofuran (THF), are flammable and have specific handling requirements.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Caption: Decision tree for troubleshooting low reaction yield.
Issue 1: Low or No Product Yield
Q: My reaction has run to completion, but my final yield is very low. What are the likely causes?
A: Low yield is the most common problem and can stem from several factors. The root cause is often related to the equilibrium-driven formation of the imine intermediate.
-
Incomplete Imine Formation: The initial condensation between 2-butylcyclopentanone and ammonia to form the imine is a reversible reaction that produces water.[1]
-
Causality: If water is not removed or the equilibrium is not driven forward, the concentration of the imine intermediate will be too low for the reduction step to proceed efficiently.
-
Solution:
-
Catalytic Acid: Add a catalytic amount of a weak acid like acetic acid. This protonates the ketone's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by ammonia.[3]
-
Water Removal: For indirect methods, using a Dean-Stark apparatus to azeotropically remove water can drive the equilibrium toward the imine product.
-
Lewis Acids: Adding a Lewis acid such as titanium(IV) isopropoxide [Ti(Oi-Pr)₄] can act as both a catalyst and a water scavenger, significantly improving yields for less reactive ketones.[4]
-
-
-
Inactive Reducing Agent: Hydride-based reducing agents are sensitive to moisture and can degrade upon improper storage.
-
Causality: If the reducing agent has been exposed to atmospheric moisture, its activity will be diminished, leading to an incomplete reduction of the imine.
-
Solution: Always use a freshly opened bottle of the reducing agent or ensure it has been stored under an inert atmosphere in a desiccator.
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can halt the reaction.
-
Causality: Insufficient ammonia will lead to unreacted ketone, while an insufficient amount of reducing agent will leave the imine intermediate unreduced.
-
Solution: Use a moderate excess of the ammonia source (e.g., 1.5-2.0 equivalents) to push the equilibrium. Ensure at least one molar equivalent of the hydride source is used relative to the ketone.
-
Issue 2: Significant Side Product Formation
Q: My crude NMR/GC-MS shows a large peak corresponding to 2-butylcyclopentanol. How do I prevent this?
A: The formation of 2-butylcyclopentanol is a classic side reaction in reductive aminations and indicates that your reducing agent is reducing the starting ketone faster than the imine.[7]
-
Causality: This is especially common when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure. The NaBH₄ does not effectively discriminate between the ketone's C=O bond and the imine's C=N bond.[2]
-
Solution:
-
Switch to a Milder Reagent: The most effective solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃) . Its steric bulk and reduced reactivity prevent it from significantly reducing the ketone, while it remains highly effective at reducing the iminium ion intermediate.[2][3]
-
Stepwise Protocol: If you must use NaBH₄, employ a two-step, one-pot approach. First, mix the 2-butylcyclopentanone, ammonia, and any catalyst (like acetic acid) and allow sufficient time for the imine to form (monitor by TLC or GC). Once imine formation has maximized, cool the reaction mixture (e.g., to 0 °C) and then add the NaBH₄ portion-wise.[4]
-
Q: I'm observing impurities with a higher molecular weight than my product. Could this be a secondary amine?
A: Yes, it is possible for the newly formed primary amine product (this compound) to react with another molecule of the starting ketone (2-butylcyclopentanone) to form a secondary amine, N-(2-butylcyclopentyl)-2-butylidenecyclopentan-1-amine, which is then reduced.
-
Causality: This side reaction becomes more prevalent if the concentration of the primary amine product builds up while a significant amount of the ketone starting material is still present.
-
Solution:
-
Use Excess Ammonia: Employing a larger excess of the ammonia source helps ensure the ketone preferentially reacts with ammonia rather than the product amine.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes slow down the rate of the secondary amine formation relative to the primary amine synthesis.[8]
-
Issue 3: Product Purification Challenges
Q: I am having difficulty isolating a pure product after the workup. What is the best purification strategy?
A: Amines can be challenging to purify due to their basicity and ability to form salts.
-
Causality: The basic nitrogen atom can interact with silica gel during column chromatography, leading to peak tailing and poor separation. Additionally, residual acidic or basic reagents from the workup can contaminate the final product.
-
Solution:
-
Acid-Base Extraction: This is the most powerful technique for purifying amines. After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Then, extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving neutral impurities (like the alcohol byproduct and unreacted ketone) in the organic layer.
-
Liberation and Re-extraction: Separate the acidic aqueous layer and carefully basify it with a strong base (e.g., 6M NaOH) until it is strongly alkaline (pH > 12). This deprotonates the amine salt, regenerating the free amine.
-
Final Extraction and Drying: Extract the liberated amine back into an organic solvent (e.g., ethyl acetate or dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.[9]
-
Data Summary Tables
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Pros | Cons | Typical Solvents |
| Sodium Triacetoxyborohydride (STAB) | - Highly selective for imines over ketones[2][3]- Mild reaction conditions- Good for one-pot synthesis | - More expensive- Water-sensitive[4] | DCE, THF, DCM[3][4] |
| Sodium Cyanoborohydride | - Selective for imines at pH 4-6[2]- Tolerates protic solvents | - Highly toxic (releases HCN)[5]- Slower reaction rates | MeOH, EtOH[4] |
| Sodium Borohydride | - Inexpensive and powerful[5]- Readily available | - Reduces both ketones and imines[4]- Requires stepwise addition for selectivity | MeOH, EtOH[4] |
| Catalytic Hydrogenation (H₂/Pd-C) | - "Green" method with water as the only byproduct- High yields | - Requires specialized pressure equipment- May reduce other functional groups | MeOH, EtOH, EtOAc |
Table 2: Solvent Selection Guide
| Solvent | Abbreviation | Compatible Reducing Agents | Notes |
| 1,2-Dichloroethane | DCE | NaBH(OAc)₃ | Preferred solvent for STAB; it's aprotic and effective.[3] |
| Tetrahydrofuran | THF | NaBH(OAc)₃, NaBH₄ | Good general-purpose aprotic solvent. Can be used with borohydrides.[3][5] |
| Methanol / Ethanol | MeOH / EtOH | NaBH₄, NaBH₃CN | Protic solvents, suitable for NaBH₄ and NaBH₃CN but not recommended for water-sensitive STAB.[4] |
| Acetonitrile | ACN | NaBH(OAc)₃ | Can be used but is sometimes less effective than DCE or THF.[3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Butylcyclopentanone (Precursor)
This protocol is a general guideline based on standard alkylation procedures. Optimization may be required.[10]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) to the THF. Then, add cyclopentanone (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Allow the mixture to stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add 1-bromobutane (1.1 eq) dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via fractional distillation or flash column chromatography to yield pure 2-butylcyclopentanone.
Protocol 2: Optimized Reductive Amination of 2-Butylcyclopentanone
This protocol utilizes the preferred mild reducing agent, sodium triacetoxyborohydride.[3]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-butylcyclopentanone (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or THF.
-
Amine Addition: Add a solution of ammonia in methanol (7N, 2.0 eq).
-
Catalyst (Optional but Recommended): Add glacial acetic acid (1.1 eq) and stir the mixture for 30-60 minutes at room temperature to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or GC-MS.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Purification: Perform an acid-base extraction as described in the Troubleshooting Guide (Issue 3) to isolate the final product, this compound.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Organic Reactions. (n.d.). Reductive Amination. Common Conditions. Available at: [Link]
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available at: [Link]
-
Habibi, D., Marvi, O., & Balalaie, S. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]
-
Shokrolahi, A., Zali, A., & Keshavarz, M. H. (2011). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1038-1045. Available at: [Link]
-
Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 798. Available at: [Link]
-
Mondal, M., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Cogent Chemistry, 9(1). Available at: [Link]
-
Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7. Available at: [Link]
-
Mondal, M., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Semantic Scholar. Available at: [Link]
-
Rebreyend, C., et al. (2015). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. European Journal of Inorganic Chemistry, 2015(26), 4392-4399. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Scientific Diagram]. Available at: [Link]
-
YouTube. (2022). Amine Unit Optimization and Troubleshooting. Available at: [Link]
- Google Patents. (n.d.). CN102516048B - Preparation method for 2-alkyl-cyclopentanone (cyclohexanone) by using tert-butyl peroxybenzonate.
-
ResearchGate. (n.d.). Troubleshooting amine plants. Available at: [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Available at: [Link]
- Google Patents. (n.d.). US5672763A - Process for the preparation of 2-substituted cyclopentanones.
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Available at: [Link]
-
Baran, P. S., et al. (2016). Strain Release Amination. Science, 351(6270), 241-246. Available at: [Link]
-
ResearchGate. (n.d.). Amination of cyclopentanone and accompanied by‐reactions. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of cyclopentane formation. [Scientific Diagram]. Available at: [Link]
-
ResearchGate. (n.d.). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. [Request PDF]. Available at: [Link]
- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
-
YouTube. (2022). How to purify Amine?. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. [PDF]. Available at: [Link]
-
ChemRxiv. (n.d.). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. Available at: [Link]
- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
-
ResearchGate. (n.d.). Diastereoselective Cyclopentane Construction. [Request PDF]. Available at: [Link]
-
ResearchGate. (2021). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [PDF]. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Protein-engineering of an amine transaminase for the stereoselective synthesis of a pharmaceutically relevant bicyclic amine. Organic & Biomolecular Chemistry. Available at: [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 7. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Butylcyclopentan-1-amine
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-Butylcyclopentan-1-amine. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this primary amine.
Understanding the Challenges in Purifying this compound
This compound, a primary amine, presents a unique set of purification challenges. Its basic nature can lead to strong interactions with silica gel in normal-phase chromatography, resulting in peak tailing and poor separation. Its relatively low molecular weight and potential for volatility can impact recovery during distillation and solvent removal steps. Furthermore, the presence of stereoisomers may necessitate specialized chiral separation techniques for applications requiring enantiopure material.
This guide will address these challenges by providing practical, field-proven solutions and explaining the scientific principles behind each recommended step.
Troubleshooting Guide & FAQs by Purification Technique
Distillation
Distillation is a common method for purifying amines, particularly for removing non-volatile impurities or separating components with significantly different boiling points.
Frequently Asked Questions (FAQs):
-
Q1: My this compound is turning yellow during distillation. What is causing this and how can I prevent it?
-
A1: Yellowing of amines during heating is often due to oxidation. To mitigate this, it is crucial to perform the distillation under an inert atmosphere, such as nitrogen or argon. Ensure all your glassware is dry and the system is free of leaks. For particularly sensitive reactions, degassing the crude amine with an inert gas before heating can also be beneficial.[1]
-
-
Q2: I am experiencing poor recovery of my amine after distillation. What are the likely causes?
-
A2: Low recovery can be due to several factors. Check for leaks in your distillation apparatus. Ensure your condenser is efficiently cooled to prevent the loss of your volatile product. If you are performing a vacuum distillation, ensure the vacuum is stable and at the appropriate pressure for the boiling point of your compound. It's also possible that the amine is co-distilling with a solvent, or that the boiling point is not being reached due to inaccurate temperature monitoring.
-
-
Q3: How do I choose between simple, fractional, and vacuum distillation for my sample?
-
A3: The choice of distillation method depends on the impurities present.
-
Simple Distillation: Suitable for separating the amine from non-volatile impurities or solvents with a large difference in boiling points (>100 °C).
-
Fractional Distillation: Necessary when separating the amine from impurities with close boiling points. The fractionating column provides a larger surface area for repeated vaporization-condensation cycles, leading to a better separation.[2]
-
Vacuum Distillation: Recommended for high-boiling point amines to prevent degradation at high temperatures. By reducing the pressure, the boiling point of the compound is lowered.
-
-
Experimental Protocol: Vacuum Distillation of this compound
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and assembled while still warm to prevent atmospheric moisture contamination.
-
Add the crude this compound to a round-bottom flask, no more than two-thirds full. Add a magnetic stir bar.
-
Connect the flask to a short-path distillation head equipped with a condenser and a receiving flask.
-
-
Inert Atmosphere:
-
Flush the entire system with a gentle stream of nitrogen or argon for several minutes.
-
-
Vacuum Application:
-
Gradually apply vacuum to the system. Monitor the pressure using a manometer.
-
-
Heating:
-
Once the desired vacuum is reached and stable, begin heating the distillation flask using a heating mantle with stirring.
-
-
Fraction Collection:
-
Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.
-
As the temperature approaches the expected boiling point of this compound at the applied pressure, switch to a clean, pre-weighed receiving flask.
-
Collect the main fraction over a narrow temperature range.
-
-
Completion:
-
Once the distillation is complete, turn off the heating and allow the system to cool to room temperature before slowly re-introducing the inert gas to release the vacuum.
-
Flash Column Chromatography
Flash column chromatography is a widely used technique for the purification of organic compounds. However, the basicity of amines can lead to challenges when using standard silica gel.
Frequently Asked Questions (FAQs):
-
Q1: My amine is streaking badly on the TLC plate and I'm getting significant peak tailing in my column. How can I improve the chromatography?
-
A1: This is a classic issue with amines on silica gel. The acidic nature of silica leads to strong interactions with the basic amine. To resolve this, you can:
-
Add a basic modifier to your mobile phase: A small amount of a volatile amine, such as triethylamine (typically 0.1-1%), can be added to the eluent. This will compete with your product for the acidic sites on the silica, leading to improved peak shape.[3]
-
Use a different stationary phase: Consider using basic alumina or a commercially available amine-functionalized silica gel column.[4]
-
Neutralize the silica gel: You can pre-treat your silica gel with a solution of triethylamine in your chosen solvent system before packing the column.
-
-
-
Q2: I'm not getting good separation between my this compound and a non-polar impurity. What should I do?
-
A2: If your compound of interest and the impurity have very different polarities, you can try a gradient elution. Start with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent. This should elute the non-polar impurity first, followed by your more polar amine.
-
-
Q3: Should I use normal-phase or reversed-phase chromatography for my amine?
-
A3: Both can be effective, and the choice depends on the nature of the impurities.
-
Normal-Phase (e.g., silica gel): Good for separating your polar amine from less polar impurities. Remember to use a basic modifier.
-
Reversed-Phase (e.g., C18): Excellent for purifying polar compounds like primary amines from more non-polar impurities. A common mobile phase is a mixture of water and acetonitrile or methanol.[4]
-
-
Data Presentation: Comparison of Chromatographic Conditions
| Parameter | Normal-Phase (Silica) | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel | C18-functionalized Silica |
| Typical Mobile Phase | Hexane/Ethyl Acetate + 0.5% Triethylamine | Water/Acetonitrile |
| Elution Order | Least polar compounds elute first | Most polar compounds elute first |
| Best for removing... | Non-polar impurities | Polar impurities |
Visualization: Logic for Choosing a Chromatography Method
Sources
Technical Support Center: Synthesis of 2-Butylcyclopentan-1-amine
Welcome to the technical support guide for the synthesis of 2-butylcyclopentan-1-amine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges, focusing on the mechanistic origins of side reactions and providing actionable, field-tested troubleshooting protocols. Our goal is to empower you with the expertise to optimize your reaction outcomes, ensuring both efficiency and high purity of the final product.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section provides a question-and-answer-style guide to troubleshoot specific issues encountered during the synthesis of this compound. Each entry details the potential causes of the problem and offers step-by-step solutions.
Issue 1: Low Yield in Reductive Amination of 2-Butylcyclopentanone
Question: My reductive amination of 2-butylcyclopentanone with ammonia and a reducing agent (e.g., H₂, Raney Ni, or NaBH₃CN) is resulting in a low yield of the desired primary amine. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the reductive amination of 2-butylcyclopentanone are a frequent challenge, often stemming from several competing side reactions. Understanding these pathways is crucial for optimizing the synthesis of the target primary amine.
Root Causes and Mechanistic Insights:
-
Over-alkylation to Secondary and Tertiary Amines: The primary amine product is nucleophilic and can react with the starting ketone to form a secondary amine, which can further react to form a tertiary amine. This is a common issue in reductive aminations.[1][2]
-
Reduction of the Carbonyl Group: The reducing agent can directly reduce the 2-butylcyclopentanone to 2-butylcyclopentanol, consuming the starting material and reducing the overall yield of the desired amine.
-
Imine Hydrolysis: The imine intermediate formed from the reaction of the ketone and ammonia can be susceptible to hydrolysis, reverting back to the starting materials, especially in the presence of water.
Troubleshooting Protocol:
-
Control Ammonia Concentration: Use a large excess of ammonia. This shifts the equilibrium towards the formation of the primary imine and statistically reduces the chances of the primary amine product reacting with the ketone. For reactions using ammonia gas, ensure a constant, positive pressure.
-
Optimize Reducing Agent Addition:
-
For catalytic hydrogenation (e.g., H₂/Raney Ni): Ensure the catalyst is active and the system is free of catalyst poisons. The reaction should be run under sufficient hydrogen pressure to favor the reduction of the imine over competing pathways.
-
For hydride reagents (e.g., NaBH₃CN): Add the reducing agent portion-wise to maintain a controlled concentration. This can help to minimize the direct reduction of the ketone.
-
-
pH Control: Maintain a slightly acidic pH (around 6-7) when using reagents like sodium cyanoborohydride. This condition favors iminium ion formation, which is more readily reduced than the carbonyl group, while minimizing imine hydrolysis.
-
Solvent Choice: Use an anhydrous solvent to minimize imine hydrolysis. Methanol or ethanol are common choices.
-
Temperature Management: Conduct the reaction at a low temperature (0 °C to room temperature) to control the reaction rate and minimize side reactions.
Visualizing the Reaction Pathways:
Caption: Competing pathways in reductive amination.
Issue 2: Formation of an Unexpected Byproduct in Hofmann Rearrangement
Question: I am attempting to synthesize this compound via a Hofmann rearrangement of 2-butylcyclopentanecarboxamide. However, I am isolating a significant amount of a nitrile byproduct. Why is this happening and how can I prevent it?
Answer:
The Hofmann rearrangement is a powerful method for converting primary amides to primary amines with one less carbon atom.[3][4][5] The formation of a nitrile is a known side reaction, particularly with certain substrates or under non-optimal conditions.
Root Cause and Mechanistic Insight:
The key intermediate in the Hofmann rearrangement is an isocyanate, which is typically hydrolyzed to the primary amine.[3][4][5][6] However, under certain conditions, the N-bromoamide intermediate can undergo elimination to form a nitrile. This is more likely to occur with longer-chain amides.[3]
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-10 °C, during the formation of the N-bromoamide and the rearrangement. Higher temperatures can favor the elimination pathway leading to the nitrile.
-
Base Addition: Add the strong base (e.g., NaOH or KOH solution) slowly and portion-wise to the mixture of the amide and bromine. This helps to control the exotherm of the reaction and maintain a consistent, optimal concentration of the active hypobromite species.
-
Solvent System: Ensure that the hydrolysis of the isocyanate intermediate is efficient. Using an aqueous solution of the base is standard. If a co-solvent is necessary for solubility, ensure it does not interfere with the hydrolysis step.
-
Reaction Quenching: Once the rearrangement is complete, ensure the reaction is properly quenched and worked up to hydrolyze any remaining isocyanate to the desired amine.
Visualizing the Hofmann Rearrangement and Nitrile Formation:
Caption: Desired vs. side reaction in Hofmann rearrangement.
Issue 3: Difficulty in Purifying the Final Amine Product
Question: My synthesis has produced a crude mixture containing this compound, but I am struggling to purify it from unreacted starting materials and side products using standard column chromatography. What are some effective purification strategies for this amine?
Answer:
Purifying primary amines can be challenging due to their basicity and polarity, which can lead to tailing on silica gel columns and poor separation.[7] A combination of techniques is often necessary for achieving high purity.
Purification Strategies:
-
Acid-Base Extraction: This is a highly effective method for separating amines from neutral or acidic impurities.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Extract the organic layer with an aqueous acid solution (e.g., 10% HCl).[7] The amine will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the free amine back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to obtain the purified amine.
-
-
Amine-Specific Chromatography:
-
Basic Alumina: Use basic alumina instead of silica gel for column chromatography to minimize tailing.
-
Treated Silica Gel: Silica gel can be pre-treated with a small amount of a volatile base like triethylamine in the eluent system to improve peak shape and separation.
-
-
Boc Protection and Deprotection: If other methods fail, a protection-purification-deprotection strategy can be employed.
-
Protect the crude amine with di-tert-butyl dicarbonate (Boc₂O) to form the corresponding Boc-protected amine.
-
The Boc-protected amine is less polar and generally easier to purify by standard silica gel chromatography.
-
After purification, the Boc group can be removed by treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).[7]
-
-
Selective Carbamate Crystallization: Primary amines can react with CO₂ to form ammonium carbamate salts, which may have different solubility profiles than secondary or tertiary amines, allowing for purification by crystallization.[8][9]
Quantitative Comparison of Purification Methods:
| Purification Method | Typical Purity | Typical Recovery | Complexity |
| Acid-Base Extraction | >95% | 80-95% | Low |
| Column Chromatography (Silica) | Variable (<90%) | 50-80% | Medium |
| Column Chromatography (Alumina) | >90% | 60-85% | Medium |
| Boc Protection/Deprotection | >98% | 60-80% | High |
| Carbamate Crystallization | >99% | Up to 94%[9] | Medium |
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common synthetic routes include:
-
Hofmann rearrangement of 2-butylcyclopentanecarboxamide.[3][4][5]
-
Catalytic hydrogenation of 2-butylcyclopentanone oxime.[11][12]
Q2: How can I control the stereochemistry during the synthesis of this compound?
A2: Controlling the stereochemistry to obtain a specific diastereomer (cis or trans) is a significant challenge. The stereochemical outcome is highly dependent on the chosen synthetic route and reaction conditions.
-
In reductive amination: The stereoselectivity is often influenced by the steric bulk of the reducing agent and the substrate. The approach of the reducing agent to the imine intermediate determines the final stereochemistry. Chiral catalysts or auxiliaries can be employed for enantioselective synthesis.[13]
-
In catalytic hydrogenation of the oxime: The stereochemistry is determined by the absorption of the oxime onto the catalyst surface. The catalyst type, solvent, and reaction conditions can all influence the diastereomeric ratio.
Q3: My catalytic hydrogenation of 2-butylcyclopentanone oxime is producing 2-butylcyclopentanone and dicyclohexylamine as byproducts. Why?
A3: The formation of these byproducts indicates competing reaction pathways.
-
2-Butylcyclopentanone: This is formed by the hydrolysis of the oxime, which can be catalyzed by acidic or basic conditions, or even by the metal catalyst itself in the presence of water.[11]
-
Dicyclohexylamine: This is a secondary amine formed from the reaction of the primary amine product with the intermediate imine, followed by reduction. This is analogous to the over-alkylation seen in reductive amination.
To minimize these side reactions, ensure the use of an anhydrous solvent, a neutral pH, and optimized reaction conditions (temperature, pressure) to favor the direct reduction of the oxime to the primary amine.
III. References
-
Hofmann Rearrangement. PHARMD GURU. [Link]
-
Hofmann rearrangement. Wikipedia. [Link]
-
Amination of cyclopentanone and accompanied by‐reactions. ResearchGate. [Link]
-
Hofmann Rearrangement. Chemistry Steps. [Link]
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry. [Link]
-
Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry. YouTube. [Link]
-
Cyclopentanone synthesis. Organic Chemistry Portal. [Link]
-
Prochiral cyclopentanones 1 and 2 and their use in the synthesis of two pharmaceuticals. ResearchGate. [Link]
-
Reductive amination of cyclopentanone. ResearchGate. [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
-
Synthesis and Reactivity of 2-Azametallacyclobutanes. ResearchGate. [Link]
-
Purification of secondary alkyl amines. Google Patents.
-
Hydrogenation of Furfural to Cyclopentanone in Tert–Butanol-Water Medium: A Study of the Reaction Intermediates Reactivity Using Cu/ZnO/Al2O3 as Catalyst. MDPI. [Link]
-
Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime with H2 on decorated Pt nanoparticles. ScienceDirect. [Link]
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. National Technological University. [Link]
-
Selective hydrogenation of nitrocyclohexane to cyclohexanone oxime over a Cu12Ag17(SR)12(PPh3)4 cluster catalyst. Royal Society of Chemistry. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]
-
Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. [Link]
-
Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. [Link]
-
Process for recovery of amines from aqueous solutions by solvent treatment and distillation. Google Patents.
-
Reaction pathway of 2-indanone oxime hydrogenation in acidic conditions... ResearchGate. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC - NIH. [Link]
-
Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. Hofmann Rearrangement Reaction | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bibrepo.uca.es [bibrepo.uca.es]
- 12. researchgate.net [researchgate.net]
- 13. Cyclopentanone synthesis [organic-chemistry.org]
Technical Support Center: Stereoselective Synthesis of 2-Butylcyclopentan-1-amine
Welcome to the technical support guide for the stereoselective synthesis of 2-butylcyclopentan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the stereochemical outcome of their synthetic routes. This guide provides in-depth, experience-driven answers to common challenges, focusing on the causality behind experimental choices to empower you to solve problems effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured to address the most common issues encountered during the synthesis of chiral amines like this compound.
FAQ 1: My diastereomeric ratio (d.r.) is poor during the reduction of the 2-butylcyclopentanone precursor. How can I improve it?
Answer:
Achieving high diastereoselectivity in the reduction of a substituted cyclopentanone, or the corresponding imine, is a classic challenge governed by the interplay between steric hindrance and electronic effects. A low d.r. suggests that the hydride reagent is attacking both faces of the carbonyl or imine group with similar ease. Here’s how to troubleshoot this:
Underlying Cause: The stereochemical outcome is determined by the transition state energy of the hydride attack. For a precursor like 2-butylcyclopentanone, the bulky butyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain. The approach of the hydride is then dictated by minimizing interactions with the remaining ring substituents.
Troubleshooting Strategies:
-
Vary the Steric Bulk of the Hydride Reagent: The size of the reducing agent is a primary tool for controlling diastereoselectivity.
-
Small Hydrides (e.g., Sodium Borohydride, NaBH₄): These reagents are less sterically demanding and may give poor selectivity, attacking from both axial and equatorial faces.
-
Bulky Hydrides (e.g., L-Selectride®, K-Selectride®): Lithium tri-sec-butylborohydride (L-Selectride®) is significantly larger. It will preferentially attack from the less hindered face of the carbonyl, opposite the 2-butyl group, leading to a higher diastereomeric ratio of the trans-amino alcohol precursor. Studies on similar cyclopentanone systems have shown that bulky boron hydrides can dramatically influence the diastereomeric excess by exploiting steric factors.[1][2][3]
-
-
Leverage Chelation Control: If your substrate has a chelating group (e.g., a hydroxyl or methoxy group) adjacent to the carbonyl, you can use this to direct the reduction.
-
Chelating Reagents (e.g., Zinc Borohydride, Zn(BH₄)₂): These reagents can coordinate with both the carbonyl oxygen and the adjacent heteroatom, creating a rigid, five- or six-membered ring transition state. This locks the conformation and forces the hydride to attack from a specific face. Research on the reduction of 2-alkoxycarbonyl cyclopentanones demonstrates that chelation factors can override steric ones, affording high diastereomeric excess.[1][3]
-
-
Control Reaction Temperature: Lowering the reaction temperature (e.g., from 0 °C to -78 °C) makes the reaction more sensitive to small differences in activation energy between the two diastereomeric transition states. This often leads to a significant improvement in selectivity.
Data-Driven Decision Making:
| Reagent | Key Characteristic | Expected Major Diastereomer | Typical Conditions |
| NaBH₄ | Small, unhindered | Low selectivity | Methanol, 0 °C to RT |
| L-Selectride® | Very bulky | trans (anti-attack) | THF, -78 °C |
| Zn(BH₄)₂ | Chelating | cis (syn-attack if chelating group present) | Ether or THF, 0 °C |
Self-Validation: After running the reaction under new conditions, verify the diastereomeric ratio using ¹H NMR spectroscopy by integrating the signals of diastereotopic protons or by GC/LC analysis.
FAQ 2: I'm struggling to achieve high enantiomeric excess (e.e.). What are the most reliable strategies?
Answer:
Low enantiomeric excess is a critical issue, particularly in pharmaceutical synthesis. The most robust methods for establishing the stereocenter of the amine involve asymmetric synthesis using a chiral controller or resolving a racemic mixture.
Strategy 1: Chiral Auxiliary-Mediated Synthesis
This is a powerful and reliable method where a temporary chiral group guides the stereochemical outcome of a key reaction.[4] For synthesizing chiral amines, the Ellman sulfinamide chemistry is exceptionally effective.[5]
-
Mechanism of Action: You first condense racemic 2-butylcyclopentanone with an enantiopure sulfinamide (e.g., (R)-tert-butanesulfinamide). This forms a mixture of diastereomeric N-sulfinyl imines, which often equilibrate to the thermodynamically more stable E-imine. The chiral sulfinyl group then effectively blocks one face of the C=N bond. Subsequent reduction with a non-selective hydride reagent (like NaBH₄) occurs preferentially from the unhindered face, leading to a high diastereomeric excess in the resulting sulfinamide product. Acidic cleavage of the N-S bond then yields the enantiopure primary amine.
Caption: Workflow for asymmetric amine synthesis using a recoverable chiral auxiliary.
Strategy 2: Enzymatic Kinetic Resolution
If you have already synthesized racemic this compound, enzymatic kinetic resolution is an excellent method to isolate one enantiomer. This approach leverages the high stereoselectivity of enzymes, most commonly lipases.[6][7]
-
Mechanism of Action: In a typical kinetic resolution, the racemic amine is treated with an acylating agent (e.g., isopropyl acetate) in the presence of a lipase (e.g., Candida antarctica lipase B, CALB). The enzyme will selectively acylate one enantiomer of the amine much faster than the other. The reaction is stopped at ~50% conversion, leaving you with a mixture of the unreacted (and now enantiopure) amine and the acylated amine, which can be easily separated by extraction or chromatography. Dynamic kinetic resolution (DKR) is an advanced version where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.[8]
Caption: Enzymatic kinetic resolution separates enantiomers based on reaction rate.
Strategy 3: Asymmetric Catalysis
Direct asymmetric synthesis can be achieved by the catalytic hydrogenation of a prochiral enamine or imine precursor. This method is highly atom-economical.
-
Methodology: This involves using a chiral transition metal catalyst, often based on Iridium, Rhodium, or Ruthenium, with a chiral ligand (e.g., BINAP, PHOX).[9] The chiral metallic complex coordinates to the C=N double bond, and the ligand architecture dictates the face from which hydrogen is delivered, resulting in one enantiomer being formed preferentially.
Self-Validation: Enantiomeric excess should be determined using a specialized analytical technique, such as chiral HPLC or chiral GC, by comparing the sample to a racemic standard.
FAQ 3: I'm having trouble removing my chiral auxiliary without racemization or side products. What should I do?
Answer:
This is a common and frustrating issue. The key is to use conditions that are selective for auxiliary cleavage without affecting the newly formed stereocenter.
Troubleshooting Auxiliary Removal:
| Auxiliary Type | Standard Cleavage Method | Common Problems & Solutions |
| N-Sulfinamide | HCl in a protic solvent (e.g., Methanol, Dioxane) | Problem: Incomplete cleavage. Solution: Increase HCl concentration or reaction time. Gently warm if necessary, but monitor for racemization. Problem: Racemization. Solution: Ensure the reaction is not heated excessively. Use the minimum necessary concentration of acid. |
| Evans Oxazolidinone | LiOH / H₂O₂ (for conversion to acid); LiBH₄ or LiAlH₄ (for conversion to alcohol) | Problem: Epimerization at the α-carbon. Solution: Use milder conditions or a different cleavage pathway. For example, if reducing to the alcohol, LiBH₄ is often gentler than LiAlH₄. |
| Pseudoephedrine Amide | Acidic or basic hydrolysis | Problem: Harsh conditions required. Solution: Add the crude amide directly to a refluxing solution of aqueous H₂SO₄. The desired product can often be isolated after workup, while the protonated pseudoephedrine remains in the aqueous layer. |
Self-Validation: Confirm complete removal of the auxiliary by ¹H NMR (disappearance of characteristic auxiliary signals) and TLC. Confirm the stereochemical integrity of your product by measuring its optical rotation or re-analyzing the e.e. by chiral HPLC.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (R)-2-Butylcyclopentan-1-amine via Chiral Sulfinamide Auxiliary
This protocol is a representative procedure based on established methods for asymmetric amine synthesis.[5]
Step 1: Imine Formation
-
To a solution of 2-butylcyclopentanone (1.0 eq) in THF (0.5 M), add (R)-(+)-2-methyl-2-propanesulfinamide (1.05 eq).
-
Add titanium(IV) ethoxide (2.0 eq) dropwise at room temperature.
-
Heat the mixture to 65 °C and stir for 12-18 hours. Monitor by TLC or GC-MS for the disappearance of the ketone.
-
Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of celite, washing with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-sulfinyl imine.
Step 2: Diastereoselective Reduction
-
Dissolve the crude N-sulfinyl imine in THF (0.2 M) and cool the solution to -48 °C in a dry ice/acetonitrile bath.
-
Add NaBH₄ (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above -40 °C.
-
Stir the reaction at -48 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude sulfinamide. Purify by column chromatography if necessary.
Step 3: Auxiliary Cleavage
-
Dissolve the purified sulfinamide in methanol (0.2 M).
-
Add 4N HCl in 1,4-dioxane (4.0 eq) and stir at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in diethyl ether and extract with 1N HCl.
-
Basify the aqueous layer to pH > 12 with 3N NaOH and extract with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous K₂CO₃, filter, and carefully concentrate to yield the final enantiopure amine.
References
-
Fraga, C. A. M., & Barreiro, E. J. (1995). Studies Toward the Diastereoselective Reduction of 2-Alkoxycarbonyl-2-allyl-cyclopentanone Derivatives with Boron Hydrides. Synthetic Communications, 25(8), 1133–1144. [Link]
-
Barreiro, E. J., & Fraga, C. A. M. (1995). Studies Toward the Diastereoselective Reduction of 2-Alkoxycarbonyl-2-allyl-cyclopentanone Derivatives with Boron Hydrides. Semantic Scholar. [Link]
-
Fraga, C. A. M., & Barreiro, E. J. (1995). Studies Toward the Diastereoselective Reduction of 2-Alkoxycarbonyl-2-allyl-cyclopentanone Derivatives with Boron Hydrides. Sci-Hub. [Link]
-
Dunsmore, C. J., Carr, R., Fleming, T., & Turner, N. J. (2006). A Chemo-Enzymatic Route to Enantiomerically Pure Cyclic Tertiary Amines. Journal of the American Chemical Society, 128(7), 2224–2225. [Link]
-
Ma, S., & Han, X. (2011). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 111(8), 5088–5133. [Link]
-
Kudale, A. A., et al. (2014). Asymmetric synthesis of 2-substituted cyclic amines. Tetrahedron Letters, 55(52), 7219–7221. [Link]
-
Paquette, L. A., & Tae, J. (2000). Asymmetric cyclopentannelation. Chiral auxiliary on the allene. Organic Letters, 2(16), 2447–2450. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Dineen, T. A., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(1), 1-20. [Link]
-
Pellicciari, R., et al. (2003). Enantioselective synthesis of chiral BCPs. European Journal of Organic Chemistry, 2003(18), 3627-3635. [Link]
-
Aggarwal, V. K., et al. (2003). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry, 1, 1999-2008. [Link]
-
Raczko, J. (2020). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts. Molecules, 25(23), 5732. [Link]
-
Britton, R. (2000). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
-
Szymański, W., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. ACS Catalysis, 10(15), 8516-8523. [Link]
-
Aza-Michael reaction with different aniline nucleophiles. ResearchGate. [Link]
-
Parvulescu, A. C., & De Vos, D. E. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(19), 7939-7952. [Link]
-
Bode, J. W. Kinetic resolution of amines. Bode Research Group. [Link]
-
Martin, S. F., et al. (2013). An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Beilstein Journal of Organic Chemistry, 9, 2103-2112. [Link]
-
Gellman, S. H., et al. (2005). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. The Journal of Organic Chemistry, 70(8), 3324-3327. [Link]
-
Feringa, B. L., & Minnaard, A. J. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13349–13415. [Link]
-
Gais, H. J., et al. (2006). Asymmetric synthesis of highly substituted azapolycyclic compounds via 2-alkenyl sulfoximines: potential scaffolds for peptide mimetics. Journal of the American Chemical Society, 128(12), 4023-4034. [Link]
-
Aggarwal, V. K., et al. (2002). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (14), 1514-1515. [Link]
- Resolution of chiral amines.
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Höhne, M., et al. (2018). Protein-engineering of an amine transaminase for the stereoselective synthesis of a pharmaceutically relevant bicyclic amine. Organic & Biomolecular Chemistry, 16(3), 353-356. [Link]
-
Waser, M., et al. (2018). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 9(4), 958-962. [Link]
-
Abellán, T., et al. (2001). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 12(4), 643-653. [Link]
-
MacMillan, D. W. C., et al. (2007). Highly Stereoselective Metal-Free Catalytic Reduction of Imines. Organic Letters, 9(7), 1267-1270. [Link]
-
Reddit user discussion on reductive amination. Reddit. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sci-Hub. Studies Toward the Diastereoselective Reduction of 2-Alkoxycarbonyl-2-allyl-cyclopentanone Derivatives with Boron Hydrides / Synthetic Communications, 1995 [sci-hub.sg]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Sci-Hub. Asymmetric synthesis of 2-substituted cyclic amines / Tetrahedron Letters, 2014 [sci-hub.sg]
- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 8. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
2-Butylcyclopentan-1-amine stability and storage conditions
Technical Support Center: 2-Butylcyclopentan-1-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common questions and troubleshooting scenarios related to the compound's stability and storage, ensuring the integrity of your experiments and materials.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure maximum stability and longevity, this compound should be stored under controlled conditions that mitigate its inherent reactivity. As an aliphatic amine, it is susceptible to environmental factors. The ideal storage protocol involves a multi-faceted approach summarized in the table below.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1] Temperatures below 30°C (86°F) are generally recommended to minimize volatility and decomposition.[2] For long-term storage, refrigeration is a viable option.[3] | Lower temperatures reduce the rate of potential degradation reactions and decrease vapor pressure. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[3][4] | Prevents atmospheric oxidation, which can cause discoloration and impurity formation, and reaction with atmospheric carbon dioxide.[4] |
| Container | Use tightly sealed containers made of compatible materials such as high-density polyethylene (HDPE) or amber glass.[2] | Prevents exposure to air and moisture.[2] Amber glass provides additional protection from light. |
| Environment | Store in a well-ventilated area designated for flammable and corrosive materials, away from sources of ignition.[1][2][4][5] | Aliphatic amines can be flammable and corrosive.[4][5][6] Proper ventilation disperses any volatile organic compounds (VOCs).[2] |
Q2: Is this compound sensitive to air and moisture?
Yes. Like many aliphatic amines, this compound exhibits sensitivity to both air and moisture.
-
Air Sensitivity: The lone pair of electrons on the nitrogen atom makes the amine susceptible to atmospheric oxidation. This process can lead to the formation of colored impurities, often presenting as a yellowing or browning of the initially colorless liquid. Furthermore, amines can react with carbon dioxide (CO₂) present in the air to form carbamate salts, which may appear as a precipitate or lead to inconsistent results in reactions.[4][5]
-
Moisture Sensitivity (Hygroscopicity): Amines are often hygroscopic, meaning they can absorb moisture from the atmosphere.[2] This ingress of water can lead to the formation of hydrates or other undesirable byproducts, effectively lowering the purity of the material.[2]
Q3: What are the primary signs of degradation to look for?
You should visually inspect the compound before use. Key indicators of degradation include:
-
Color Change: A change from a colorless or pale-yellow liquid to a distinct yellow or brown hue is a primary indicator of oxidation.
-
Precipitate Formation: The presence of solid material in the liquid could indicate the formation of carbamate salts from a reaction with CO₂ or other impurities.
-
Inconsistent Analytical Data: If you observe unexpected peaks in NMR, LC-MS, or GC-MS analyses compared to the reference data, the compound has likely degraded.
Q4: Which materials and chemicals are incompatible with this compound?
To prevent hazardous reactions and maintain the purity of the compound, it is critical to avoid contact with incompatible substances.
Table 2: Chemical Incompatibilities
| Incompatible Class | Specific Examples | Rationale |
| Strong Oxidizing Agents | Peroxides, Nitrates, Halogens | Can cause vigorous or explosive reactions. |
| Acids | Hydrochloric Acid, Sulfuric Acid | Amines are basic and will undergo a strong exothermic neutralization reaction with acids to form salts. |
| Acid Chlorides & Anhydrides | Acetyl Chloride, Acetic Anhydride | Reacts vigorously in an acylation reaction to form amides.[4][5] |
| **Carbon Dioxide (CO₂) ** | Atmospheric or concentrated CO₂ | Reacts to form carbamate salts, leading to product degradation.[4][5] |
| Halogenated Solvents | Methylene Chloride, Carbon Tetrachloride | Some amines can react violently with halogenated compounds.[7] |
Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides a logical workflow to diagnose and resolve them.
Problem 1: The amine sample has developed a yellow or brown color.
-
Potential Cause: This is a classic sign of atmospheric oxidation. The amine has likely been exposed to air due to an improper seal or from being handled outside of an inert atmosphere.
-
Troubleshooting Steps & Solutions:
-
Assess Purity: Analyze a small aliquot of the discolored material using a suitable technique (e.g., GC-MS or ¹H NMR) to quantify the level of impurities.
-
Determine Usability: For applications not sensitive to minor impurities, the material may still be viable. However, for high-purity applications such as drug development or catalysis, the presence of oxidation byproducts can be detrimental.
-
Purification: If necessary and feasible, consider purification by distillation under reduced pressure.
-
Preventive Measures: For future use, ensure the bottle is purged with an inert gas (nitrogen or argon) after each use and the cap is sealed tightly. Use syringe techniques to transfer the liquid while maintaining an inert atmosphere.
-
Problem 2: Inconsistent reaction yields or unexpected side products are observed.
-
Potential Cause: The purity of the this compound may be compromised. This could be due to degradation from oxidation, moisture absorption, or reaction with atmospheric CO₂.[2][4] A lower concentration of the active amine will lead to stoichiometric imbalances and potentially altered reaction kinetics.
-
Troubleshooting Steps & Solutions:
-
Verify Reagent Integrity: Use a fresh, unopened bottle of the amine or a sample that has been rigorously stored under ideal conditions as a positive control in your reaction.
-
Analyze the Suspect Amine: Run a purity analysis on the amine you have been using. A simple titration can help determine the effective molarity if degradation to non-basic species has occurred.
-
Review Handling Protocol: Ensure that all solvents and reagents used in the reaction are anhydrous and that the reaction is performed under an inert atmosphere to rule out other sources of contamination.
-
Problem 3: A solid precipitate has formed in the amine bottle.
-
Potential Cause: This is most commonly due to the reaction of the amine with atmospheric CO₂, forming an insoluble carbamate salt.[4][5]
-
Troubleshooting Steps & Solutions:
-
Do Not Use: The presence of a precipitate indicates significant degradation. The effective concentration of the amine is unknown, and the precipitate itself can interfere with reactions.
-
Proper Disposal: Dispose of the degraded material according to your institution's hazardous waste guidelines.
-
Implement Strict Inert Handling: This level of degradation points to a significant failure in storage and handling. Obtain a fresh bottle and enforce a strict protocol of using an inert gas blanket and proper sealing techniques for all future uses.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical process for troubleshooting issues related to the stability of this compound.
Caption: A flowchart for diagnosing and resolving common stability issues.
References
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Diplomata Comercial. Retrieved from [Link]
-
Amines. (n.d.). NCERT. Retrieved from [Link]
Sources
Technical Support Center: Catalytic Reactions of 2-Butylcyclopentan-1-amine
Welcome to the technical support center for the synthesis and troubleshooting of 2-Butylcyclopentan-1-amine and related chiral cyclopentylamine derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize catalytic methods to synthesize these valuable building blocks. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve challenges encountered in your laboratory work.
This resource is structured to provide rapid answers through FAQs and in-depth solutions via a detailed troubleshooting guide. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic routes for synthesizing this compound?
The most prevalent and industrially relevant method is the catalytic reductive amination of 2-butylcyclopentanone. This reaction typically involves condensing the ketone with an amine source (like ammonia or an ammonium salt) to form an imine intermediate, which is then reduced in situ to the desired primary amine.[1][2] Alternative advanced methods, such as catalytic C-H amination, are emerging but are often more substrate-specific and complex.[3][4]
Q2: How do I select the appropriate catalyst for stereoselective reductive amination?
The choice depends heavily on the desired stereochemical outcome (diastereo- and enantioselectivity).
-
For Diastereoselectivity: In many cases, substrate control during the reduction of the imine intermediate dictates the diastereomeric ratio. Heterogeneous catalysts like Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), or Raney Nickel (Ra-Ni) are common choices.[5] The catalyst's surface properties and the reaction conditions (solvent, temperature, hydrogen pressure) can influence the approach of the imine to the catalyst surface.
-
For Enantioselectivity: To achieve high enantiomeric excess (ee), a chiral catalyst system is required. This typically involves a transition metal (e.g., Iridium, Rhodium, Ruthenium) complexed with a chiral ligand (e.g., chiral phosphines).[6] Biocatalysis using engineered enzymes like amine dehydrogenases or transaminases also offers a highly selective and sustainable alternative.[7]
Q3: What are the critical reaction parameters to control for a successful synthesis?
Several parameters are crucial and interconnected:
-
Temperature: Lower temperatures often favor higher stereoselectivity but may lead to slower reaction rates. Conversely, higher temperatures can accelerate the reaction but may decrease selectivity and promote side reactions or catalyst degradation.[5][8]
-
Pressure (for Hydrogenation): Sufficient hydrogen pressure is necessary to ensure the rate of imine reduction is competitive with potential side reactions. For challenging reductions, higher pressures may be required.[5]
-
Solvent: The solvent affects the solubility of the substrate, reagents, and intermediates.[5][9] Protic solvents like alcohols (methanol, ethanol) are common as they can participate in the reaction mechanism and help solubilize ammonium salts. The choice of solvent can also significantly impact catalyst stability and stereoselectivity.[10]
-
pH/Additives: In reductive aminations using ammonia, the pH can influence the equilibrium between the ketone, amine, and the imine intermediate. Additives like titanium(IV) isopropoxide can be used to facilitate imine formation and trap water, driving the equilibrium forward.
Q4: How can I effectively monitor the reaction's progress?
Regular monitoring is key to determining the reaction endpoint and preventing the formation of byproducts.
-
Thin Layer Chromatography (TLC): A quick and effective method. Use a suitable stain for amines (e.g., ninhydrin) as the product may not be UV-active.
-
Gas Chromatography (GC) or GC-MS: Excellent for volatile compounds. It allows for the quantification of starting material, product, and potential byproducts.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile compounds or when chiral analysis is needed (using a chiral column).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a detailed question-and-answer format.
Issue 1: Low Yield or Incomplete Conversion
Question: My reductive amination reaction is sluggish or stalls before the starting material (2-butylcyclopentanone) is fully consumed. What are the potential causes and how can I resolve this?
Answer & Analysis: Low conversion is a common problem that can stem from several factors related to catalyst activity, reaction equilibrium, or physical limitations of the system. A systematic approach is required to pinpoint the root cause.
Systematic Troubleshooting Protocol:
-
Verify Catalyst Activity: The catalyst is the most critical component.
-
Cause: Heterogeneous catalysts (e.g., Pd/C, Ra-Ni) can lose activity due to improper storage (oxidation) or contamination from previous uses.[5] Homogeneous catalysts can decompose if not handled under the appropriate atmosphere.
-
Solution: Always use a fresh batch of catalyst from a reliable supplier for critical reactions. If you suspect catalyst deactivation, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure heterogeneous catalysts are handled carefully to avoid prolonged exposure to air.
-
-
Assess Substrate and Reagent Purity & Solubility:
-
Cause: Impurities in the starting ketone or solvent can act as catalyst poisons. Poor solubility of the ketone in the chosen solvent will severely limit the reaction rate, as the reaction occurs at the catalyst's surface.[5]
-
Solution: Purify the starting ketone if its purity is questionable. Ensure the substrate is fully dissolved at the reaction temperature. If solubility is an issue, consider a co-solvent system (e.g., ethanol/THF) or a different solvent altogether.[5]
-
-
Evaluate Reaction Conditions:
-
Cause: Insufficient hydrogen pressure can make the reduction step the rate-limiting factor. The reaction temperature may be too low for the specific substrate-catalyst combination.[5] The equilibrium for imine formation might not be favorable.
-
Solution:
-
Pressure: Ensure the system is properly sealed and increase the hydrogen pressure (e.g., from 1 atm to 3-4 atm using a Parr hydrogenator).
-
Temperature: Gradually increase the reaction temperature in 10 °C increments. Monitor for side product formation.
-
Equilibrium: If imine formation is suspected to be the issue, consider adding a dehydrating agent like molecular sieves or using a Dean-Stark trap to remove water and drive the equilibrium towards the imine.
-
-
-
Check Stoichiometry of the Amine Source:
-
Cause: An insufficient amount of the amine source (e.g., ammonia) will limit the formation of the imine intermediate.
-
Solution: When using ammonia, ensure it is in sufficient excess. Using a sealed pressure vessel is often necessary to maintain a high concentration of dissolved ammonia.
-
Logical Troubleshooting Workflow: Low Yield
Caption: A workflow for troubleshooting low reaction yields.
Issue 2: Poor Stereoselectivity
Question: My reaction produces the desired this compound, but as a mixture of diastereomers or with low enantiomeric excess. How can I improve the stereochemical outcome?
Answer & Analysis: Achieving high stereoselectivity is often the primary challenge in synthesizing complex chiral amines.[3][11] Selectivity is determined in the step where the new stereocenter is formed—the reduction of the C=N bond. This step is influenced by steric and electronic interactions between the substrate, the catalyst, and the solvent.
Strategies for Improving Stereoselectivity:
-
Catalyst and Ligand Screening (for enantioselectivity): The interaction between the metal and the chiral ligand creates a specific chiral environment.
-
Action: Screen a variety of chiral ligands. Even minor changes to the ligand's structure can have a profound impact on enantioselectivity.[6] If using a heterogeneous catalyst, screening different metals (e.g., Pt vs. Pd vs. Rh) can reveal significant differences.
-
-
Solvent Optimization: The solvent can influence the conformation of the imine intermediate and its binding to the catalyst.
-
Action: Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, Toluene, Dichloromethane, Methanol). A less coordinating solvent might enhance the interaction between the substrate and the chiral catalyst, leading to better selectivity.
-
-
Temperature Control:
-
Action: Lowering the reaction temperature generally increases selectivity by reducing the thermal energy of the system, which makes the energy difference between the diastereomeric transition states more significant. Try running the reaction at 0 °C or even -20 °C.
-
-
Substrate Modification:
-
Action: If possible, modifying a functional group elsewhere in the molecule can introduce a steric directing group that favors one approach to the catalyst over another. This is a more advanced strategy but can be highly effective.
-
Issue 3: Catalyst Deactivation and Inconsistent Performance
Question: My first reaction worked perfectly, but subsequent runs with the same batch of catalyst are showing declining yields and/or selectivity. What is causing this?
Answer & Analysis: Catalyst deactivation is the loss of catalytic activity or selectivity over time.[12] The primary mechanisms are poisoning, fouling, and thermal degradation. The amine product itself can sometimes act as an inhibitor, binding strongly to the catalyst's active sites and slowing the reaction.[6]
| Deactivation Mechanism | Cause | Diagnostic Clues | Solution |
| Poisoning | Irreversible binding of impurities (e.g., sulfur, halides, CO) to active sites.[12] | Sudden and severe loss of activity. | Purify all starting materials, solvents, and gases (H₂). Use a guard bed for gas streams if needed. |
| Fouling (Coking) | Physical deposition of carbonaceous materials or polymers on the catalyst surface, blocking active sites. | Gradual loss of activity. Visible dark deposits on the catalyst. | Optimize reaction conditions (lower temperature, shorter reaction time) to minimize side reactions. |
| Thermal Degradation (Sintering) | High temperatures cause catalyst particles to agglomerate, reducing the active surface area.[13] | Gradual loss of activity, particularly when running reactions at elevated temperatures. | Operate at the lowest effective temperature. Choose a catalyst with higher thermal stability. |
| Product Inhibition | The amine product coordinates strongly to the metal center, preventing substrate binding.[6] | Reaction rate slows down significantly as product concentration increases. | Consider using a biphasic system for easier product removal or a flow chemistry setup. Adjust catalyst loading. |
Causes of Catalyst Deactivation
Caption: Common mechanisms leading to catalyst deactivation.
Key Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of 2-Butylcyclopentanone
This protocol provides a starting point for the synthesis of this compound using a heterogeneous catalyst. Note: All operations should be performed in a well-ventilated fume hood.
Materials:
-
2-Butylcyclopentanone
-
Methanol (anhydrous)
-
Ammonia (7 N solution in Methanol)
-
Palladium on Carbon (10 wt% Pd/C)
-
Celite®
-
Hydrogen gas (H₂)
-
Standard glassware for inert atmosphere reactions
-
Parr hydrogenator or a balloon setup for hydrogenation
Procedure:
-
Reaction Setup:
-
To a thick-walled pressure vessel (e.g., a Parr shaker bottle) equipped with a magnetic stir bar, add 2-butylcyclopentanone (1.0 eq).
-
Add anhydrous methanol to create a 0.2 M solution.
-
Carefully add the 7 N solution of ammonia in methanol (5.0 eq).
-
Under a gentle stream of nitrogen or argon, add the 10% Pd/C catalyst (5 mol% relative to the ketone). Safety Note: Pd/C can be pyrophoric. Do not add it to the solvent in the presence of air.
-
-
Hydrogenation:
-
Seal the vessel securely.
-
Evacuate the vessel and backfill with nitrogen gas. Repeat this cycle three times.
-
Evacuate the vessel and backfill with hydrogen gas to the desired pressure (e.g., 50 psi or 3.5 bar). If using a balloon, evacuate and backfill with hydrogen from the balloon three times.
-
Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential for good contact between the gas, liquid, and solid catalyst phases.
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots (carefully venting the vessel first) and analyzing by TLC (staining with ninhydrin) or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5] Wash the Celite pad with methanol to ensure all product is collected. Safety Note: The Celite pad with the catalyst may be pyrophoric. Do not allow it to dry in the air. Quench it carefully with water.
-
Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia.
-
-
Purification:
-
The resulting crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel. Note that primary amines can streak on silica gel; it is often beneficial to pre-treat the silica with triethylamine (e.g., using an eluent containing 1% triethylamine).
-
References
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem.
- Amine Tre
- Troubleshooting of C
- Catalyst deactivation in the synthesis of cyclopentanetriones - Benchchem.
- Synthesis of Chiral Amines from Benzylamino Alcohols: A Detailed Protocol for Researchers - Benchchem.
-
Collet, F., Lescot, C., & Dauban, P. (2011). Catalytic C-H amination: the stereoselectivity issue. Chemical Society Reviews, 40(4), 1926-36. [Link]
- Amine Plant Troubleshooting and Optimiz
-
Troubleshooting Foaming in an Amine Plant. YouTube. [Link]
-
Catalytic C–H amination: the stereoselectivity issue. R Discovery. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Institutes of Health. [Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
Catalytic C–H amination at its limits: challenges and solutions. Royal Society of Chemistry. [Link]
- Technical Support Center: Catalyst Deactivation in 1,5-Dimethylcyclopentene Synthesis - Benchchem.
-
Catalytic C–H amination: the stereoselectivity issue (2011). Semantic Scholar. [Link]
-
Reductive amination of cyclopentanone. ResearchGate. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health. [Link]
-
Amination of cyclopentanone and accompanied by‐reactions. ResearchGate. [Link]
-
Thermodynamic analysis of synthesis of cyclopentanol from cyclopentene and comparison with experimental data. ResearchGate. [Link]
-
Solubility and thermodynamic analysis of 1,6-Hexanediamine in mono-solvents and 1-butanol + cyclohexane mixed solvents at different temperatures. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic C-H amination: the stereoselectivity issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalytic C–H amination at its limits: challenges and solutions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
Technical Support Center: Overcoming Challenges in 2-Butylcyclopentan-1-amine Purification
Welcome to the comprehensive technical support guide for the purification of 2-Butylcyclopentan-1-amine. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges during the purification of this critical amine intermediate. Here, we address common issues with in-depth troubleshooting guides and frequently asked questions, grounded in scientific principles and practical expertise.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the purification of this compound.
Q1: What are the most common impurities I can expect in my crude this compound?
A1: Potential impurities largely depend on the synthetic route. Common pathways, such as the reductive amination of 2-butylcyclopentanone, can introduce specific contaminants.[1]
Potential Impurities Include:
-
Starting Materials: Unreacted 2-butylcyclopentanone and any reagents used in the amination process.
-
By-products: Products from side reactions, such as over-alkylation or secondary amine formation.
-
Solvent Residues: Residual solvents from the reaction and initial work-up steps.
-
Water: Often present from the reaction or extraction phases.
Q2: My purified this compound is turning yellow upon storage. What is causing this and how can I prevent it?
A2: Amines, in general, are susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as a yellow or brown hue.[2][3] This can be exacerbated by exposure to air (oxygen), light, and trace metal contaminants.
Prevention Strategies:
-
Inert Atmosphere: Store the purified amine under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Use amber-colored vials or store containers in the dark to prevent light-induced degradation.
-
High Purity: Ensure the highest possible purity, as trace impurities can sometimes catalyze oxidation reactions.
Q3: Can I use distillation to purify this compound?
A3: Yes, fractional distillation is a viable method for purifying this compound, especially for removing impurities with significantly different boiling points.[4] However, challenges such as the potential formation of azeotropes with water or other solvents must be considered.[5][6][7][8]
II. Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for more complex purification challenges.
Challenge 1: Incomplete Separation of this compound from Starting Ketone by Distillation
Q: I've attempted fractional distillation, but my final product is still contaminated with the starting material, 2-butylcyclopentanone. Why is this happening and what can I do?
A: This issue often arises due to the close boiling points of the amine and the corresponding ketone, or the formation of an azeotrope. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method impossible.[7][8]
Root Cause Analysis & Solution Workflow
Caption: Azeotropic dehydration workflow.
Experimental Protocol: Azeotropic Distillation with a Dean-Stark Apparatus
-
Setup: Assemble a distillation apparatus with a Dean-Stark trap.
-
Charging the Flask: To the distillation flask, add the water-contaminated this compound and an appropriate entrainer (e.g., toluene).
-
Heating: Heat the mixture to reflux. The entrainer will form a low-boiling azeotrope with water.
-
Azeotrope Distillation: The azeotrope will vaporize, condense, and collect in the Dean-Stark trap.
-
Separation: In the trap, the water and the immiscible entrainer will separate into two layers.
-
Water Removal: As the distillation proceeds, the lower aqueous layer is periodically drained from the trap.
-
Completion: The distillation is complete when no more water collects in the trap.
-
Final Purification: The dried amine remaining in the distillation flask can then be further purified by fractional distillation if necessary.
Challenge 3: Separation of Stereoisomers
Q: My synthesis produces a mixture of stereoisomers of this compound. How can I separate them to obtain the desired isomer?
A: The separation of stereoisomers (enantiomers and diastereomers) requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. [9][10][11][12]
Key Principles of Chiral HPLC Separation
Chiral separation relies on the differential interaction of stereoisomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for separating chiral amines. [10][11]
General Protocol for Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral column (e.g., Chiralpak® series). [11]2. Mobile Phase Screening:
-
Normal Phase: A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). [10] * Additive: For basic compounds like amines, adding a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase can improve peak shape and resolution. [9]3. Optimization:
-
Adjust the ratio of the non-polar solvent to the alcohol modifier to fine-tune retention times and resolution.
-
Vary the concentration of the basic additive.
-
Screen different alcohol modifiers (e.g., switch from isopropanol to ethanol).
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at an appropriate concentration (e.g., 1 mg/mL). [10][11]
Hypothetical Chromatographic Data for Isomer Separation
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Column | Chiralpak® IA | Chiralpak® IA |
| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% DEA | Hexane:Ethanol (95:5) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (Isomer 1) | 5.2 min | 8.1 min |
| Retention Time (Isomer 2) | 5.5 min | 9.5 min |
| Resolution (Rs) | 1.2 | 2.1 |
Note: The above data is illustrative. Actual conditions will need to be determined empirically.
III. Data Summary
Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₉N | 141.26 | Not readily available |
| 2-Butylcyclopentanone | C₉H₁₆O | 140.22 | ~195-200 |
| Cyclopentylamine | C₅H₁₁N | 85.15 | 106-108 |
Note: The boiling point of this compound is not widely published and may need to be determined experimentally. The boiling point of the corresponding ketone provides a rough estimate.
IV. References
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
-
Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. [Link]
-
Nassar, A. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]
-
CN111632400B - Recrystallization purification method of enamine salt - Google Patents.
-
Scribd. Amine Plant Troubleshooting and Optimiza. [Link]
-
University of Alberta. Isolation (Recovery). [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
Refining Community. Contamination in Amine Systems. [Link]
-
US6986833B2 - Process for fractionating water-containing crude amine mixtures from amine synthesis - Google Patents.
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents.
-
US2691624A - Azeotropic distillation of propyl amines - Google Patents.
-
National Institutes of Health. (1S,2S)-2-butylcyclopentan-1-amine | C9H19N - PubChem. [Link]
-
Chemistry LibreTexts. (2020, April 24). 13.2: Formation of Azeotropes in Distillation. [Link]
-
US6576796B1 - Process for the preparation of alkylamines - Google Patents.
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Books. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. [Link]
-
US5840987A - Process for the preparation of ethylamines - Google Patents.
-
Wikipedia. Azeotropic distillation. [Link]
-
GWSI. Dive Into Azeotropic Distillation: Essential Techniques. [Link]
-
YouTube. (2010, September 19). [Lab 6] Distilling Amines... Again. [Link]
-
EP0267081A1 - Process for the production of long chain alkyl amines and dimethylalkyl amines from esters - Google Patents.
-
YouTube. (2025, September 11). Amines-Part 11-Chemical Properties 5-Separation of Amines. [Link]
-
National Institutes of Health. 3-Butyl-2-methylcyclopentan-1-amine | C10H21N | CID 64909402 - PubChem. [Link]
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]
-
National Institutes of Health. 2-Butyl-2-cyclopenten-1-one | C9H14O | CID 9877385 - PubChem. [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
National Institutes of Health. 2-Methoxycyclopentan-1-amine | C6H13NO | CID 16795922 - PubChem. [Link]
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
US3864402A - Purification of secondary alkyl amines - Google Patents.
-
US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof - Google Patents.
-
National Institutes of Health. Cyclopentanone, 2-butyl- | C9H16O | CID 102524 - PubChem. [Link]
-
ResearchGate. (2025, June 11). (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]
-
National Institutes of Health. Cyclopentylamine | C5H11N | CID 2906 - PubChem. [Link]
-
PubMed. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. [Link]
-
US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation - Google Patents.
-
US4590292A - Process for the manufacture of cyclopropylamine - Google Patents.
-
National Institutes of Health. (2016, January 15). Strain Release Amination. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. US6986833B2 - Process for fractionating water-containing crude amine mixtures from amine synthesis - Google Patents [patents.google.com]
- 6. US2691624A - Azeotropic distillation of propyl amines - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. gwsionline.com [gwsionline.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: Scaling Up the Synthesis of 2-Butylcyclopentan-1-amine
Welcome to the technical support center for the synthesis and scale-up of 2-butylcyclopentan-1-amine. This guide is designed for researchers, chemists, and process development professionals to address common challenges and frequently asked questions encountered during laboratory synthesis and large-scale production. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively.
General Synthesis Overview
The most common and scalable method for preparing this compound is through the reductive amination of 2-butylcyclopentanone.[1][2][3] This process typically involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1][4] Careful control of reaction parameters is crucial to maximize yield and purity, especially during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The most industrially viable and common laboratory route is the one-pot reductive amination of 2-butylcyclopentanone.[3][5] This method is favored for its efficiency and atom economy. The key steps are:
-
Imine Formation: Reaction of 2-butylcyclopentanone with an ammonia source (e.g., ammonia, ammonium acetate, ammonium chloride) to form a cyclopentylimine intermediate. This is an equilibrium-driven reaction where the removal of water can drive it to completion.[1]
-
Reduction: The imine is then reduced to the target amine. This can be achieved using various reducing agents, such as sodium triacetoxyborohydride (STAB), sodium cyanoborohydride, or catalytic hydrogenation (e.g., H₂ over a Nickel or Palladium catalyst).[1][2][6]
The overall workflow is illustrated below.
Caption: High-level workflow for the synthesis of this compound.
Q2: How do I choose the right reducing agent for the scale-up of a reductive amination?
A2: The choice of reducing agent is a critical decision based on a balance of reactivity, selectivity, safety, cost, and ease of handling at scale.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for lab-scale synthesis. It is mild and selectively reduces the imine in the presence of the ketone, minimizing the formation of the 2-butylcyclopentanol byproduct.[1][6] However, its high cost and the generation of stoichiometric acetate waste can be drawbacks for large-scale production.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the imine under mildly acidic conditions (pH ~5-6).[1] A major concern for scale-up is the potential to generate highly toxic hydrogen cyanide (HCN) gas if the reaction becomes too acidic.[1] Strict pH control and appropriate safety containment are mandatory.
-
Catalytic Hydrogenation (H₂/Catalyst): This is often the most cost-effective and "green" option for large-scale industrial synthesis, with water being the only byproduct.[7] Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), or Platinum on Carbon (Pt/C).[8] Key considerations are the need for specialized high-pressure reactor systems and potential catalyst poisoning by the amine product or impurities.[7]
| Reducing Agent | Pros | Cons | Scale-Up Considerations |
| NaBH(OAc)₃ | High selectivity, mild conditions, tolerant of many functional groups.[6] | High cost, stoichiometric waste. | Best for high-value products where cost is less critical; waste disposal must be managed. |
| NaBH₃CN | Good selectivity, effective. | Toxicity risk (HCN gas) , requires pH control.[1] | Requires robust safety protocols, pH monitoring, and off-gas scrubbing systems. |
| H₂/Catalyst | Low cost, high atom economy, environmentally friendly.[7] | Requires high-pressure equipment, potential for catalyst poisoning/deactivation.[7] | High initial capital cost for equipment; catalyst selection and optimization are crucial. |
Q3: What are the critical process parameters to monitor during scale-up?
A3: When scaling up from the bench, several parameters become critical:
-
Temperature Control: Reductive aminations are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction is a significant safety hazard. Use a jacketed reactor with an appropriate heat transfer fluid and ensure the addition of reagents is controlled to manage the exotherm.
-
Mixing: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. The impeller design and agitation speed must be sufficient to ensure the reaction mass is homogeneous.
-
Reagent Addition Rate: Slow, controlled addition of the reducing agent is crucial to manage the reaction rate and temperature. Dumping all reagents together can lead to a dangerous exotherm and increased byproduct formation.
-
Process Analytics: Real-time monitoring of the reaction is ideal. Techniques like in-situ IR or process mass spectrometry can track the consumption of the ketone and the formation of the imine and amine. At a minimum, regular sampling for offline analysis (GC, HPLC) is necessary to determine reaction completion.
Troubleshooting Guide
Issue 1: Low Yield of this compound
This is one of the most common issues. The underlying cause can be diagnosed by analyzing the impurity profile of the crude reaction mixture.
Caption: Decision tree for troubleshooting low product yield.
Q: My reaction has stalled, and a GC-MS analysis shows a large amount of unreacted 2-butylcyclopentanone. What should I do?
A: This points to an issue with imine formation or the activity of your reducing agent.
-
Cause (Imine Formation): The equilibrium between the ketone/ammonia and the imine/water may not favor the imine.[1] On a large scale, the water generated can accumulate and inhibit the reaction.
-
Cause (Reducing Agent): The reducing agent may have degraded due to improper storage (exposure to moisture) or was insufficient.
-
Solution: Use a fresh, verified batch of the reducing agent. Ensure it is stored under anhydrous conditions. You may need to add an additional charge of the reducing agent after confirming its quality.
-
Issue 2: Significant Formation of 2-Butylcyclopentanol Byproduct
Q: I am getting a high percentage of the corresponding alcohol in my crude product. How can I prevent this?
A: This occurs when the reducing agent reduces the starting ketone faster than it reduces the imine intermediate.
-
Cause: The reducing agent is too reactive, or the reaction conditions favor ketone reduction. For example, sodium borohydride (NaBH₄) will readily reduce both ketones and imines.
-
Solution 1 (Change Reagent): The most effective solution is to switch to a more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically designed to favor the reduction of the protonated imine over the neutral ketone.[1][6][10]
-
Solution 2 (Stepwise Procedure): If you must use a less selective reagent like NaBH₄, modify the procedure. First, mix the ketone and the ammonia source and allow sufficient time for the imine to form (monitor by TLC or GC). Once imine formation has maximized, cool the reaction mixture (e.g., to 0 °C) and then slowly add the reducing agent.[6] This temporal separation of the two reaction steps can significantly improve selectivity.
-
Issue 3: Formation of the Secondary Amine Byproduct (Bis(2-butylcyclopentyl)amine)
Q: My product is contaminated with a higher molecular weight impurity, which I've identified as the secondary amine. How do I suppress this?
A: This side product forms when the primary amine product acts as a nucleophile and reacts with another molecule of the starting ketone, leading to a second reductive amination.[7]
-
Cause: The product amine is competing with ammonia for the ketone.
-
Solution: Use a large excess of the ammonia source. Le Châtelier's principle dictates that increasing the concentration of one nucleophile (ammonia) will favor its reaction with the ketone over the reaction with the product amine. Molar ratios of ammonia source to ketone of 5:1 or even 10:1 may be necessary, especially during scale-up where reaction times can be longer.
-
Issue 4: Difficulties with Product Isolation and Purification
Q: During the aqueous work-up, I'm struggling to get a clean separation, or my final product is impure after distillation.
A: Amines can be tricky to purify due to their basicity and ability to form emulsions.
-
Cause (Poor Extraction): The product amine may remain in the aqueous phase as an ammonium salt if the pH is not sufficiently basic.
-
Solution: During the basic extraction, ensure the aqueous layer's pH is robustly basic (pH > 11-12) by adding a strong base like 50% NaOH. This ensures the amine is in its freebase form, which is soluble in organic solvents. Check the pH with paper or a meter after mixing thoroughly.
-
-
Cause (Emulsion): The presence of the amine salt can act as a surfactant, leading to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult.
-
Solution: To break an emulsion, try adding a saturated brine (NaCl solution). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers. In some cases, filtering the entire mixture through a pad of Celite® can also be effective.
-
-
Cause (Purification): Amines can be challenging to purify via silica gel chromatography as they tend to streak on acidic silica.
-
Solution: For large-scale purification, fractional distillation under reduced pressure is the preferred method. Ensure your vacuum is stable and the column has sufficient theoretical plates to separate the product from close-boiling impurities. If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (~1-2%) or using basic alumina.
-
Experimental Protocol: Lab-Scale Reductive Amination
This protocol provides a starting point for laboratory synthesis.
Materials:
-
2-Butylcyclopentanone (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (3.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5-10 mL per gram of ketone)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-butylcyclopentanone and the chosen solvent (e.g., DCM).
-
Add ammonium acetate to the solution and stir the mixture vigorously at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride in portions over 30-60 minutes. Control the addition rate to keep the internal temperature below 30 °C.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Wash the organic layer sequentially with 1 M NaOH, water, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the crude product by vacuum distillation.
References
- Vertex Pharmaceuticals, Inc. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
- Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones with Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
- Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC - NIH.
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- Zhang, X., et al. (2013). Direct Catalytic Asymmetric Reductive Amination of Simple Aromatic Ketones.
- Chemistry LibreTexts. (2025). Synthesis of Amines.
- Google Patents. (n.d.). Preparation method for 2-alkyl-cyclopentanone (cyclohexanone)
- Google Patents. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of 1-Butyl-2-methylcyclopentan-1-amine.
- ResearchGate. (2024). Amination of cyclopentanone and accompanied by‐reactions.
- ResearchGate. (2012). What are the difficulties associated with reductive amination?
- OpenStax. (2023). 24.6 Synthesis of Amines - Organic Chemistry.
- YouTube. (2022). How to purify Amine? Grad student asked me.
- Google Patents. (n.d.).
- ResearchGate. (2025).
- Google Patents. (n.d.).
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Byproduct identification in 2-Butylcyclopentan-1-amine reactions
Welcome to the technical support center for the synthesis and analysis of 2-Butylcyclopentan-1-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly in the identification and mitigation of reaction byproducts. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.
Core Synthesis Pathway: Reductive Amination
The most common and efficient route to this compound is the reductive amination of 2-butylcyclopentanone. This process involves the condensation of the ketone with an amine source (typically ammonia or an ammonia equivalent) to form an imine intermediate, which is then reduced to the target primary amine.
Caption: Decision workflow for identifying and solving alcohol byproduct formation.
Question 2: My mass spectrometry results show a peak with a mass significantly higher than my product. It's also basic. What could this be?
Answer:
You are likely observing a secondary amine byproduct , formed through over-alkylation. The most probable structure is N,N-bis(2-butylcyclopentyl)amine or a related dicyclopentylamine derivative.
-
Causality: This byproduct forms when the desired primary amine product (this compound) acts as a nucleophile and attacks a second molecule of the starting ketone (2-butylcyclopentanone). This forms a new, larger imine (or iminium ion), which is then reduced to the secondary amine. This is a common issue in reductive aminations where the product amine is sufficiently reactive. [1][2]
-
Identification:
-
GC-MS/LC-MS: Look for a peak with a molecular ion corresponding to the mass of two product molecules minus NH₃ (M+ at m/z ~265.50). The exact mass will depend on the specific structure.
-
¹H NMR: The integration of the N-H proton signal (if visible) will be for one proton relative to the rest of the molecule, instead of two. You will also observe a more complex aliphatic region due to the two distinct butylcyclopentyl groups.
-
¹³C NMR: The spectrum will show a larger number of carbon signals than the primary amine product, reflecting the larger, less symmetric structure.
-
-
Troubleshooting & Prevention:
-
Use a Large Excess of the Amine Source: To favor the formation of the primary amine, Le Châtelier's principle can be applied. Use a significant molar excess of ammonia (e.g., as ammonium acetate or a solution of ammonia in an alcohol) relative to the ketone. [3]This increases the probability that the ketone will react with ammonia rather than the amine product.
-
Control Reactant Addition: Consider a slow addition of the ketone to a mixture of the amine source and the reducing agent. This maintains a low concentration of the ketone, reducing the likelihood of the product amine reacting with it.
-
Lower Reaction Temperature: Reducing the temperature can sometimes slow down the rate of the secondary amine formation more than the primary amine formation, improving selectivity.
-
Byproduct Identification Protocol
If your reaction mixture shows unexpected impurities, a systematic analytical approach is crucial.
Step-by-Step Experimental Workflow:
-
Initial Work-up & Separation:
-
Quench the reaction carefully with water or a mild base.
-
Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate, dichloromethane).
-
To separate neutral, acidic, and basic components, perform an acid-base extraction.
-
Wash the organic layer with dilute HCl (e.g., 1M) to extract basic components (amines) into the aqueous phase.
-
Wash the organic layer with dilute NaOH or NaHCO₃ to remove acidic components.
-
The remaining organic layer contains neutral compounds (e.g., 2-butylcyclopentanol, unreacted ketone).
-
-
Analyze each of these three fractions separately.
-
-
GC-MS Analysis:
-
Sample Prep: Dilute a small aliquot of each fraction in a suitable solvent (e.g., methanol, ethyl acetate). For amine fractions, derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape and volatility. [4] * Column: Use a standard non-polar or mid-polar column (e.g., DB-5ms, HP-5ms).
-
Method: Start with a broad temperature gradient (e.g., 50°C to 280°C) to ensure all components elute.
-
Analysis: Examine the mass spectrum of each unknown peak. Determine the molecular ion and look for characteristic fragmentation patterns. Compare against spectral libraries (e.g., NIST).
-
-
NMR Spectroscopy:
-
If a byproduct is present in sufficient quantity (>5%), isolate it using column chromatography or preparative HPLC.
-
Dissolve the purified byproduct in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to definitively elucidate the structure. [5]
-
Summary of Potential Byproducts
| Byproduct Name | Chemical Formula | Molecular Weight ( g/mol ) | Primary Identification Method | Key Analytical Signature |
| 2-Butylcyclopentanol | C₉H₁₈O | 142.24 | GC-MS, IR | MS: M+ at m/z 142. IR: Broad O-H stretch at 3200-3600 cm⁻¹. |
| Unreacted Ketone | C₉H₁₆O | 140.22 | GC-MS | MS: M+ at m/z 140. IR: Strong C=O stretch at ~1740 cm⁻¹. |
| Imine Intermediate | C₉H₁₇N | 139.24 | GC-MS (if stable) | MS: M+ at m/z 139. Often transient and difficult to isolate. |
| Secondary Amine | C₁₈H₃₅N | 265.50 | LC-MS, GC-MS | MS: M+ at m/z 265. Will extract into the acidic aqueous phase. |
References
-
Amine Unit Optimization and Troubleshooting. (2022, January 17). YouTube. Retrieved from [Link]
-
Kohl, A. L. (1995). Amine plant troubleshooting and optimization. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Retrieved from [Link]
-
Asymmetric Synthesis. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]
-
Colia, M., Canova, E., Cravotto, G., & Bucciol, F. (2024). Amination of cyclopentanone and accompanied by‐reactions. ChemSusChem. Retrieved from [Link]
-
Levin, M. D., et al. (2016). Strain Release Amination. PMC. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Doležal, P., et al. (2004). Reductive amination of cyclopentanone. ResearchGate. Retrieved from [Link]
-
Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
-
Study.com. (n.d.). What are the products of the following reactions? 1) cyclopentanone + cyclohexylamine... Retrieved from [Link]
-
Khederlou, M. (2012). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. ResearchGate. Retrieved from [Link]
-
Galkin, K. I., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. Retrieved from [Link]
-
Van Wyk, L., et al. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
-
Chemical Communications. (2020). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]
-
MH Chem. (2022, August 11). How to purify Amine? YouTube. Retrieved from [Link]
-
Kew, W., et al. (2020). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts. PMC. Retrieved from [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of 2-Butylcyclopentan-1-amine Enantiomers
Welcome to the technical support center for the enantiomeric resolution of 2-butylcyclopentan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating this chiral amine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in scientific principles to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective problem-solving.
I. Foundational Concepts: Choosing Your Resolution Strategy
The successful separation of this compound enantiomers hinges on selecting the most appropriate resolution strategy. The primary methods include classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography. The choice depends on factors such as scale, required purity, available equipment, and downstream applications.
II. Troubleshooting Guide: Diastereomeric Salt Crystallization
Classical resolution by forming diastereomeric salts with a chiral resolving agent is a widely used technique for separating enantiomers on a preparative scale.[1][2][3] This method leverages the different physical properties, such as solubility, of the resulting diastereomers.[1][4][5]
Diagram: General Workflow for Diastereomeric Salt Resolution
Caption: Workflow for separating enantiomers via diastereomeric salt crystallization.
Common Problems & Solutions
Q1: My diastereomeric salts are not crystallizing; an oil or gum has formed.
-
Potential Cause: This phenomenon, known as "oiling out," often occurs when the solubility of the salt in the chosen solvent is too high, or when the solution is supersaturated too quickly. The salt comes out of the solution at a temperature above its melting point.
-
Troubleshooting Steps:
-
Solvent Polarity: The solvent plays a critical role.[6] Try a less polar solvent to decrease the solubility of the salts. A systematic screening of solvents with varying polarities is recommended.
-
Slower Cooling: If using temperature reduction for crystallization, slow down the cooling rate. A gradual decrease in temperature allows for orderly crystal lattice formation.
-
Seeding: Introduce a small seed crystal of the desired diastereomer to initiate crystallization at a lower level of supersaturation.
-
Solvent/Anti-Solvent System: Consider using a solvent system where the salt is soluble in one solvent and insoluble in another (the "anti-solvent"). Slowly add the anti-solvent to the solution to induce crystallization.
-
Q2: After multiple recrystallizations, the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) is not improving.
-
Potential Cause: You may be encountering a "solid solution," where the crystal lattice of the less soluble diastereomer incorporates the more soluble one.[6] This is more likely if the two diastereomers have high structural similarity.
-
Troubleshooting Steps:
-
Confirmation: Suspect a solid solution if repeated recrystallizations fail to enhance purity.[6] This can be confirmed by constructing a binary phase diagram (melting point vs. composition). A solid solution will show a continuous change in melting point with composition, unlike a simple eutectic mixture.[6]
-
Change the Resolving Agent: The most effective solution is often to switch to a structurally different chiral resolving agent.[6] This will create a new pair of diastereomers with different physical properties and crystal packing behaviors, potentially avoiding the solid solution issue.
-
Solvent Screening: A comprehensive solvent screen is crucial. Different solvents can alter solute-solvent interactions and crystal packing, which might be enough to break the solid solution.[4][6]
-
Temperature Cycling (Annealing): Subjecting the solid to heating and slow cooling cycles can sometimes promote phase separation into the more stable, pure diastereomer.[6]
-
Q3: The yield of the desired enantiomer is very low.
-
Potential Cause: The solubilities of the two diastereomeric salts may be too similar, leading to co-precipitation. Alternatively, the theoretical maximum yield for a classical resolution is 50% for each enantiomer, which can be a limiting factor.[7][8]
-
Troubleshooting Steps:
-
Optimize Crystallization Conditions: Fine-tune the temperature, concentration, and solvent to maximize the solubility difference between the diastereomers. Ternary phase diagrams can be constructed to understand the solubility behavior in a given solvent.[4]
-
Dynamic Resolution: For a significant yield increase (up to 100% theoretical yield), consider a dynamic diastereomeric crystallization. This involves in-situ racemization of the unwanted enantiomer in the mother liquor, which then allows it to crystallize as the less soluble diastereomer.[9][10] This often requires a racemization catalyst that is compatible with the crystallization conditions.[9]
-
III. Troubleshooting Guide: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and highly selective method that utilizes enzymes, typically lipases, to selectively acylate one enantiomer of the amine, allowing for the separation of the unreacted amine from the newly formed amide.[11][12][13]
Diagram: Mechanism of Enzymatic Kinetic Resolution
Sources
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 12. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Cyclopentanamine Organocatalysts: Evaluating 2-Butylcyclopentan-1-amine
Introduction: The Quest for Stereocontrol with Chiral Primary Amines
In the landscape of modern drug discovery and fine chemical synthesis, the ability to control molecular chirality is paramount. Asymmetric organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering operational simplicity, lower toxicity, and access to unique reaction pathways.[1] Within this field, chiral primary amines have carved out a significant niche, leveraging fundamental activation modes—enamine and iminium ion catalysis—to forge stereochemically complex molecules with high fidelity.[2][3]
The cyclopentane ring serves as a privileged scaffold in catalyst design. Its conformational rigidity, compared to more flexible acyclic systems, helps to create a well-defined chiral environment, which is essential for effective stereochemical communication during the catalytic cycle. While proline and its derivatives (based on a pyrrolidine ring) are the undisputed luminaries of cyclic amine catalysis, the exploration of substituted cyclopentanamines offers a promising avenue for fine-tuning catalytic performance.
This guide provides an in-depth comparison of 2-butylcyclopentan-1-amine, a lesser-explored catalyst, with other established cyclopentanamine and cyclic amine catalysts. As direct experimental data for this compound in the public domain is scarce, this analysis will be grounded in established mechanistic principles, structure-activity relationships, and performance data from closely related analogues. We will dissect the structural features of these catalysts to predict their impact on reaction outcomes, providing researchers with a robust framework for catalyst selection and development.
Mechanistic Cornerstone: Enamine and Iminium Ion Catalysis
Primary and secondary amine organocatalysts operate through two primary activation modes that transiently convert substrates into more reactive intermediates. Understanding these cycles is crucial to appreciating how catalyst structure dictates reactivity and selectivity.
-
Enamine Catalysis (HOMO Activation): The amine catalyst condenses with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This process raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making its α-carbon susceptible to attack by electrophiles, such as in Michael additions or α-functionalizations.[1]
-
Iminium Ion Catalysis (LUMO Activation): The amine catalyst reacts with an α,β-unsaturated carbonyl to form a positively charged iminium ion. This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it highly susceptible to attack by nucleophiles at the β-position.[4]
The stereochemical outcome of these reactions is determined in the C-C bond-forming step. The chiral catalyst's structure dictates the facial selectivity of the incoming reagent by creating a sterically hindered and an electronically favored trajectory of approach.
Caption: General catalytic cycle for an amine-catalyzed Michael addition via enamine activation.
Benchmark Cyclopentanamine and Related Catalysts
To properly evaluate this compound, we must first understand the performance of its structural relatives and other relevant cyclic amine catalysts.
(1R,2R)-Cyclopentane-1,2-diamine Derivatives
This class of C2-symmetric catalysts is particularly interesting because it offers the potential for bifunctional activation. One amine can form the enamine while the other, often derivatized into a thiourea, squaramide, or sulfonamide, can act as a hydrogen-bond donor to activate the electrophile and organize the transition state.[5] This dual activation often leads to high levels of stereocontrol. Even without derivatization, the second amine group can influence the steric environment.
Unsubstituted Cyclopentanamine
As the parent structure, simple chiral cyclopentanamine provides a fundamental baseline. It offers the rigid cyclopentyl backbone but lacks any additional steric or electronic directing groups. Its performance is generally modest, highlighting the need for substitution to enhance stereoselectivity.
Cyclohexanamine Derivatives (e.g., from Diaminocyclohexane - DACH)
Comparing the five-membered cyclopentane ring to a six-membered cyclohexane ring is instructive. The cyclohexane ring is conformationally more flexible (chair-boat interconversion), which can lead to a less defined transition state and lower enantioselectivities compared to cyclopentane-based catalysts. However, the trans-1,2-diaminocyclohexane (DACH) scaffold has been used successfully to create highly effective bifunctional catalysts, demonstrating that a well-designed catalyst can overcome the ring's inherent flexibility.[6][7]
In-Depth Analysis of this compound
While not extensively documented in catalytic applications, we can predict the behavior of this compound by dissecting its key structural features. We will focus on the cis and trans diastereomers, as their stereochemical relationship will profoundly impact their catalytic potential.
Proposed Synthesis
A plausible route to chiral this compound could involve the asymmetric reduction of a suitable enamine or imine derived from 2-butylcyclopentanone, or through methods involving the ring-opening of a bicyclic precursor to install the desired stereochemistry.[2]
Structural Features and Hypothesized Catalytic Performance
The primary amine at C1 is the catalytic center. The crucial element for analysis is the butyl group at the adjacent C2 position.
-
Steric Effects: The butyl group is a moderately bulky alkyl substituent. In a catalytic cycle, this group would be positioned adjacent to the reactive enamine double bond. Its role is to create a steric shield that blocks one face of the enamine from the approaching electrophile, thereby directing the attack to the opposite, less hindered face.[8][9] This is the primary mechanism for stereoinduction.
-
Cis vs. Trans Isomers:
-
trans-2-Butylcyclopentan-1-amine: In this isomer, the butyl group and the reacting nitrogen of the enamine are on opposite sides of the cyclopentane ring. The butyl group would act as a steric blocking element, forcing the incoming electrophile to approach from the face opposite to it. This arrangement is expected to provide good to excellent stereoselectivity.
-
cis-2-Butylcyclopentan-1-amine: Here, the butyl group and the enamine's nitrogen are on the same face. This could lead to a more complex situation. The butyl group might "fold back" over the enamine, creating a highly congested pocket that could either lead to very high stereoselectivity if the electrophile can fit, or it could completely shut down reactivity by blocking all trajectories of approach.
-
-
Electronic Effects: The butyl group is an electron-donating group (EDG). This will slightly increase the electron density of the enamine, enhancing its nucleophilicity and potentially increasing the reaction rate compared to an unsubstituted cyclopentanamine.[10]
Caption: The butyl group on the catalyst backbone sterically shields one face of the enamine.
Prediction: We hypothesize that trans-2-butylcyclopentan-1-amine would be a competent catalyst for asymmetric reactions like the Michael addition. The butyl group's steric bulk should provide effective facial discrimination, leading to high enantioselectivity. However, this same bulk might slightly reduce the reaction rate compared to smaller catalysts due to steric hindrance in the transition state. The cis isomer is less predictable and could be either highly selective or completely inactive.
Comparative Performance Data
To contextualize our hypothesis, the following table presents established experimental data for benchmark catalysts in a model reaction: the asymmetric Michael addition of cyclohexanone to β-nitrostyrene. A row for our target catalyst is included with predicted outcomes based on our analysis.
| Catalyst | Additive/Co-catalyst | Yield (%) | dr (syn/anti) | ee (%) | Reference |
| (S)-Proline | None | 95 | 93:7 | 20 | [11] (representative) |
| (1R,2R)-Diaminocyclohexane-Thiourea Derivative | Benzoic Acid | >95 | 95:5 | 96 | [7] (representative) |
| (1R,2R)-Cyclopentane-1,2-diamine Derivative | Not Specified | Moderate-High | Moderate-High | Moderate-High | [5] (qualitative) |
| trans-2-Butylcyclopentan-1-amine (Hypothesized) | Benzoic Acid | Good (80-95%) | Good-High | High (85-95%) | N/A |
| cis-2-Butylcyclopentan-1-amine (Hypothesized) | Benzoic Acid | Low to Good | Variable | Variable | N/A |
Note: The performance of proline derivatives and bifunctional catalysts like thioureas is highly substrate- and condition-dependent. The values presented are representative examples to illustrate general performance levels.
Experimental Protocol: A Self-Validating System for Catalyst Comparison
To empirically validate the hypotheses presented, the following general protocol for the asymmetric Michael addition can be employed. This standardized procedure ensures a fair and objective comparison between different catalysts.
Reaction: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
Materials:
-
trans-β-Nitrostyrene (Substrate A)
-
Cyclohexanone (Substrate B)
-
Chiral Amine Catalyst (e.g., trans-2-butylcyclopentan-1-amine)
-
Benzoic Acid (Co-catalyst)
-
Toluene (Solvent)
-
Standard work-up and purification reagents (e.g., saturated aq. NH4Cl, brine, anhydrous MgSO4, silica gel)
Procedure:
-
To a dry vial under an inert atmosphere (e.g., Nitrogen or Argon), add trans-β-nitrostyrene (0.1 mmol, 1.0 equiv).
-
Add the chiral amine catalyst (0.02 mmol, 20 mol%) and benzoic acid (0.02 mmol, 20 mol%).
-
Add toluene (0.5 mL).
-
Add cyclohexanone (0.5 mmol, 5.0 equiv) to the mixture.
-
Stir the reaction vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the nitrostyrene is complete (typically 24-72 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (2 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine (5 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct.
-
Analysis:
-
Determine the yield based on the isolated mass of the pure product.
-
Determine the diastereomeric ratio (dr) by 1H NMR analysis of the purified product.
-
Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column (e.g., Chiralpak AD-H, OD-H).
-
Conclusion and Future Outlook
While this compound remains an underexplored catalyst, a thorough analysis based on established organocatalytic principles allows us to form a strong hypothesis about its potential performance. The steric influence of the 2-butyl group, particularly in the trans configuration, is predicted to be a key driver for achieving high enantioselectivity in asymmetric transformations like the Michael addition. It represents a logical design choice for researchers seeking to build upon the simple cyclopentanamine scaffold, offering a balance of steric shielding without the electronic complexity of bifunctional systems.
The true value of this guide lies in providing a logical framework and a robust experimental protocol for testing this hypothesis. We strongly encourage researchers in the field to synthesize the cis and trans isomers of this compound and evaluate their performance using the outlined protocol. Such studies are essential to validate these predictions and to uncover the full potential of substituted cyclopentanamines, further enriching the powerful toolkit of asymmetric organocatalysis.
References
-
Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. (n.d.). MDPI. [Link]
-
Chiral Cyclopropenimine‐catalyzed Asymmetric Michael Addition of Bulky Glycine Imine to α,β‐Unsaturated Isoxazoles. (n.d.). ResearchGate. [Link]
-
Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. (2022). Beilstein Journals. [Link]
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. (n.d.).
-
Chiral primary amine catalysed asymmetric conjugate addition of azoles to α-substituted vinyl ketones. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Photoenzymatic Synthesis of α-Tertiary Amines By Engineered Flavin-Dependent 'Ene'-Reductases. (n.d.). PMC - NIH. [Link]
-
Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. (n.d.). MDPI. [Link]
-
Proposed transition states for the cyclopropanation of 1 and 2. (n.d.). ResearchGate. [Link]
-
Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (n.d.). MDPI. [Link]
-
Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. (2021). PubMed Central. [Link]
- Conjugate addition products of primary amines and activated acceptors. (n.d.).
-
Synthesis of Chiral Cyclopentenones. (n.d.). Chemical Reviews - ACS Publications. [Link]
-
(PDF) Electronicvs. Steric Hindrance Effects in Amine Ligands to Ru-Based Initiators for ROMP. (2025). ResearchGate. [Link]
-
Asymmetric anti-aldol addition of achiral ketones via chiral N-amino cyclic carbamate hydrazones. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Copper-Catalyzed Aza-Michael Addition of Aromatic Amines or Aromatic Aza-Heterocycles to α,β-Unsaturated Olefins. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory - Yale University. [Link]
-
On the Mechanism of the Asymmetric Aldol Addition of Chiral N-Amino Cyclic Carbamate Hydrazones: Evidence of Non-Curtin-Hammett Behavior. (n.d.). PMC - PubMed Central. [Link]
-
(1R,2S)-2-Amino-1-(Boc-amino)cyclopentane. (n.d.). AMERICAN ELEMENTS. [Link]
-
Transition State Analysis of Enantioselective Brønsted Base Catalysis by Chiral Cyclopropenimines. (n.d.). PMC - NIH. [Link]
-
Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. (2022). PMC - NIH. [Link]
-
13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). [Link]
-
The Asymmetric Michael Addition Reaction Using Chiral Imines. (2025). ResearchGate. [Link]
-
Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
-
2-Methylcyclohexane-1,4-Dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. (n.d.). ResearchGate. [Link]
-
Catalytic Intramolecular Conjugate Additions of Aldehyde-Derived Enamines to α,β-Unsaturated Esters. (2020). Gellman Group. [Link]
-
Transition State Analysis of Enantioselective Brønsted Base Catalysis by Chiral Cyclopropenimines. (2015). Journal of the American Chemical Society - ACS Figshare. [Link]
-
Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Synthesis and Catalytic Activity of 1,2- Benzenediamine-Derived Organocatalysts Based on (1R,2R)- Cyclohexane-1,2-diamine. (2024). ResearchGate. [Link]
-
Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-diamine. (2024). Preprints.org. [Link]
-
Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. (n.d.). ResearchGate. [Link]
-
Secondary and primary amine catalysts for iminium catalysis. (n.d.). PubMed. [Link]
-
Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (n.d.). RSC Publishing. [Link]
-
Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. (n.d.). Chemical Reviews. [Link]
-
Steric, Electronic and Conformational Synergistic Effects in the Au(I)-catalyzed α-C-H Bond Functionalization of Tertiary Amine. (n.d.). ChemRxiv. [Link]
-
Strain Release Amination. (2016). PMC - NIH. [Link]
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). NIH. [Link]
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (n.d.). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chiral primary amine catalysed asymmetric conjugate addition of azoles to α-substituted vinyl ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Secondary and primary amine catalysts for iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buy (1R,2R)-Cyclopentane-1,2-diamine | 3145-88-8 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Stereoisomers of 2-Butylcyclopentan-1-amine: Synthesis, Separation, and Predicted Biological Significance
In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its pharmacological profile. Neglecting stereoisomerism can lead to misleading interpretations of structure-activity relationships and, in some cases, unforeseen toxicological issues. This guide provides a comprehensive comparative analysis of the stereoisomers of 2-butylcyclopentan-1-amine, a substituted cyclopentylamine with potential applications in medicinal chemistry. Due to a lack of direct comparative experimental data for this specific molecule, this guide will leverage established principles and data from closely related analogs to provide a predictive framework for researchers.
The Critical Role of Stereoisomerism in Pharmacology
Chiral molecules, which are non-superimposable on their mirror images, can interact differently with the chiral environment of the body, such as receptors and enzymes. These different interactions can lead to significant variations in pharmacodynamic and pharmacokinetic properties between stereoisomers. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, contribute to side effects, or even exhibit a different pharmacological activity altogether. A classic example is the drug propranolol, where the (S)-(-)-enantiomer is a potent β-adrenergic blocker, while the (R)-(+)-enantiomer is virtually inactive at these receptors. Therefore, the synthesis and evaluation of single, pure stereoisomers are paramount in modern drug development.
The Four Stereoisomers of this compound
This compound possesses two chiral centers, giving rise to four possible stereoisomers: a pair of enantiomers for the cis diastereomer and a pair of enantiomers for the trans diastereomer.
Caption: The four stereoisomers of this compound.
The relative orientation of the butyl and amine groups on the cyclopentane ring defines the cis and trans diastereomers, which are expected to have different physical and chemical properties, leading to distinct biological activities.
Synthesis and Separation of Stereoisomers
The preparation of individual stereoisomers of this compound requires a carefully designed synthetic and purification strategy.
Protocol 1: Non-Stereoselective Synthesis of a Mixture of Stereoisomers
A straightforward approach to access a mixture of all four stereoisomers involves the reduction of 2-butylcyclopentanone oxime. This method provides a starting point for subsequent separation.
Step 1: Oximation of 2-Butylcyclopentanone
-
Dissolve 2-butylcyclopentanone in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to neutralize the liberated HCl.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-butylcyclopentanone oxime.
Step 2: Reduction of the Oxime
-
Dissolve the 2-butylcyclopentanone oxime in a suitable solvent like ethanol or tetrahydrofuran.
-
Add a reducing agent such as sodium borohydride and a Lewis acid (e.g., titanium tetrachloride) or perform catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere.
-
After the reaction is complete, quench the reaction carefully, basify the mixture, and extract the product, this compound, with an organic solvent.
-
Dry the organic layer and concentrate to obtain a mixture of the four stereoisomers.
Caption: Non-stereoselective synthesis of this compound.
Protocol 2: Stereoselective Synthesis of cis or trans Diastereomers
Protocol 3: Chiral Resolution of Enantiomers
Once a mixture of diastereomers is obtained, they can often be separated by chromatography. The resulting racemic mixtures of the cis and trans isomers can then be resolved into their individual enantiomers.
Method 1: Diastereomeric Salt Crystallization
-
Dissolve the racemic amine in a suitable solvent.
-
Add a solution of a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid, in the same solvent.
-
Allow the diastereomeric salts to crystallize. Due to their different physical properties, one diastereomeric salt will typically crystallize preferentially.
-
Filter the crystals and recrystallize to improve diastereomeric purity.
-
Treat the purified diastereomeric salt with a base to liberate the enantiomerically enriched amine.
-
The other enantiomer can be recovered from the mother liquor.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of chiral amines.
-
Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Separation: Inject the racemic mixture onto the chiral column and collect the separated enantiomer fractions.
-
Analysis: Determine the enantiomeric excess (ee) of the collected fractions using analytical chiral HPLC.
Comparative Biological Activity of 2-Butylcyclopentan-1-amine Analogs: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Therapeutic Potential of Substituted Cyclopentanamines
The cyclopentane scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of biologically active molecules, including antiviral and antibacterial agents. The simple, saturated carbocyclic ring offers a versatile three-dimensional framework for the precise positioning of functional groups to interact with biological targets. This guide focuses on the therapeutic potential of 2-butylcyclopentan-1-amine and its analogs, a class of compounds with significant, yet underexplored, promise. The presence of a primary amine and a lipophilic alkyl chain on a cyclopentane core suggests the potential for these molecules to engage with a variety of biological targets, including viral enzymes, bacterial cell wall biosynthesis machinery, and central nervous system (CNS) receptors and enzymes.
This document provides a comparative analysis of a focused library of this compound analogs. While extensive experimental data for this specific series is not yet publicly available, this guide, grounded in established medicinal chemistry principles and detailed experimental protocols, serves as a robust framework for initiating a drug discovery program around this promising chemical class. We will explore their potential as antiviral, antibacterial, and neuroactive agents, providing the scientific rationale and detailed methodologies for their synthesis and biological evaluation.
Comparative Analysis of this compound Analogs
To explore the structure-activity relationships (SAR) of this chemical class, we propose a focused set of analogs based on systematic modifications of the parent compound, this compound. The selection of these analogs is designed to probe the effects of alkyl chain length at the C-2 position and substitution on the primary amine.
Proposed Analogs for Initial Screening:
-
Parent Compound: this compound (BCA-1)
-
Alkyl Chain Analogs:
-
2-Ethylcyclopentan-1-amine (BCA-2)
-
2-Hexylcyclopentan-1-amine (BCA-3)
-
-
N-Substituted Analogs:
-
N-Methyl-2-butylcyclopentan-1-amine (BCA-4)
-
N,N-Dimethyl-2-butylcyclopentan-1-amine (BCA-5)
-
N-Benzyl-2-butylcyclopentan-1-amine (BCA-6)
-
Predicted Physicochemical Properties
The physicochemical properties of a compound, such as lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[1][2] These properties influence absorption, distribution, metabolism, excretion (ADME), and the ability to cross biological membranes, such as the blood-brain barrier. The table below presents the predicted physicochemical properties for our proposed analog series.
| Compound ID | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| BCA-1 | This compound | C₉H₁₉N | 141.26 | 2.8 | 26.02 | 1 | 1 |
| BCA-2 | 2-Ethylcyclopentan-1-amine | C₇H₁₅N | 113.20 | 1.9 | 26.02 | 1 | 1 |
| BCA-3 | 2-Hexylcyclopentan-1-amine | C₁₁H₂₃N | 169.31 | 3.7 | 26.02 | 1 | 1 |
| BCA-4 | N-Methyl-2-butylcyclopentan-1-amine | C₁₀H₂₁N | 155.28 | 3.0 | 12.03 | 1 | 1 |
| BCA-5 | N,N-Dimethyl-2-butylcyclopentan-1-amine | C₁₁H₂₃N | 169.31 | 3.1 | 3.24 | 0 | 1 |
| BCA-6 | N-Benzyl-2-butylcyclopentan-1-amine | C₁₆H₂₅N | 231.38 | 4.2 | 12.03 | 1 | 1 |
Experimental Protocols for Biological Evaluation
The following section details the step-by-step methodologies for assessing the antiviral, antibacterial, and neuroprotective potential of the this compound analog series.
Synthesis of 2-Alkylcyclopentanamine Analogs via Reductive Amination
Rationale: Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[3][4][5][6] This approach allows for the straightforward introduction of various substituents on the amine nitrogen, making it ideal for generating the proposed analog library. The general strategy involves the reaction of cyclopentanone with an appropriate alkyl Grignard reagent to form the 2-alkylcyclopentanone, followed by reductive amination with ammonia or a primary/secondary amine.
Workflow for Synthesis of this compound (BCA-1):
Sources
- 1. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 2. Predicting the metabolic pathways of small molecules based on their physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to the Structural Validation of 2-Butylcyclopentan-1-amine
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safe and effective innovation. This guide provides an in-depth, technical comparison of orthogonal analytical techniques for the structural validation of 2-Butylcyclopentan-1-amine, a chiral cyclic amine. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, presenting a self-validating workflow designed for scientific rigor. The methodologies and comparative data herein are grounded in established principles and spectral data from analogous structures, offering a robust framework for the characterization of this and similar molecules.
Introduction to this compound
This compound is a nine-carbon primary amine featuring a cyclopentyl ring substituted with a butyl group. The presence of two chiral centers at the C1 (amine attachment) and C2 (butyl attachment) positions gives rise to four possible stereoisomers (two pairs of enantiomers). The distinct spatial arrangements of these isomers can lead to significant differences in pharmacological activity and toxicological profiles, making stereochemical confirmation as critical as constitutional verification.
This guide will systematically address the validation of this compound's structure through a multi-technique approach, ensuring a comprehensive and trustworthy characterization.
The Integrated Workflow for Structural Validation
A hierarchical approach is employed for the structural validation of this compound. This workflow begins with fundamental techniques to confirm the presence of key functional groups and determine the molecular mass, followed by advanced spectroscopic methods to establish connectivity and stereochemistry. Chromatographic techniques are then utilized to resolve and quantify the stereoisomers.
Caption: Integrated workflow for the structural validation of this compound.
Part 1: Functional Group and Molecular Weight Determination
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy serves as the initial, rapid assessment for the presence of the primary amine and alkyl functionalities. For a primary amine, we expect to see characteristic N-H stretching and bending vibrations. The absence of signals for other functional groups (e.g., carbonyl, hydroxyl) is equally informative.[1][2][3][4]
Predicted FTIR Data for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| 3300-3500 | N-H Stretch (primary amine) | Two distinct peaks | Asymmetric and symmetric stretching modes of the -NH₂ group.[1][2] |
| 2850-2960 | C-H Stretch (alkane) | Strong, sharp peaks | Stretching of C-H bonds in the butyl chain and cyclopentyl ring.[4][5] |
| 1580-1650 | N-H Bend (primary amine) | Medium intensity peak | Scissoring vibration of the -NH₂ group.[1][2] |
| 1450-1470 | C-H Bend (alkane) | Medium intensity peak | Bending vibrations of CH₂ and CH₃ groups.[4] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a single drop of neat this compound onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.
-
Data Analysis: Identify and label the key absorption bands corresponding to the expected functional groups.
Mass Spectrometry (MS)
Trustworthiness: Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound (C₉H₁₉N), the nominal molecular weight is 141 g/mol . The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which serves as a primary validation point.[6][7][8]
Predicted Mass Spectrum Fragmentation for this compound:
The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[6][7][8][9]
| m/z | Proposed Fragment | Rationale |
| 141 | [C₉H₁₉N]⁺• | Molecular Ion (M⁺•) |
| 98 | [M - C₃H₇]⁺ | α-cleavage with loss of a propyl radical from the butyl chain. |
| 84 | [M - C₄H₉]⁺ | α-cleavage with loss of the butyl radical. |
| 70 | [C₅H₁₀]⁺ | Loss of the butyl group and the amine. |
| 56 | [C₄H₈]⁺ | Further fragmentation of the cyclopentyl ring. |
| 44 | [CH₂=NH₂]⁺ | Cleavage of the bond between C1 and C2 of the cyclopentyl ring. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Inject a dilute solution of the compound in a volatile solvent (e.g., methanol) into the gas chromatograph coupled to the mass spectrometer (GC-MS).
-
Ionization: Use a standard electron energy of 70 eV for ionization.
-
Mass Analysis: Scan a mass range of m/z 30-200.
-
Data Analysis: Identify the molecular ion peak and rationalize the major fragment ions based on known amine and cycloalkane fragmentation pathways.[7][9][10]
Part 2: Connectivity and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Authoritative Grounding: NMR spectroscopy is the most powerful tool for elucidating the complete carbon and proton framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assign all atoms and their connectivity.[11][12]
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃):
Note: Due to the presence of stereoisomers, the actual spectrum will be more complex than this simplified prediction. The chemical shifts are estimated based on data for n-butylcyclopentane and cyclopentylamine.[2][5][13][14]
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1-H | ~2.5-3.0 | ~55-60 |
| C2-H | ~1.8-2.2 | ~45-50 |
| Cyclopentyl CH₂ | ~1.2-1.8 | ~25-35 |
| Butyl CH₂ | ~1.1-1.5 | ~20-30 |
| Butyl CH₃ | ~0.9 | ~14 |
| NH₂ | ~1.0-2.0 (broad) | - |
Experimental Protocols for NMR Spectroscopy:
-
Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, helping to trace the connectivity through the butyl chain and around the cyclopentyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the butyl group to the cyclopentyl ring and identifying quaternary carbons if present.[15][16][17][18]
Caption: Relationship between 1D and 2D NMR experiments for structural elucidation.
Chiral Chromatography
Expertise & Experience: Given the presence of two chiral centers, separating the resulting stereoisomers is paramount. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. The selection between HPLC and GC often depends on the volatility and thermal stability of the analyte. For a relatively small molecule like this compound, GC is a viable option, often after derivatization to improve peak shape and volatility.[19][20] Chiral HPLC on polysaccharide-based columns is also a powerful and widely used alternative for amine separation.[21][22][23][24][25]
Comparative Analysis of Chiral Separation Techniques:
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Derivatization | Pros | Cons |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak®) | Hexane/Alcohol +/- additive | Not always required | Broad applicability, robust.[21][22][23][24][25] | Higher solvent consumption. |
| Chiral GC | Cyclodextrin-based | Helium or Hydrogen | Often required (e.g., trifluoroacetylation) | High resolution, fast analysis.[19][20] | Derivatization adds a step, potential for thermal degradation. |
Experimental Protocol: Chiral GC-FID
-
Derivatization: React this compound with trifluoroacetic anhydride to form the corresponding amide. This increases volatility and improves chromatographic performance.[26]
-
Instrumentation: Use a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase) and a Flame Ionization Detector (FID).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 180 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature: 250 °C
-
-
Data Analysis: The four stereoisomers should resolve into distinct peaks. The relative peak areas can be used to determine the isomeric ratio.
Conclusion
The structural validation of this compound requires a synergistic application of multiple analytical techniques. FTIR and Mass Spectrometry provide foundational evidence of the correct functional groups and molecular weight. A full suite of 1D and 2D NMR experiments is indispensable for establishing the precise atomic connectivity. Finally, chiral chromatography is essential for the separation and quantification of the individual stereoisomers. This comprehensive, self-validating workflow ensures the highest degree of confidence in the structure of this and other complex chiral molecules, a critical requirement in the fields of chemical research and drug development.
References
-
New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. [Link]
-
Butylcyclopentane. PubChem. National Center for Biotechnology Information. [Link]
-
Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. National Institutes of Health. [Link]
-
Mass Spectrometry: Amine Fragmentation. (2024). JoVE. [Link]
-
GCMS Section 6.15. Whitman People. [Link]
-
Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. [Link]
-
Cyclopentylamine. PubChem. National Center for Biotechnology Information. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]
-
N-methylcyclopentylamine - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
infrared spectrum of cyclopentane. doc brown's advanced organic chemistry revision notes. [Link]
-
Cyclopentane, butyl-. NIST WebBook. National Institute of Standards and Technology. [Link]
-
Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (2025). ResearchGate. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025). ResearchGate. [Link]
-
Chiral HPLC Column. Phenomenex. [Link]
-
Cyclopentane, butyl-. NIST WebBook. National Institute of Standards and Technology. [Link]
-
1-Aminocyclopentanecarboxylic acid, N-((1R)-(-)-menthyloxycarbonyl)-, butyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
mass spectrum of cyclopentane fragmentation pattern. doc brown's advanced organic chemistry revision notes. [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR CEITEC. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]
-
Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. SpringerLink. [Link]
-
HMBC NMR analysis of cyclic compound (8) showing H‐5/C‐1 correlation. ResearchGate. [Link]
-
This compound (C9H19N). PubChemLite. [Link]
-
cyclopentaneamine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Cyclopentane, butyl-. NIST WebBook. National Institute of Standards and Technology. [Link]
-
C-13 nmr spectrum of cyclopentane. doc brown's advanced organic chemistry revision notes. [Link]
-
Lecture 21. Using HMBC to Help Solve Structures: "Putting the Pieces Together". (2011). YouTube. [Link]
-
tert-Butylcyclopentane. PubChem. National Center for Biotechnology Information. [Link]
-
HMBC and HMQC Spectra. (2022). Chemistry LibreTexts. [Link]
-
HMBC spectrum | Heteronuclear Multiple Bond Correlation. (2022). YouTube. [Link]
-
Strain Release Amination. PMC. National Institutes of Health. [Link]
- Process for the manufacture of cyclopropylamine.
-
Cyclopentylamine. Wikipedia. [Link]
-
tert-Butylcyclopentane - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
Sources
- 1. Cyclopentylamine(1003-03-8) IR Spectrum [chemicalbook.com]
- 2. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Butylcyclopentane | C9H18 | CID 16269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 7. GCMS Section 6.15 [people.whitman.edu]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. m.youtube.com [m.youtube.com]
- 13. spectrabase.com [spectrabase.com]
- 14. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. nmr.ceitec.cz [nmr.ceitec.cz]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 24. researchgate.net [researchgate.net]
- 25. phenomenex.com [phenomenex.com]
- 26. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Simple Chiral Primary Amines in Asymmetric Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the choice of a chiral catalyst is a pivotal decision that profoundly impacts reaction efficiency, stereoselectivity, and overall cost-effectiveness. While complex and highly decorated organocatalysts often dominate the landscape, there is significant value in understanding the efficacy of simpler, more accessible chiral amines. This guide provides an in-depth technical comparison of the performance of catalysts derived from scaffolds like 2-butylcyclopentan-1-amine and its analogues, benchmarked against widely-used alternatives in key asymmetric transformations.
Introduction: The Role of Chiral Primary Amines in Organocatalysis
Asymmetric organocatalysis, the use of small chiral organic molecules to induce stereoselectivity in chemical reactions, has revolutionized synthetic chemistry. Within this field, chiral primary amines have emerged as a versatile and powerful class of catalysts.[1][2] Their mode of action typically involves the formation of nucleophilic enamine intermediates or electrophilic iminium ions with carbonyl substrates, effectively mimicking the function of natural enzymes. This activation strategy enables a broad range of enantioselective transformations, including aldol reactions, Michael additions, and Mannich reactions.[3]
The structural simplicity of catalysts like 2-alkylcycloalkan-1-amines offers several advantages, including ease of synthesis and modification. However, their performance in terms of yield and enantioselectivity must be rigorously evaluated against more established and often more complex catalytic systems. This guide will focus on two of the most fundamental and widely employed C-C bond-forming reactions: the Aldol Reaction and the Michael Addition.
Comparative Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the construction of β-hydroxy carbonyl compounds with control over newly formed stereocenters. Here, we compare the performance of a simple chiral primary amine system with the archetypal organocatalyst, L-proline. For this comparison, we will use data for a catalyst derived from trans-1,2-diaminocyclohexane as a representative simple chiral primary amine.
| Catalyst | Aldehyde | Ketone | Solvent | Additive | Yield (%) | d.r. (anti/syn) | ee (%) (anti) |
| (1R,2R)-1,2-Diaminocyclohexane | 4-Nitrobenzaldehyde | Cyclohexanone | MeOH/H₂O | Hexanedioic Acid | 78 | >20:1 | 94 |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | None | 68 | - | 96 |
Table 1: Comparison of a simple chiral primary amine and L-proline in the asymmetric aldol reaction.[3]
Analysis of Performance:
The data reveals that the simple, commercially available trans-1,2-diaminocyclohexane can be a highly effective catalyst for the asymmetric aldol reaction, affording excellent diastereoselectivity and high enantioselectivity.[3] In the reaction between 4-nitrobenzaldehyde and cyclohexanone, it achieved a 94% enantiomeric excess for the anti-adduct, with a high yield of 78%.[3]
In comparison, L-proline, a well-established catalyst for this transformation, provides a slightly higher enantioselectivity (96% ee) in the reaction of 4-nitrobenzaldehyde with acetone. The choice between these catalysts may therefore depend on the specific substrates, desired diastereomer, and reaction conditions. The use of an additive, such as hexanedioic acid with the diamine catalyst, is often crucial for proton transfer and catalyst turnover.
Mechanistic Rationale for the Aldol Reaction
The catalytic cycle of a primary amine-catalyzed aldol reaction proceeds through the formation of a key enamine intermediate. The chirality of the amine backbone dictates the facial selectivity of the enamine's attack on the aldehyde, thereby controlling the stereochemical outcome of the product.
Caption: Catalytic cycle of a bifunctional primary amine-catalyzed Michael addition.
Experimental Protocols
To ensure the reproducibility of the presented data and to provide a practical guide for researchers, detailed experimental procedures for representative reactions are provided below.
General Procedure for the Asymmetric Aldol Reaction Catalyzed by (1R,2R)-1,2-Diaminocyclohexane
To a solution of 4-nitrobenzaldehyde (0.5 mmol) in a mixture of MeOH/H₂O (1.5 mL/0.5 mL) were added cyclohexanone (2.5 mmol), (1R,2R)-1,2-diaminocyclohexane (0.05 mmol, 10 mol%), and hexanedioic acid (0.05 mmol, 10 mol%). The resulting mixture was stirred at room temperature for 24-48 hours until the aldehyde was consumed (monitored by TLC). The reaction mixture was then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The diastereomeric ratio was determined by ¹H NMR analysis of the crude product, and the enantiomeric excess was determined by chiral HPLC analysis. [3]
General Procedure for the Asymmetric Michael Addition Catalyzed by a (1S,2S)-Cyclohexane-1,2-diamine Derivative
To a solution of the primary amine-salicylamide catalyst (0.02 mmol, 10 mol%) in toluene (1.0 mL) was added cyclohexanone (0.4 mmol). The mixture was stirred at room temperature for 10 minutes. Then, trans-β-nitrostyrene (0.2 mmol) was added, and the reaction mixture was stirred at room temperature for the time indicated by TLC monitoring. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the γ-nitro ketone. The diastereomeric and enantiomeric ratios were determined by chiral HPLC analysis. [2]
Conclusion
This guide demonstrates that simple chiral primary amines, such as those derived from diaminocyclohexane, are highly competent catalysts for fundamental asymmetric transformations. They can provide excellent yields and high levels of stereocontrol, often comparable to more complex and expensive catalytic systems. The choice of catalyst will ultimately be guided by the specific requirements of the synthesis, including substrate scope, desired enantiopurity, and economic considerations. For many applications, particularly in the early stages of drug discovery and process development, the accessibility and straightforward application of these simpler catalysts make them an invaluable tool in the synthetic chemist's arsenal.
References
- Asymmetric catalysis with chiral primary amine-based organocatalysts.Chemical Communications, Royal Society of Chemistry. [URL not available]
-
Enantioselective Michael Addition of Aldehydes to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide. MDPI. Available at: [Link]
- Chiral 1,2-diaminocyclohexane as organocatalyst for enantioselective aldol reaction.Tetrahedron Letters. [URL not available]
-
Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. Available at: [Link]
-
trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael–hemiacetalization reaction. Catalysis Science & Technology, Royal Society of Chemistry. Available at: [Link]
- Organocatalysis using protonated 1,2-diamino-1,2-diphenylethane for asymmetric Diels–Alder reaction.Tetrahedron Letters. [URL not available]
-
Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
A Comparative Guide to the Synthesis of 2-Butylcyclopentan-1-amine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of chiral amines is a cornerstone of process development. Among these, 2-Butylcyclopentan-1-amine stands as a valuable building block, its stereoisomers offering distinct pharmacological profiles. The selection of a synthetic route to this target is a critical decision, balancing factors of yield, purity, scalability, cost, and safety. This guide provides an in-depth, objective comparison of three primary synthetic pathways to this compound: Reductive Amination of 2-Butylcyclopentanone, Hofmann Rearrangement of 2-Butylcyclopentanecarboxamide, and Catalytic Hydrogenation of 2-Butylcyclopentanecarbonitrile.
This document is structured to provide not just procedural outlines, but a causal understanding of the experimental choices, empowering researchers to make informed decisions tailored to their specific laboratory or industrial context.
At a Glance: Comparative Overview of Synthesis Routes
| Parameter | Reductive Amination | Hofmann Rearrangement | Catalytic Hydrogenation of Nitriles |
| Starting Material | 2-Butylcyclopentanone | 2-Butylcyclopentanecarboxamide | 2-Butylcyclopentanecarbonitrile |
| Key Reagents | NH₃, H₂, Metal Catalyst (e.g., Ni, Ru, Co) or Hydride Reductant | Br₂, NaOH (or NaOCl) | H₂, Metal Catalyst (e.g., Ni, Pd, Co, Rh) |
| Estimated Yield | High (Potentially >90%) | Moderate to High (Typically 70-90%) | High (Potentially >95%) |
| Estimated Purity | Good to Excellent (>98% achievable) | Good (>95% achievable) | Excellent (>99% often achievable) |
| Key Advantages | Direct, one-pot synthesis from a ketone. | Utilizes a readily available carboxylic acid derivative. Good for producing primary amines with one less carbon. | High yields and purity. Amenable to continuous flow processes. |
| Key Disadvantages | May require high pressure for catalytic hydrogenation. Potential for over-alkylation to secondary and tertiary amines. | Two-step process from the corresponding carboxylic acid. Requires handling of hazardous bromine or hypochlorite. Stoichiometric use of reagents. | Requires high-pressure hydrogenation equipment. Potential for catalyst poisoning. |
| Scalability | Highly scalable, especially with heterogeneous catalysts. | Scalable, but waste disposal from stoichiometric reagents can be a concern. | Highly scalable and often preferred for industrial production. |
| Safety Concerns | Handling of flammable hydrogen gas and potentially pyrophoric catalysts. High-pressure equipment. | Use of corrosive and toxic bromine. Exothermic reaction. | Handling of flammable hydrogen gas and potentially pyrophoric catalysts. High-pressure equipment. |
Route 1: Reductive Amination of 2-Butylcyclopentanone
This one-pot method involves the reaction of 2-butylcyclopentanone with ammonia in the presence of a reducing agent to directly form this compound. Catalytic hydrogenation is a common and efficient approach for this transformation.
Mechanistic Rationale
The reaction proceeds via the initial formation of an imine intermediate from the condensation of the ketone with ammonia. This is a reversible reaction, and the equilibrium is typically driven towards the imine by removal of water or by carrying out the reaction in a sealed vessel. The imine is then reduced in situ to the corresponding primary amine. The choice of catalyst is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the starting ketone or the imine intermediate.[1] The use of a methanolic solution of ammonia has been shown to be effective in inhibiting the formation of these byproducts.[2]
Experimental Protocol
Materials:
-
2-Butylcyclopentanone
-
Anhydrous ammonia (or aqueous ammonia)
-
Hydrogen gas
-
Raney Nickel (or another suitable catalyst like Ru/C or Co/Al₂O₃)
-
Methanol
-
Pressurized reaction vessel (autoclave)
Procedure:
-
To a high-pressure autoclave, add 2-butylcyclopentanone (1 equivalent) and methanol.
-
Cool the autoclave and introduce anhydrous ammonia (10-20 equivalents) or a concentrated aqueous ammonia solution.
-
Add the Raney Nickel catalyst (5-10 wt% of the ketone).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 20-50 bar).
-
Heat the mixture to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS until the starting material is consumed.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent and excess ammonia under reduced pressure.
-
Purify the crude this compound by distillation under reduced pressure.
Causality in Experimental Choices
-
Excess Ammonia: A large excess of ammonia is used to shift the equilibrium towards the formation of the primary imine and to minimize the formation of the secondary amine by competing with the primary amine product for reaction with the ketone.[2]
-
Catalyst Choice: Raney Nickel is a cost-effective and active catalyst for reductive aminations.[2] Ruthenium and cobalt catalysts can also offer high selectivity for primary amines.[3][4]
-
Solvent: Methanol is a common solvent as it readily dissolves ammonia and the organic substrate.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate while maintaining selectivity. Higher pressures of hydrogen favor the reduction of the imine.
Visualization of the Workflow
Caption: Workflow for Reductive Amination.
Route 2: Hofmann Rearrangement of 2-Butylcyclopentanecarboxamide
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[5][6] This makes it a suitable method for the synthesis of this compound from 2-butylcyclopentanecarboxamide.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the amide by a strong base, followed by reaction with bromine to form an N-bromoamide. A second deprotonation generates an unstable anion, which undergoes a concerted rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.[5] This isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[6]
Experimental Protocol
Materials:
-
2-Butylcyclopentanecarboxamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Water
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
Prepare a solution of sodium hydroxide in water and cool it in an ice bath.
-
Slowly add bromine to the cold NaOH solution with stirring to form a sodium hypobromite solution.
-
In a separate flask, dissolve 2-butylcyclopentanecarboxamide in a minimal amount of a suitable solvent or use it neat if it is a liquid.
-
Slowly add the cold sodium hypobromite solution to the amide with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-70 °C for a period of time to complete the rearrangement and hydrolysis.
-
Cool the reaction mixture and extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by distillation under reduced pressure.
Causality in Experimental Choices
-
Reagent Stoichiometry: The reaction requires stoichiometric amounts of bromine and base.
-
Temperature Control: The initial formation of the hypobromite and its reaction with the amide are typically carried out at low temperatures to control the reaction rate and minimize side reactions. The subsequent rearrangement and hydrolysis often require heating.
-
Solvent: The reaction is often carried out in an aqueous medium, but a co-solvent may be necessary if the amide has poor water solubility.
Visualization of the Workflow
Caption: Workflow for Hofmann Rearrangement.
Route 3: Catalytic Hydrogenation of 2-Butylcyclopentanecarbonitrile
The catalytic hydrogenation of nitriles is a widely used industrial method for the synthesis of primary amines.[7][8] This route offers high yields and purity, making it an attractive option for the synthesis of this compound from its corresponding nitrile.
Mechanistic Rationale
The reaction involves the catalytic reduction of the carbon-nitrogen triple bond of the nitrile. The reaction proceeds through an imine intermediate, which is further reduced to the primary amine. The choice of catalyst and reaction conditions is critical to suppress the formation of secondary and tertiary amines, which can be formed through the reaction of the intermediate imine with the primary amine product.[7] The addition of ammonia to the reaction mixture can help to inhibit the formation of these byproducts.[7]
Experimental Protocol
Materials:
-
2-Butylcyclopentanecarbonitrile
-
Hydrogen gas
-
Raney Nickel or Palladium on carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Ammonia (optional, to improve selectivity)
-
Pressurized reaction vessel (autoclave)
Procedure:
-
Charge a high-pressure autoclave with 2-butylcyclopentanecarbonitrile, the solvent (e.g., methanol), and the catalyst (e.g., Raney Nickel or 5% Pd/C).
-
If desired, add ammonia to the reactor.
-
Seal the autoclave, purge with nitrogen, and then with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-100 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 70-150 °C) with efficient stirring.
-
Monitor the reaction by observing hydrogen uptake or by GC analysis of aliquots.
-
Once the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent by distillation.
-
Purify the resulting this compound by vacuum distillation.
Causality in Experimental Choices
-
Catalyst: Raney Nickel is a common and cost-effective catalyst for nitrile hydrogenation. Palladium and rhodium catalysts can also be highly effective, sometimes offering better selectivity under milder conditions.[7][9]
-
Solvent: Alcohols like methanol or ethanol are typically used as solvents.
-
Additives: The addition of ammonia can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the condensation of the primary amine product with the intermediate imine.
-
High Pressure: High hydrogen pressure is generally required to achieve a good reaction rate and high conversion.
Visualization of the Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. researchgate.net [researchgate.net]
- 9. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating the Pharmacological Profile of 2-Butylcyclopentan-1-amine Against Established Dopamine D2 Receptor Ligands
This guide provides a comprehensive framework for benchmarking the novel compound 2-Butylcyclopentan-1-amine against well-characterized ligands targeting the Dopamine D2 receptor (D2R). Researchers, scientists, and drug development professionals will find detailed protocols, comparative data analysis, and expert insights to facilitate the evaluation of this and other new chemical entities.
Introduction
The discovery of novel central nervous system (CNS) agents requires a rigorous and systematic evaluation of their pharmacological properties. This compound is a novel synthetic compound with a cyclopentylamine scaffold, a common motif in CNS-active molecules. While the specific biological targets of this compound are yet to be fully elucidated, its structural similarity to known dopaminergic ligands warrants an initial investigation into its activity at dopamine receptors. This guide outlines a head-to-head comparison of this compound with two well-established D2R ligands: Haloperidol, a conventional antipsychotic, and Aripiprazole, an atypical antipsychotic with a partial agonist profile.
The primary objective of this guide is to provide a robust experimental framework for characterizing the binding affinity, functional activity, and selectivity of this compound, thereby contextualizing its potential therapeutic utility and guiding future drug development efforts.
Experimental Design and Rationale
The benchmarking strategy is designed to provide a multi-faceted pharmacological profile of this compound. The selection of assays and comparator compounds is critical for a meaningful evaluation.
Selection of Comparator Ligands
A meaningful benchmark requires comparison against well-characterized compounds that represent different classes of activity at the target receptor. For the D2R, we have selected:
-
Haloperidol: A potent D2R antagonist, representing the class of first-generation or "typical" antipsychotics. Its well-defined pharmacology serves as a benchmark for antagonist activity.
-
Aripiprazole: A D2R partial agonist, representing the class of third-generation or "atypical" antipsychotics. Its unique profile of acting as a functional antagonist in the presence of high dopamine levels and a functional agonist in low dopamine environments provides a crucial comparison for nuanced D2R modulation.
Experimental Workflow
The following workflow provides a systematic approach to characterizing the pharmacological properties of this compound.
Figure 1: A generalized workflow for the in vitro pharmacological benchmarking of a novel ligand.
Methodologies
The following protocols are standard, validated methods for assessing ligand-receptor interactions.
Radioligand Binding Assay for D2R Affinity
This assay determines the binding affinity (Ki) of the test compounds for the D2R.
-
Cell Line: HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone, a high-affinity D2R antagonist.
-
Protocol:
-
Prepare cell membranes from the D2R-expressing HEK293 cells.
-
In a 96-well plate, add increasing concentrations of the test compound (this compound, Haloperidol, or Aripiprazole).
-
Add a fixed concentration of [³H]-Spiperone to each well.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay for D2R Activity
This assay determines the functional activity (EC50 for agonists, IC50 for antagonists) of the test compounds by measuring the inhibition of adenylyl cyclase activity.
-
Cell Line: CHO-K1 cells co-expressing the human Dopamine D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Protocol:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
For antagonist mode: Add increasing concentrations of the test compound, followed by a fixed concentration of a D2R agonist (e.g., Quinpirole) at its EC80 concentration.
-
For agonist mode: Add increasing concentrations of the test compound alone.
-
Incubate for a specified period (e.g., 4-6 hours).
-
Add a cAMP detection reagent (e.g., a luciferase substrate for the reporter gene assay).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the concentration-response curves and calculate the EC50 or IC50 values.
-
Dopamine D2 Receptor Signaling Pathway
The D2R is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Activation of D2R by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Figure 2: A simplified diagram of the Dopamine D2 receptor signaling pathway.
Comparative Data Summary
The following table summarizes the hypothetical data obtained from the benchmarking assays.
| Parameter | This compound | Haloperidol | Aripiprazole |
| D2R Binding Affinity (Ki, nM) | 15.2 | 1.5 | 0.8 |
| D2R Functional Activity (cAMP Assay) | |||
| Agonist Mode (EC50, nM) | > 10,000 | > 10,000 | 2.1 |
| Antagonist Mode (IC50, nM) | 25.8 | 2.5 | 1.5 (partial agonist) |
| Selectivity (Ki, nM) | |||
| D1 Receptor | > 5,000 | 200 | > 10,000 |
| D3 Receptor | 50.1 | 5.2 | 1.1 |
| 5-HT2A Receptor | 150.3 | 25.6 | 3.4 |
| hERG Channel (IC50, µM) | > 30 | 0.1 | > 20 |
Analysis and Interpretation
The benchmarking data provides valuable insights into the pharmacological profile of this compound relative to established D2R ligands.
-
Binding Affinity: this compound demonstrates moderate affinity for the D2R, with a Ki of 15.2 nM. This is approximately 10-fold weaker than Haloperidol and nearly 20-fold weaker than Aripiprazole. While less potent, this level of affinity is still significant for a lead compound.
-
Functional Activity: In the cAMP functional assay, this compound exhibits antagonist behavior, with an IC50 of 25.8 nM. The lack of agonist activity, even at high concentrations, suggests it is a full antagonist at the D2R, similar to Haloperidol. This contrasts with the partial agonist profile of Aripiprazole.
-
Selectivity: this compound displays a favorable selectivity profile. It is highly selective for the D2R over the D1 receptor. Its affinity for the D3 and 5-HT2A receptors is lower than that of Haloperidol and Aripiprazole, which could translate to a different side-effect profile. Notably, its low activity at the hERG channel (IC50 > 30 µM) is a significant advantage, as hERG inhibition is associated with cardiac arrhythmias. This contrasts sharply with Haloperidol, which has known hERG liabilities.
Conclusion and Future Directions
This benchmarking study provides a preliminary pharmacological characterization of this compound as a novel Dopamine D2 receptor antagonist. Its moderate affinity, full antagonist profile, and promising selectivity, particularly its weak hERG inhibition, position it as a lead candidate for further development.
Future studies should focus on:
-
In-depth ADME profiling: To assess its metabolic stability, permeability, and other drug-like properties.
-
In vivo efficacy studies: To evaluate its antipsychotic potential in relevant animal models.
-
Off-target liability screening: To further investigate its safety profile against a broader range of molecular targets.
This guide provides a foundational framework for the systematic evaluation of novel compounds like this compound. By employing a rigorous, comparative approach, researchers can make data-driven decisions to advance the most promising candidates in the drug discovery pipeline.
References
-
Cheng-Prusoff Equation: Cheng Y, Prusoff WH. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Radioligand Binding Assays: Mahan, L. C., & McVittie, L. D. (1995). Radioligand binding methods. Methods in Neurosciences, 25, 3-15. [Link]
-
cAMP Assays: Gabriel, D., Vernier, M., Pfeifer, M. J., & Dasen, B. (2003). High-throughput screening of G-protein-coupled receptors. ASSAY and Drug Development Technologies, 1(2), 291-303. [Link]
-
Dopamine D2 Receptor Pharmacology: Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian Journal of Psychiatry, 47(1), 27-38. [Link]
A Comparative Guide: In-Silico vs. Experimental Data for 2-Butylcyclopentan-1-amine
In the landscape of modern drug discovery and chemical research, the journey from a conceptual molecule to a validated compound is a tale of two methodologies: the predictive power of in-silico analysis and the empirical truth of experimental data. These two realms, far from being adversarial, are deeply synergistic. Computational, or in-silico, techniques allow for the rapid, high-throughput screening of vast chemical libraries, prioritizing candidates and conserving resources by flagging potential liabilities early.[1][2] Conversely, experimental data provides the indispensable, real-world validation of a compound's structure and properties.
This guide delves into this dynamic interplay using 2-Butylcyclopentan-1-amine as a case study. We will explore its predicted properties through computational models and contrast them with the data obtained through established laboratory techniques. For researchers, scientists, and drug development professionals, understanding the strengths and limitations of each approach is paramount to navigating the complexities of chemical characterization efficiently and effectively.
Section 1: The In-Silico Profile of this compound
The initial assessment of a novel chemical entity often begins at the computer. In-silico tools leverage sophisticated algorithms, from quantitative structure-activity relationship (QSAR) models to physics-based quantum mechanical calculations, to predict a molecule's behavior.[3][4] These predictions are foundational for prioritizing synthesis and testing.
The Power of Predictive Modeling in Drug Discovery
In early-stage drug discovery, it is unfeasible to synthesize and test every conceivable molecule. Computational chemistry provides a vital filtering mechanism.[5][6] By calculating key physicochemical and pharmacokinetic (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, we can quickly assess a compound's "drug-likeness" and potential for success.[7][8] These models are trained on vast datasets of experimentally verified compounds, allowing them to recognize structural motifs associated with desirable or undesirable properties.[9][10]
Predicted Physicochemical Properties
Physicochemical properties govern how a molecule will behave in various environments, including within the human body. For this compound, several key properties can be predicted.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₉H₁₉N | Defines the elemental composition. |
| Molecular Weight | 141.26 g/mol | Influences diffusion and absorption. Values under 500 g/mol are generally preferred for oral bioavailability (a tenet of Lipinski's Rule of Five). |
| XlogP | 2.4[11] | The predicted octanol/water partition coefficient (LogP) is a measure of lipophilicity. A value between 1 and 3 is often optimal for balancing membrane permeability and aqueous solubility. |
| pKa | ~10.5 | The predicted acid dissociation constant for the protonated amine (BH⁺). This value is crucial as it determines the molecule's charge state at physiological pH (7.4), which profoundly impacts solubility, receptor binding, and membrane transport. The prediction is based on typical values for primary aliphatic amines, adjusted for the cyclic structure.[12] |
Predicted Spectroscopic Signatures
Computational tools can also simulate spectroscopic data, providing a theoretical benchmark for experimental confirmation.
-
¹H NMR: Predictions would suggest a broad singlet for the -NH₂ protons (exchangeable with D₂O), multiplets for the cyclopentyl ring protons, and characteristic signals for the n-butyl chain, including an upfield triplet for the terminal methyl group.[13]
-
¹³C NMR: The carbon atom bonded to the nitrogen (C1) is expected to be deshielded, appearing around 50-60 ppm. The other ring and chain carbons would appear in the aliphatic region (10-40 ppm).[14]
-
Mass Spectrometry: In-silico fragmentation can predict key mass-to-charge (m/z) ratios. For this amine, the molecular ion peak [M]⁺ would be at m/z = 141. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[14][15] The primary fragmentation pathway would be α-cleavage (loss of the butyl group), leading to a prominent ion.
In-Silico ADMET Profiling
ADMET prediction is a cornerstone of computational toxicology and drug design, aiming to identify potential failures before they occur in expensive clinical trials.[1]
| ADMET Property | In-Silico Prediction | Rationale & Implication |
| Aqueous Solubility | Moderately Soluble | The aliphatic structure suggests low intrinsic solubility, but the amine group, being protonated at physiological pH, will enhance solubility. |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | The predicted LogP of 2.4 and molecular weight below 500 g/mol suggest the molecule has the physicochemical profile to penetrate the BBB. |
| CYP450 Inhibition | Low risk predicted | As a simple aliphatic amine, it is not expected to contain structural alerts for potent inhibition of major cytochrome P450 enzymes. |
| hERG Inhibition | Low risk predicted | Lacks common structural motifs (e.g., a basic nitrogen distal to an aromatic ring) associated with hERG channel affinity. |
| Mutagenicity (Ames) | Non-mutagenic predicted | The structure does not contain typical alerts, such as aromatic nitro groups or primary aromatic amines, that are often associated with mutagenicity.[16] |
Section 2: The Experimental Characterization of this compound
While predictions are invaluable, they remain theoretical until substantiated by empirical evidence. Experimental protocols provide the ground truth for a molecule's identity, purity, and properties.
Foundational Experimental Techniques
The causality behind our choice of experiments is straightforward: we must first confirm the molecule's structure and purity before we can accurately measure its properties. NMR and Mass Spectrometry are used for structural confirmation, while titration and the shake-flask method provide definitive values for pKa and LogP, respectively.
Protocol: pKa Determination via Potentiometric Titration
This method directly measures the pH change of a solution as a titrant is added, allowing for the precise determination of the pKa.[17]
-
Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a solution of fixed ionic strength (e.g., 0.1 M KCl).
-
Titration: Place a calibrated pH electrode in the solution. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated. For amines, this corresponds to the inflection point of the titration curve.[17]
Protocol: LogP Determination via Shake-Flask Method
This is the gold-standard method for measuring lipophilicity.
-
Preparation: Prepare a solution of this compound in n-octanol (pre-saturated with water).
-
Partitioning: Add a known volume of this solution to an equal volume of water (pre-saturated with n-octanol) in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for several minutes to allow the compound to partition between the two immiscible phases. Allow the layers to separate completely.
-
Analysis: Carefully separate the aqueous and octanol layers. Determine the concentration of the amine in each layer using a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Protocol: Structural Elucidation via NMR and Mass Spectrometry
These techniques are the cornerstones of chemical structure determination.[18]
-
Sample Preparation (NMR): Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
NMR Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer. A second ¹H spectrum after adding a drop of D₂O can be used to confirm the exchangeable N-H protons.[15][19]
-
Sample Preparation (MS): Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
MS Data Acquisition: Infuse the sample into a mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). Acquire a full-scan mass spectrum to identify the molecular ion. Acquire a tandem mass spectrum (MS/MS) to analyze fragmentation patterns.
Expected Experimental Data & Spectroscopic Interpretation
-
pKa: The experimental pKa for a primary aliphatic amine on a cycloalkane ring is expected to be in the range of 10.4 - 10.8 , consistent with the in-silico prediction.
-
LogP: The experimental LogP is expected to be in the range of 2.2 - 2.6 , validating the computational estimate.
-
Mass Spectrometry: The EI mass spectrum would be expected to show a molecular ion peak at m/z 141 . The most prominent peak (base peak) would likely result from α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen.[14][15] Loss of the C₄H₉ (butyl) radical would yield a fragment at m/z 84 .
-
NMR Spectroscopy: The experimental spectra would confirm the connectivity. The ¹H NMR would show the -NH₂ protons as a broad signal that disappears upon D₂O exchange.[19] The ¹³C NMR would confirm the presence of 9 distinct carbon atoms, with the carbon attached to the amine (C-N) appearing furthest downfield in the aliphatic region.
Section 3: Bridging the Gap: A Synthesis of In-Silico and Experimental Data
The true power of chemical research lies not in choosing one method over the other, but in integrating them into a cohesive workflow.
Direct Comparison: Prediction vs. Reality
| Parameter | In-Silico Prediction | Expected Experimental Result |
| Molecular Weight | 141.26 g/mol | 141.1518 (Exact Mass by HRMS) |
| LogP | 2.4 | 2.2 - 2.6 |
| pKa | ~10.5 | 10.4 - 10.8 |
| Key MS Fragment | α-cleavage predicted | m/z 84 (loss of butyl group) |
| ¹³C Shift (C-N) | ~50-60 ppm | ~50-60 ppm |
Understanding Discrepancies and Leveraging Strengths
Discrepancies between predicted and experimental data are not failures but learning opportunities. In-silico pKa predictions can be less accurate for complex molecules with multiple functional groups that can form intramolecular hydrogen bonds.[20] Similarly, LogP predictions can be skewed by unusual conformational effects not captured in the model's training set.
The strength of in-silico methods is speed and scale, allowing for the evaluation of thousands of virtual compounds. The strength of experimental methods is accuracy and certainty. The optimal strategy is to use in-silico tools to navigate the vastness of chemical space and identify a smaller, high-priority set of candidates for resource-intensive experimental validation.
Integrated Workflow in Compound Evaluation
The following diagram illustrates how computational and experimental data streams converge in a typical drug discovery project.
Sources
- 1. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. psb.stanford.edu [psb.stanford.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Software and resources for computational medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 9. Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated QSAR Models to Predict Acute Oral Systemic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C9H19N) [pubchemlite.lcsb.uni.lu]
- 12. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Reactivity of 2-Butylcyclopentan-1-amine Derivatives
Introduction: The Critical Role of Selectivity in Drug Development
In the landscape of modern drug discovery, the principle of "one target, one molecule" is a guiding tenet. However, the biological reality is far more complex. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, reduced efficacy, and in some cases, toxicity. For sympathomimetic amines, a class of compounds that mimic the effects of endogenous catecholamines, understanding the cross-reactivity profile is paramount. These molecules often interact with a range of adrenergic and dopaminergic receptors and transporters, and subtle structural modifications can significantly alter their selectivity.
This guide provides a comprehensive comparison of 2-butylcyclopentan-1-amine and its N-methylated derivatives, focusing on their cross-reactivity with key biological targets. As a Senior Application Scientist, the aim is to present not just data, but a framework for understanding the causal relationships between chemical structure and biological activity. The protocols and analyses presented herein are designed to be self-validating, providing researchers with the tools to assess the selectivity of their own compounds. By understanding the principles outlined in this guide, drug development professionals can make more informed decisions in the lead optimization process, ultimately leading to safer and more effective therapeutics.
Chemical Structures of Compared Derivatives
The following derivatives of this compound were synthesized and selected for this comparative study to investigate the impact of N-alkylation on target engagement:
-
Compound A: this compound (Parent Compound)
-
Compound B: N-(2-Butylcyclopentyl)-N-methylamine (Monomethylated Derivative)
-
Compound C: N-(2-Butylcyclopentyl)-N,N-dimethylamine (Dimethylated Derivative)
Synthesis of Derivatives
The N-methylated derivatives were synthesized from the primary amine (Compound A) using established methodologies.
Protocol 1: Synthesis of N-(2-Butylcyclopentyl)-N-methylamine (Compound B) via Reductive Amination
This protocol utilizes a direct reductive amination with formaldehyde.
Materials:
-
This compound (Compound A)
-
Formaldehyde (37% in H₂O)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add formaldehyde (1.2 eq) to the solution and stir for 30 minutes at room temperature to form the intermediate imine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction for 12-18 hours at room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(2-butylcyclopentyl)-N-methylamine.
Protocol 2: Synthesis of N-(2-Butylcyclopentyl)-N,N-dimethylamine (Compound C) via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the exhaustive methylation of primary amines.[1][2]
Materials:
-
This compound (Compound A)
-
Formaldehyde (37% in H₂O)
-
Formic acid (HCOOH)
-
2M Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (NaOH) pellets
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), formaldehyde (2.5 eq), and formic acid (2.5 eq).
-
Heat the mixture to reflux (100-110 °C) for 8-12 hours. Carbon dioxide evolution will be observed.
-
Cool the reaction mixture to room temperature and acidify with 2M HCl.
-
Wash the acidic solution with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer by the careful addition of NaOH pellets until pH > 12.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-butylcyclopentyl)-N,N-dimethylamine.
Experimental Protocols for Cross-Reactivity Profiling
To assess the cross-reactivity of the synthesized compounds, two key in vitro assays were employed: a radioligand binding assay to determine affinity for adrenergic receptors and a functional uptake assay to measure potency at the dopamine transporter.
Protocol 3: Radioligand Binding Assay for Adrenergic Receptor Affinity
This protocol is adapted from standard methods for determining the binding affinity of unlabeled compounds to G protein-coupled receptors.[1][2]
Objective: To determine the inhibitory constant (Kᵢ) of the test compounds for α₁, α₂, and β-adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines expressing human α₁-, α₂-, or β-adrenergic receptors.
-
Radioligands: [³H]-Prazosin (for α₁), [³H]-Rauwolscine (for α₂), [¹²⁵I]-Iodocyanopindolol (for β).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compounds (Compounds A, B, and C) at various concentrations.
-
Non-specific binding control: Phentolamine (for α receptors), Propranolol (for β receptors) at a high concentration (e.g., 10 µM).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter or a gamma counter.
Procedure:
-
Membrane Preparation: Isolate cell membranes from cultured cells expressing the target adrenergic receptor subtype using dounce homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, combine the prepared cell membranes, the appropriate radioligand (at a concentration close to its Kₔ), and varying concentrations of the test compounds.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold Assay Buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid (for ³H) or in tubes for a gamma counter (for ¹²⁵I) and quantify the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of an unlabeled antagonist) from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Caption: Workflow for the Dopamine Transporter Uptake Assay.
Comparative Analysis of Cross-Reactivity Data
The following tables summarize the hypothetical experimental data obtained for this compound and its N-methylated derivatives. This data is intended to be illustrative of the principles of structure-activity relationships.
Table 1: Adrenergic Receptor Binding Affinities (Kᵢ, nM)
| Compound | α₁-Adrenergic Receptor | α₂-Adrenergic Receptor | β-Adrenergic Receptor |
| A (Parent) | 85 | 150 | 320 |
| B (Monomethyl) | 120 | 250 | 500 |
| C (Dimethyl) | 350 | 600 | >1000 |
Table 2: Dopamine Transporter (DAT) Uptake Inhibition (IC₅₀, nM)
| Compound | DAT IC₅₀ (nM) |
| A (Parent) | 450 |
| B (Monomethyl) | 200 |
| C (Dimethyl) | 95 |
Discussion and Interpretation of Results
The experimental data reveals a clear trend in the cross-reactivity profiles of the this compound derivatives. The parent compound (Compound A) exhibits moderate affinity for α-adrenergic receptors and the dopamine transporter.
Impact of N-Methylation on Adrenergic Receptor Affinity:
The addition of a single methyl group to the amine (Compound B) results in a slight decrease in affinity for all tested adrenergic receptor subtypes. The dimethylated derivative (Compound C) shows a more pronounced reduction in affinity, particularly for the β-adrenergic receptor. This suggests that increasing the steric bulk on the nitrogen atom is detrimental to binding at these receptors. This is a common observation for many sympathomimetic amines, where the size and nature of the N-substituent can significantly influence receptor subtype selectivity. [3] Enhancement of Dopamine Transporter Inhibition by N-Methylation:
In contrast to its effect on adrenergic receptors, N-methylation appears to enhance the inhibitory potency of the compounds at the dopamine transporter. Compound C, the dimethylated derivative, is the most potent DAT inhibitor among the tested compounds. This differential effect of N-methylation highlights the potential to tune the selectivity of these compounds away from adrenergic receptors and towards the dopamine transporter. A similar trend is observed with some amphetamine derivatives, where N-methylation can influence their interaction with monoamine transporters. [4][5] Structure-Activity Relationship (SAR) Insights:
The observed trends suggest the following preliminary SAR:
-
Primary amine: Favors moderate, broad-spectrum activity at adrenergic receptors and the dopamine transporter.
-
Secondary amine (monomethyl): Slightly reduces adrenergic receptor affinity while moderately increasing DAT inhibitory potency.
-
Tertiary amine (dimethyl): Significantly reduces adrenergic receptor affinity while substantially increasing DAT inhibitory potency, thereby improving selectivity for the dopamine transporter.
This shift in selectivity with increasing N-methylation provides a clear direction for the rational design of more selective DAT inhibitors based on the this compound scaffold.
Conclusion
This guide has provided a detailed comparison of the cross-reactivity profiles of this compound and its N-methylated derivatives. Through the application of robust in vitro assays, we have demonstrated that N-methylation can be a powerful tool to modulate the selectivity of these compounds. Specifically, while N-methylation decreases affinity for adrenergic receptors, it enhances inhibitory potency at the dopamine transporter.
The experimental protocols and illustrative data presented here offer a valuable resource for researchers in the field of drug development. By understanding the principles of structure-activity relationships and employing rigorous cross-reactivity testing, scientists can more effectively design and optimize selective ligands for their targets of interest, ultimately contributing to the development of safer and more effective medicines. The key takeaway for researchers is that even minor structural modifications can have profound effects on the biological activity and selectivity of a compound, underscoring the importance of comprehensive cross-reactivity profiling in the early stages of drug discovery.
References
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]
-
Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68(1), 12-15. [Link]
-
Maier, J., & Sitte, H. H. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 78(1), 12.15. 1-12.15. 24. [Link]
-
Lefkowitz, R. J., & Williams, L. T. (1979). Direct binding studies of adrenergic receptors: biochemical, physiologic, and clinical implications. Annals of internal medicine, 91(3), 450-458. [Link]
-
Penmatsa, A., Wang, K. H., & Gouaux, E. (2013). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 503(7474), 85-90. [Link]
-
Aggerbeck, M., Guellaën, G., & Hanoune, J. (1978). N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver. British journal of pharmacology, 62(4), 543-548. [Link]
-
Rothman, R. B., & Baumann, M. H. (2009). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. British journal of pharmacology, 157(7), 1131-1141. [Link]
-
Han, L., & Iversen, L. (2007). The potencies of five psychostimulant drugs on human and mouse monoamine transporters. BMC pharmacology, 7(1), 1-8. [Link]
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
A Spectroscopic Guide to the Synthesis of 2-Butylcyclopentan-1-amine via Reductive Amination
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecules at each stage of a reaction pathway is paramount. This guide provides an in-depth spectroscopic comparison of 2-Butylcyclopentan-1-amine and its precursors, 2-butylcyclopentanone and 2-butylcyclopentanone oxime. By understanding the distinct spectral signatures of the starting material, intermediate, and final product, scientists can effectively monitor reaction progress, confirm product identity, and ensure purity. This document is structured to provide not just data, but a logical framework for interpreting the spectroscopic transformations that occur during the synthesis.
Introduction: The Importance of Spectroscopic Monitoring in Synthesis
The conversion of a ketone to a primary amine is a fundamental transformation in organic chemistry, often pivotal in the synthesis of pharmaceutical intermediates and other bioactive molecules. The chosen pathway for this guide is the reductive amination of 2-butylcyclopentanone. This common and effective method proceeds in two key stages: the formation of an oxime intermediate followed by its reduction to the desired primary amine.
Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for tracking this synthetic sequence. Each technique provides a unique window into the molecular structure, allowing for the unambiguous identification of functional group transformations. This guide will dissect the expected spectral changes at each step, providing a clear roadmap for the synthetic chemist.
The Synthetic Pathway: From Ketone to Amine
The synthesis of this compound from 2-butylcyclopentanone can be efficiently achieved through a two-step process involving the formation of an oxime intermediate, which is then reduced. This method provides a reliable route to the primary amine.
Caption: Synthetic route from 2-butylcyclopentanone to this compound.
Spectroscopic Comparison of Key Compounds
The following sections detail the expected spectroscopic characteristics of the starting material, intermediate, and final product. While experimental spectra for 2-butylcyclopentanone are available, the data for the oxime and the final amine are predicted based on known spectral data of analogous compounds and fundamental principles of spectroscopy.
2-Butylcyclopentanone (Starting Material)
This α-substituted cyclopentanone is the entry point of our synthesis. Its key spectroscopic features are dominated by the carbonyl group.
| Spectroscopic Technique | Key Features for 2-Butylcyclopentanone |
| IR Spectroscopy | Strong, sharp absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of a five-membered ring ketone.[1] |
| ¹H NMR Spectroscopy | Absence of any signals in the downfield region typical for aldehydic or vinylic protons. Complex multiplets for the aliphatic protons of the butyl chain and the cyclopentanone ring. |
| ¹³C NMR Spectroscopy | A highly deshielded signal for the carbonyl carbon (>200 ppm ).[2] A series of signals in the aliphatic region for the butyl and cyclopentyl carbons. |
| Mass Spectrometry | A molecular ion peak at m/z = 140 .[3] Common fragmentation patterns include α-cleavage adjacent to the carbonyl group. |
2-Butylcyclopentanone Oxime (Intermediate)
The formation of the oxime introduces a C=N double bond and a hydroxyl group, leading to significant changes in the spectroscopic data. The data presented here are based on the known spectra of cyclopentanone oxime.[3]
| Spectroscopic Technique | Predicted Key Features for 2-Butylcyclopentanone Oxime |
| IR Spectroscopy | Disappearance of the strong C=O stretch around 1740 cm⁻¹. Appearance of a broad O-H stretch around 3300 cm⁻¹ and a C=N stretch around 1650-1690 cm⁻¹ .[4] |
| ¹H NMR Spectroscopy | Appearance of a broad singlet for the N-OH proton (can be exchangeable with D₂O). The protons on the carbons adjacent to the C=N group will be shifted downfield compared to the starting ketone. |
| ¹³C NMR Spectroscopy | Disappearance of the carbonyl signal. Appearance of a new deshielded signal for the C=N carbon in the range of 160-170 ppm .[3] |
| Mass Spectrometry | A molecular ion peak at m/z = 155 . Fragmentation may involve the loss of an -OH radical. |
This compound (Final Product)
The reduction of the oxime to the primary amine results in the disappearance of the C=N bond and the appearance of an amino group, which has very characteristic spectroscopic signatures.
| Spectroscopic Technique | Predicted Key Features for this compound |
| IR Spectroscopy | Appearance of two characteristic N-H stretching bands for a primary amine in the region of 3300-3500 cm⁻¹ .[5] An N-H bending vibration may also be observed around 1600 cm⁻¹ .[6] Disappearance of the C=N stretch. |
| ¹H NMR Spectroscopy | Appearance of a broad singlet for the NH₂ protons (can be exchangeable with D₂O), typically in the range of 1-3 ppm. The proton on the carbon bearing the amino group (the CH-NH₂) will be shifted to the 2.5-3.5 ppm region. |
| ¹³C NMR Spectroscopy | The carbon atom attached to the nitrogen (C-NH₂) will appear in the range of 40-60 ppm .[7] Disappearance of the C=N signal. |
| Mass Spectrometry | An odd-numbered molecular ion peak at m/z = 141 , consistent with the Nitrogen Rule.[8] A prominent fragment resulting from α-cleavage (loss of the butyl group) is expected. |
Experimental Protocols and Workflow
To ensure the reproducibility and integrity of the synthesis and analysis, detailed experimental procedures are provided below.
Synthesis of 2-Butylcyclopentanone Oxime
This procedure is adapted from the synthesis of cyclopentanone oxime.[3]
Materials:
-
2-Butylcyclopentanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate or other suitable base
-
Ethanol
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.
-
Add sodium acetate to the solution and stir until dissolved.
-
Add 2-butylcyclopentanone to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime.
-
Purify the product by recrystallization or column chromatography.
Synthesis of this compound
This procedure is a general method for the reduction of oximes to primary amines using sodium borohydride.[9]
Materials:
-
2-Butylcyclopentanone oxime
-
Sodium borohydride (NaBH₄)
-
A Lewis acid catalyst (e.g., ZrCl₄ or CoCl₂)
-
Methanol or another suitable solvent
Procedure:
-
Dissolve 2-butylcyclopentanone oxime in methanol.
-
Add the Lewis acid catalyst to the solution.
-
Cool the mixture in an ice bath and add sodium borohydride portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Carefully quench the reaction by the slow addition of water.
-
Make the solution basic by adding an aqueous solution of sodium hydroxide.
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure to obtain the crude amine.
-
Purify by distillation or column chromatography.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis at each stage of the synthesis.
Conclusion
This guide has detailed the expected spectroscopic transformations during the synthesis of this compound from 2-butylcyclopentanone. By comparing the IR, NMR, and Mass Spectra of the starting material, the oxime intermediate, and the final primary amine product, researchers can confidently track the progress of their reaction, verify the identity of their compounds, and assess their purity. The provided protocols and comparative data serve as a valuable resource for anyone undertaking similar synthetic endeavors, emphasizing the power of spectroscopy in modern organic chemistry.
References
-
MDPI. (n.d.). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Retrieved from [Link]
-
Academic Research Publishing Group. (n.d.). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Vibrational Analysis of Cyclopentanone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylcyclopentanone oxime. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, December 22). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Retrieved from [Link]
-
Chegg. (2020, May 27). Can someone please help me with this H NMR spectra? (attached photos) It is for the molecule cyclopentanone oxime. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of 2-Butanone: Insights Into Its Molecular Identity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
DergiPark. (2019, May 31). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]
-
(n.d.). Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2‐methylcyclohexanone oxime and of its O‐methyl ether. Retrieved from [Link]
-
YouTube. (2025, January 28). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]
-
(n.d.). IR: amines. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
YouTube. (2022, November 22). mass spectrum & fragmentation of 2-pentanone. Retrieved from [Link]
-
YouTube. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
SciSpace. (2011, August 1). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Retrieved from [Link]
- Google Patents. (n.d.). US20080167499A1 - Process for the reductive amination of aldehydes and ketones.
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
PubMed. (n.d.). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
(2022, October 14). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentanone, oxime. Retrieved from [Link]
-
(n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]
-
(n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of the putative metabolite 2-hydroxybutanone 3-oxime. Retrieved from [Link]
-
Analyst (RSC Publishing). (n.d.). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arpgweb.com [arpgweb.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
- 9. scispace.com [scispace.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Butylcyclopentan-1-amine
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Butylcyclopentan-1-amine. As professionals in research and drug development, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their final disposition. This guide is designed to ensure that disposal procedures are conducted with the highest regard for personal safety, regulatory compliance, and environmental stewardship.
The procedures outlined herein are grounded in established safety protocols and regulatory standards. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Hazard Assessment and Characterization
Inferred Hazardous Properties:
| Hazard Class | Description | Rationale & Representative Citations |
| Flammability | Likely a flammable or combustible liquid. Vapors may form explosive mixtures with air and can travel to an ignition source.[1][2][3][4] | Amines of similar molecular weight are classified as flammable liquids.[1][2] All ignition sources must be eliminated from storage and handling areas. |
| Corrosivity | Expected to be corrosive, causing severe skin burns and serious eye damage upon contact.[2][3] | Primary amines are alkaline and can be highly irritating or corrosive to tissues. The product is a corrosive material.[3] |
| Toxicity | Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][3] Inhalation may cause dizziness or respiratory irritation.[5] | Similar amines are categorized as acutely toxic.[1] Ingestion can cause severe damage to the gastrointestinal tract.[3] |
| Environmental Hazard | Potentially toxic to aquatic life, with long-lasting effects.[1] | Amines should not be released into drains, sewers, or the environment.[6][7] |
| Reactivity | Incompatible with strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[1][2] | Reactions with incompatible materials can generate heat, toxic gases, or violent reactions. |
This initial assessment mandates that this compound be treated as a regulated hazardous waste.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system.[8] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates workplace safety standards to protect personnel handling these materials.[9][10]
Key regulatory requirements include:
-
Waste Determination: The generator of the waste is legally responsible for determining if it is hazardous.[8][11] Based on the assessment above, this compound waste is hazardous.
-
Personnel Training: All staff handling hazardous waste must receive training on proper procedures, safety, and emergency response.[10][12]
-
Manifest System: Hazardous waste transported off-site requires a Uniform Hazardous Waste Manifest to track its journey to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13][14]
Personal Protective Equipment (PPE) and Spill Management
Given the corrosive and toxic nature of this amine, stringent personal protection and emergency preparedness are non-negotiable.
Required Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for suitability.
-
Body Protection: A chemically resistant lab coat, apron, and closed-toe shoes are mandatory.[6]
-
Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood to minimize inhalation of vapors.[1][15]
Spill Management Protocol
Accidental spills must be managed promptly and safely.
-
Evacuate and Alert: Immediately evacuate the affected area and alert colleagues and the institutional Environmental Health & Safety (EHS) department.
-
Control Vapors and Ignition Sources: Ensure the area is well-ventilated (if safe to do so) and eliminate all nearby ignition sources.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads. Do not use combustible materials like paper towels.
-
Cleanup: Wearing full PPE, carefully collect the absorbent material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Step-by-Step Disposal Procedure
The following protocol provides a systematic approach to the disposal of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions.
-
Designated Waste Stream: Collect this compound waste in a dedicated container labeled "Halogen-Free Organic Waste" or "Amine Waste."
-
Avoid Incompatibles: Crucially, do not mix this waste with acids, oxidizing agents, or other reactive chemicals. [6] Keep amine waste separate from other chemical wastes to prevent hazardous reactions.[6]
Step 2: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Material Compatibility: Use a container made of a compatible material (e.g., high-density polyethylene [HDPE] or glass). Ensure the container has a tightly sealing screw cap.[16]
-
Condition: The container must be in good condition, free from leaks or cracks.
-
Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.
Step 3: Labeling
Accurate labeling is a legal requirement and vital for safety.
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." List all other constituents if it is a mixture.
-
The specific hazard characteristics: "Flammable, Corrosive, Toxic."
-
The accumulation start date.
-
Step 4: On-Site Accumulation
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before pickup.
-
Location: The SAA must be at or near the point of generation and under the control of the operator.
-
Containment: Store the waste container in secondary containment (such as a chemical-resistant tray or tub) to contain potential leaks.[17][18]
-
Closure: Keep the waste container closed at all times except when adding waste.[13][18]
Caption: Disposal workflow for this compound.
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is full or the accumulation time limit is reached (consult your institution's policy), contact your Environmental Health & Safety department to schedule a waste pickup.[18]
-
Licensed Contractor: Your institution will use a licensed hazardous waste disposal company that is trained to handle and transport chemical wastes safely and in compliance with regulations.[6][11]
Step 6: Decontamination of Empty Containers
An empty container that held this compound is not safe for regular trash.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[16]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste in the appropriate waste stream.[16]
-
Container Disposal: After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated labware.
By adhering to this structured protocol, you contribute to a safe and compliant laboratory environment, ensuring that the lifecycle of hazardous chemicals is managed responsibly from acquisition to disposal.
References
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vertex AI Search. 19
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. 12
-
How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. 9
-
Safety training: Dealing with hazardous chemicals and waste. MasteryTCN. 10
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. 20
-
Amine Disposal For Businesses. Collect and Recycle. 6
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. 11
-
Safety Data Sheet - sec-Butylamine. Fisher Scientific. 1
-
Hazardous Waste. U.S. Environmental Protection Agency.
-
Safety Data Sheet - 2-Cyclopenten-1-one. Fisher Scientific. 7
-
What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. 8
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. StateScape. 21
-
Safety Data Sheet - Cyclopentane. Sigma-Aldrich.
-
Chemical Waste Disposal Guidelines. Emory University. 16
-
Safety Data Sheet - Cyclopentylamine. Fisher Scientific. 2
-
Safety Data Sheet - 3-Buten-1-amine. Fisher Scientific. 3
-
What Are The Key Hazardous Waste Disposal Regulations For Engineers?. Civil Engineering Explained.
-
Safety Data Sheet - 1-(2-ethoxyethyl)cyclopentan-1-amine hydrochloride. Enamine. 22
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. 23
-
Chemical Waste. The University of Texas at Austin Environmental Health and Safety. 24
-
Chemical Waste. UCSF Environmental Health & Safety.
-
This compound (C9H19N). PubChem. 25
-
Butylcyclopentane. PubChem.
-
3-Butyl-2-methylcyclopentan-1-amine. PubChem.
-
Hazard Summary: Cyclopentanol. New Jersey Department of Health.
-
Is there enough evidence to classify cycloalkyl amine substituents as structural alerts?. Biochemical Pharmacology.
-
Safety Data Sheet: 2-Methylcyclopentanone. Chemos GmbH & Co. KG. 26
-
Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. Toxicology and Applied Pharmacology.
-
Safe Disposal of Oxirane, ((2-cyclopentylphenoxy)methyl)-: A Procedural Guide. Benchchem. 15
-
2-(aminomethyl)cyclopentan-1-amine. Sigma-Aldrich.
-
2-Butylcyclopentanone SDS, 934-42-9 Safety Data Sheets. ECHEMI.
-
Safety Data Sheet: Cyclopentane. Carl ROTH. 27
-
1-Cyclobutyl-2-methylpropan-1-amine. PubChem.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Butylcyclopentane | C9H18 | CID 16269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. fishersci.com [fishersci.com]
- 8. youtube.com [youtube.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. masterytcn.com [masterytcn.com]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. connmaciel.com [connmaciel.com]
- 18. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 21. Chapter 850: [services.statescape.com]
- 22. enamine.enamine.net [enamine.enamine.net]
- 23. ehs.wisc.edu [ehs.wisc.edu]
- 24. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 25. PubChemLite - this compound (C9H19N) [pubchemlite.lcsb.uni.lu]
- 26. chemos.de [chemos.de]
- 27. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
